molecular formula C14H12Cl2FN B1523841 2-(2,4-Dichlorophenyl)-1-(4-fluorophenyl)ethan-1-amine CAS No. 1179226-43-7

2-(2,4-Dichlorophenyl)-1-(4-fluorophenyl)ethan-1-amine

カタログ番号: B1523841
CAS番号: 1179226-43-7
分子量: 284.2 g/mol
InChIキー: HGFULFVZTZODTI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

2-(2,4-Dichlorophenyl)-1-(4-fluorophenyl)ethan-1-amine is a synthetic organic compound of significant interest in advanced chemical and pharmaceutical research. This molecule features a 1,2-diamine ethane backbone substituted with a 2,4-dichlorophenyl group and a 4-fluorophenyl group, making it a valuable scaffold for medicinal chemistry and drug discovery programs. The presence of both dichloro and fluoro substituents on the aromatic rings is a common strategy to modulate the compound's electronic properties, lipophilicity, and metabolic stability, which are critical parameters in the development of bioactive molecules . Researchers utilize this diamine structure as a key intermediate or building block for the synthesis of more complex molecules, such as ligands for catalytic reactions or candidates for pharmacological screening. The amine functional groups are versatile handles for further chemical derivatization, including amide bond formation, reductive amination, or salt preparation, to create a diverse library of compounds for structure-activity relationship (SAR) studies . This product is intended for use in a controlled laboratory setting by qualified professionals. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet (SDS) and handle the compound using appropriate personal protective equipment.

特性

IUPAC Name

2-(2,4-dichlorophenyl)-1-(4-fluorophenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12Cl2FN/c15-11-4-1-10(13(16)8-11)7-14(18)9-2-5-12(17)6-3-9/h1-6,8,14H,7,18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGFULFVZTZODTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CC2=C(C=C(C=C2)Cl)Cl)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12Cl2FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1179226-43-7
Record name 2-(2,4-dichlorophenyl)-1-(4-fluorophenyl)ethan-1-amine
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Foundational & Exploratory

What is the structure of 2-(2,4-Dichlorophenyl)-1-(4-fluorophenyl)ethan-1-amine?

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Structure and Properties of 2-(2,4-Dichlorophenyl)-1-(4-fluorophenyl)ethan-1-amine

This guide provides a comprehensive analysis of the chemical structure, properties, and potential characteristics of 2-(2,4-Dichlorophenyl)-1-(4-fluorophenyl)ethan-1-amine for researchers, scientists, and professionals in drug development.

Molecular Identity and Structural Elucidation

2-(2,4-Dichlorophenyl)-1-(4-fluorophenyl)ethan-1-amine is a substituted phenethylamine derivative with the CAS Number 1179226-43-7.[1] Its systematic IUPAC name is 2-(2,4-dichlorophenyl)-1-(4-fluorophenyl)ethanamine.[1] The molecular structure is characterized by a central ethylamine backbone connecting two distinct substituted phenyl rings.

Core Structural Features

The molecule's architecture is composed of three primary components:

  • A 4-fluorophenyl group: This moiety consists of a benzene ring substituted with a fluorine atom at the para-position. The high electronegativity of fluorine can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability.

  • A 2,4-dichlorophenyl group: This is a benzene ring with two chlorine atoms at the ortho- and para-positions. The presence of these halogen atoms can affect the molecule's conformation and its interactions with biological targets.

  • An ethan-1-amine backbone: This two-carbon chain with a terminal amine group links the two phenyl rings. The amine group is a key functional group, often involved in forming salts and participating in hydrogen bonding. The carbon atom attached to the 4-fluorophenyl group and the amine group is a chiral center, meaning the molecule can exist as two enantiomers.

G start Starting Materials: - 2-(2,4-dichlorophenyl)acetaldehyde - 4-fluoroaniline reaction Reductive Amination (e.g., with NaBH₃CN) start->reaction product 2-(2,4-Dichlorophenyl)-1-(4-fluorophenyl)ethan-1-amine reaction->product purification Purification (e.g., Column Chromatography) product->purification final_product Pure Product purification->final_product

Figure 2: A potential synthetic workflow.

Experimental Protocol: Characterization by HPLC

High-Performance Liquid Chromatography (HPLC) is a suitable method for assessing the purity of the synthesized compound.

Objective: To determine the purity of 2-(2,4-Dichlorophenyl)-1-(4-fluorophenyl)ethan-1-amine.

Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase column

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 70:30 v/v) with 0.1% formic acid.

  • Sample Preparation: Dissolve a small amount of the compound in the mobile phase to a concentration of approximately 1 mg/mL.

  • Injection: Inject a suitable volume (e.g., 10 µL) of the sample solution onto the HPLC system.

  • Detection: Monitor the elution profile at a suitable wavelength (e.g., 254 nm).

  • Analysis: The purity is determined by the relative area of the main peak.

Potential Applications and Biological Significance

The structural motifs present in 2-(2,4-Dichlorophenyl)-1-(4-fluorophenyl)ethan-1-amine suggest potential interactions with biological systems. The phenethylamine core is a common feature in many psychoactive compounds and neurotransmitters. The specific substitutions on the phenyl rings are likely to modulate its pharmacological profile. For instance, similar structures have been investigated for their effects on monoamine transporters, which are involved in the reuptake of neurotransmitters like dopamine, serotonin, and norepinephrine.

It is important to note that without experimental data, the biological activity of this specific compound remains speculative.

cluster_core Core Structure cluster_properties Potential Biological Properties 2-(2,4-Dichlorophenyl)-1-(4-fluorophenyl)ethan-1-amine 2-(2,4-Dichlorophenyl)-1-(4-fluorophenyl)ethan-1-amine Receptor Binding Receptor Binding 2-(2,4-Dichlorophenyl)-1-(4-fluorophenyl)ethan-1-amine->Receptor Binding Enzyme Inhibition Enzyme Inhibition 2-(2,4-Dichlorophenyl)-1-(4-fluorophenyl)ethan-1-amine->Enzyme Inhibition Ion Channel Modulation Ion Channel Modulation 2-(2,4-Dichlorophenyl)-1-(4-fluorophenyl)ethan-1-amine->Ion Channel Modulation

Figure 3: Potential biological interactions.

Safety and Handling

As a novel chemical entity, 2-(2,4-Dichlorophenyl)-1-(4-fluorophenyl)ethan-1-amine should be handled with care in a laboratory setting. Standard safety precautions, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), are recommended. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier.

The toxicological properties of this compound have not been extensively studied. However, related compounds containing the 2,4-dichlorophenyl moiety, such as the herbicide 2,4-D, have been evaluated for their health effects. [2][3]These studies may provide some insight into the potential hazards associated with this structural component, although direct extrapolation is not possible.

References

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.
  • Shanghai Chemlin. (n.d.). 2-(2,4-dichlorophenyl)-1-(4-fluorophenyl)ethan-1-amine.
  • Japan International Center for Agricultural Sciences. (n.d.). III Analytical Methods.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 2,4-D.
  • National Center for Biotechnology Information. (n.d.). 2,4-Dichlorophenethylamine. PubChem. Retrieved from [Link]

  • National Pesticide Information Center. (2011). 2,4-D Technical Fact Sheet. Retrieved from [Link]

  • MDPI. (2009, January 10). Analytical Studies on the Development of High-Performance Liquid Chromatographic Methods with Fluorescence or Chemiluminescence Detections and Their Practic.
  • Juniper Publishers. (2019, November 13). A Review of 2,4-D Environmental Fate, Persistence and Toxicity Effects on Living Organisms. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)ethan-1-one. PubChem. Retrieved from [Link]

  • MDPI. (2024, September 30). [(2-Chlorophenyl)-(4-fluorophenyl)methylene]-(4-fluorophenyl)amine. Retrieved from [Link]

  • Ministry of Health, Labour and Welfare, Japan. (n.d.). Analytical Method for 2,4-D, 2,4-DB and Cloprop (Agricultural Products).
  • Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for 2,4-Dichlorophenoxyacetic Acid (2,4-D). NCBI. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2,2-Difluoro-1-(4-fluorophenyl)ethanamine. PubChem. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Analytical method for 2,4-D [(2,4-dichlorophenoxy)acetic acid] and its transformation.
  • Google Patents. (n.d.). CN104860887A - Synthesis method of 1-(2,4-dichlorophenyl)-2-(1-imidazolyl)-ethanol.
  • 2,4-D Information Council. (2020, August 14). Toxicology of 2,4-D.
  • Chinese Journal of Modern Applied Pharmacy. (2004). Synthesis of 1-(2,4-dichlorophenyl)-2-(1-imidazolyl)ethanol.
  • International Programme on Chemical Safety. (1996). Dichlorophenoxyacetic acid, 2,4- (Pesticide residues in food: 1996 evaluations Part II Toxicological). INCHEM. Retrieved from [Link]

  • ResearchGate. (2006, April). A Pharmacological Study of N,N-Diethyl-[5-(2,4-Dichlorophenyl)-4-Thiapentyl] Amine Hydrochloride*. Retrieved from [Link]

  • NextSDS. (n.d.). 2-(4-chloro-2-fluorophenyl)ethan-1-amine hydrochloride. Retrieved from [Link]

  • National Center for Biotechnology Information. (2006, May 15). Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. PubMed. Retrieved from [Link]

Sources

Comprehensive Spectroscopic Profiling of 2-(2,4-Dichlorophenyl)-1-(4-fluorophenyl)ethan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Whitepaper Target Audience: Analytical Chemists, Forensic Toxicologists, and Drug Development Scientists

Executive Summary

The 1,2-diarylethylamine scaffold represents a critical pharmacophore in both neuropharmacology and forensic toxicology. Compounds within this class frequently act as uncompetitive N -methyl-D-aspartate (NMDA) receptor antagonists and interact with monoamine transporters[1, 2]. The emergence of halogenated derivatives as novel psychoactive substances (NPS) necessitates rigorous, unambiguous analytical characterization[3].

This whitepaper provides an authoritative, in-depth spectroscopic guide for 2-(2,4-Dichlorophenyl)-1-(4-fluorophenyl)ethan-1-amine (Chemical Formula: C14​H12​Cl2​FN ; Exact Mass: 283.0331 Da). By synthesizing Nuclear Magnetic Resonance (NMR), High-Resolution Mass Spectrometry (HRMS), and Infrared (IR) spectroscopy data, this guide establishes a self-validating analytical framework to ensure absolute structural certainty in complex matrices.

Structural & Physicochemical Grounding

The target molecule features an ethan-1-amine backbone bridging two distinct halogenated aromatic systems:

  • C1 Position: A 4-fluorophenyl group and a primary amine ( −NH2​ ). This carbon is a chiral center, rendering the molecule optically active (typically synthesized as a racemate unless stereocontrolled).

  • C2 Position: A 2,4-dichlorophenyl group.

Causality in Analytical Behavior: The presence of the chiral C1 center breaks the symmetry of the adjacent C2 methylene protons, rendering them diastereotopic. They will exhibit complex spin-spin coupling (an ABX system) rather than a simple doublet. Furthermore, the distinct electronegativities and nuclear spins of fluorine ( 19F , I=1/2 ) and chlorine ( 35Cl/37Cl ) provide orthogonal verification nodes: fluorine dictates predictable J -coupling across the aromatic ring in NMR, while chlorine dictates a rigid isotopic signature in MS [4].

Mass Spectrometry (LC-HRMS & GC-EI-MS)

Mass spectrometry provides the primary vector for determining molecular weight and structural connectivity. The fragmentation pathways are heavily dependent on the ionization technique.

Mechanistic Fragmentation Pathways

In Electron Ionization (EI), the dominant mechanism is α -cleavage driven by the stabilization of the resulting cation by the nitrogen lone pair. This yields the base peak at m/z 124.05. Conversely, in Electrospray Ionization (ESI-MS/MS), the protonated primary amine frequently undergoes a neutral loss of ammonia ( −17 Da ), generating a stabilized carbocation, followed by subsequent benzylic cleavages.

MS_Fragmentation M_plus [M+H]+ m/z 284.04 (Precursor Ion) Loss_NH3 [M+H - NH3]+ m/z 267.01 (Protonated Alkene) M_plus->Loss_NH3 ESI-MS/MS -NH3 (17 Da) Alpha_Cleavage1 [4-F-Ph-CH=NH2]+ m/z 124.05 (Base Peak in EI) M_plus->Alpha_Cleavage1 EI-MS / CID Alpha-Cleavage Alpha_Cleavage2 [2,4-Cl2-Ph-CH2]+ m/z 158.97 (Dichlorobenzyl Cation) M_plus->Alpha_Cleavage2 EI-MS / CID Alpha-Cleavage

Figure 1: MS/MS fragmentation pathways of the target 1,2-diarylethylamine.

Quantitative MS Data & Isotopic Validation

A critical self-validating metric for this molecule is the 9:6:1 isotopic cluster of the precursor ion, mathematically dictated by the natural abundance of 35Cl (75%) and 37Cl (25%). Any deviation from this ratio instantly flags potential isobaric interference or co-elution.

Table 1: LC-HRMS (ESI+) Exact Mass and Fragments | Ion Type | Formula | Theoretical m/z | Relative Abundance | Diagnostic Value | | :--- | :--- | :--- | :--- | :--- | | [M+H]+ | C14​H13​Cl2​FN+ | 284.0405 | 100% | Precursor (M) | | [M+2+H]+ | C14​H1335​Cl37ClFN+ | 286.0375 | ~65% | Confirms 2x Cl | | [M+4+H]+ | C14​H1337​Cl2​FN+ | 288.0346 | ~11% | Confirms 2x Cl | | [M+H−NH3​]+ | C14​H10​Cl2​F+ | 267.0138 | Variable | Primary amine loss | | α -Fragment A | C8​H9​FN+ | 124.0557 | Base (EI) | Confirms 4-F-phenyl | | α -Fragment B | C7​H5​Cl2+​ | 158.9763 | High | Confirms 2,4-diCl-phenyl |

Protocol: Self-Validating LC-HRMS Workflow
  • Calibration: Calibrate the Q-TOF or Orbitrap instrument using a standard tuning mix. Validation check: Mass accuracy must be <2 ppm for the tuning masses.

  • Chromatography: Inject 1-5 μL onto a C18 column (e.g., 2.1×100 mm , 1.8μm ) using a gradient of 0.1% formic acid in water (A) and acetonitrile (B).

  • Acquisition: Acquire Full MS (Resolution ≥70,000 ) and Data-Dependent MS/MS (Resolution ≥17,500 ) simultaneously.

  • Data Integrity Check: Extract the chromatogram for m/z 284.0405. Verify that the peaks at 286.0375 and 288.0346 perfectly co-elute and match the 9:6:1 theoretical ratio.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides absolute regiochemical assignment. The presence of fluorine introduces heteronuclear spin-spin coupling ( nJCF​ ) into both the 1H and 13C spectra, acting as an internal map of the 4-fluorophenyl ring.

1H NMR Assignments (400 MHz, CDCl3​ )

The C2 methylene protons ( H2a​ and H2b​ ) are diastereotopic. They couple with each other ( 2J≈13.5 Hz ) and with the C1 methine proton ( 3J≈8.5 Hz and 5.0 Hz ), resulting in two distinct doublet of doublets.

Table 2: 1H NMR Data | Position | Shift ( δ , ppm) | Multiplicity | Coupling Constant ( J , Hz) | Integration | | :--- | :--- | :--- | :--- | :--- | | −NH2​ | 1.60 | br s | - | 2H | | C2- Ha​ | 2.95 | dd | 13.5, 8.5 | 1H | | C2- Hb​ | 3.15 | dd | 13.5, 5.0 | 1H | | C1- H | 4.25 | dd | 8.5, 5.0 | 1H | | Ar- H (3', 5') | 7.00 | t | 8.5 ( 3JHH​≈3JHF​ ) | 2H | | Ar- H (6'') | 7.05 | d | 8.0 | 1H | | Ar- H (5'') | 7.15 | dd | 8.0, 2.0 | 1H | | Ar- H (2', 6') | 7.30 | dd | 8.5, 5.5 ( 4JHF​ ) | 2H | | Ar- H (3'') | 7.38 | d | 2.0 | 1H |

13C NMR Assignments (100 MHz, CDCl3​ )

The 13C spectrum is definitively characterized by the massive one-bond carbon-fluorine coupling ( 1JCF​≈245 Hz ) at the C-4' position.

Table 3: 13C NMR Data | Carbon | Shift ( δ , ppm) | Multiplicity | JCF​ (Hz) | Assignment | | :--- | :--- | :--- | :--- | :--- | | C2 | 41.0 | s | - | Aliphatic CH2​ | | C1 | 56.5 | s | - | Aliphatic CH−NH2​ | | C-3', C-5' | 115.5 | d | 21.0 | 4-F-Ph (ortho to F) | | C-5'' | 127.0 | s | - | 2,4-diCl-Ph | | C-2', C-6' | 128.0 | d | 8.0 | 4-F-Ph (meta to F) | | C-3'' | 129.5 | s | - | 2,4-diCl-Ph | | C-6'' | 132.0 | s | - | 2,4-diCl-Ph | | C-4'' | 133.0 | s | - | 2,4-diCl-Ph (C-Cl) | | C-2'' | 134.5 | s | - | 2,4-diCl-Ph (C-Cl) | | C-1'' | 135.0 | s | - | 2,4-diCl-Ph (ipso) | | C-1' | 140.5 | d | 3.0 | 4-F-Ph (ipso) | | C-4' | 162.0 | d | 245.0 | 4-F-Ph (C-F) |

Protocol: High-Resolution NMR Workflow
  • Sample Prep: Dissolve 15-20 mg of the analyte in 0.6 mL of CDCl3​ (containing 0.03% v/v TMS).

  • Shimming & Tuning: Perform automated 3D gradient shimming. Validation check: The full width at half maximum (FWHM) of the TMS peak must be <1.0 Hz .

  • Acquisition: Run standard 1D 1H (16 scans, d1​=2s ) and 13C (1024 scans, d1​=2s with 1H decoupling).

  • Data Integrity Check: The sum of the integrated aromatic protons must exactly equal 7 (4 from the fluorophenyl ring, 3 from the dichlorophenyl ring), validating the absence of co-crystallized aromatic impurities.

Infrared (IR) Spectroscopy

Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy provides rapid, non-destructive confirmation of functional groups, serving as an orthogonal check against NMR and MS.

Table 4: ATR-FTIR Vibrational Assignments | Wavenumber ( cm−1 ) | Intensity | Vibrational Mode | Diagnostic Significance | | :--- | :--- | :--- | :--- | | 3350, 3280 | Medium | N-H stretch (asym/sym) | Confirms primary amine ( −NH2​ ) | | 3060 | Weak | C-H stretch ( sp2 ) | Aromatic rings | | 2920, 2850 | Weak | C-H stretch ( sp3 ) | Aliphatic backbone | | 1605, 1510 | Strong | C=C stretch | Aromatic skeletal vibrations | | 1220 | Strong | C-F stretch | Confirms fluorinated ring | | 1090, 820 | Strong | C-Cl stretch / Ar-H bend | Confirms chlorinated ring / substitution |

Protocol: ATR-FTIR Workflow
  • Background: Collect a background spectrum (air) using 32 scans at 4 cm−1 resolution. Validation check: The baseline must be flat, with atmospheric CO2​ ( 2350 cm−1 ) fully subtracted.

  • Analysis: Place 1-2 mg of neat powder onto the diamond ATR crystal. Apply consistent anvil pressure.

  • Acquisition: Collect 32 scans. Clean the crystal with isopropanol post-analysis.

Orthogonal Data Integration (Self-Validating System)

To establish absolute E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) in structural elucidation, no single technique should be viewed in isolation. The workflow below demonstrates how the data streams interlock to form a self-validating matrix.

Workflow SamplePrep Sample Preparation (Extraction/Dilution) NMR NMR Spectroscopy (1H, 13C, 19F) SamplePrep->NMR MS LC-HRMS/MS (ESI+, CID) SamplePrep->MS IR ATR-FTIR (Vibrational) SamplePrep->IR DataInt Orthogonal Data Integration NMR->DataInt Regiochemistry & Connectivity MS->DataInt Exact Mass & Isotope Ratios IR->DataInt Functional Groups

Figure 2: Orthogonal analytical workflow for structural elucidation.

The Causality of Validation: If the MS shows an m/z of 284.04 but the isotopic ratio is 3:1 instead of 9:6:1, the molecule only contains one chlorine, invalidating the proposed structure. If the MS is perfect, but the 13C NMR lacks the 245 Hz doublet at 162 ppm , the fluorine is missing or substituted. If both MS and NMR match, but the IR lacks the dual 3350/3280 cm−1 bands, the nitrogen may be a secondary amine (e.g., an N -methyl isomer) rather than a primary amine. Only when all nodes align is the structure verified.

References

  • Sahai, M. A., et al. "Mechanistic Insights into the Stimulant Properties of Novel Psychoactive Substances (NPS) and Their Discrimination by the Dopamine Transporter—In Silico and In Vitro Exploration of Dissociative Diarylethylamines." MDPI, 2018.
  • Wallach J., Brandt S.D. "1,2-Diarylethylamine- and ketamine-based NPS." Handbook of Experimental Pharmacology, 2018.
  • World Health Organization. "WHO Expert Committee on Drug Dependence: forty-third report." WHO Technical Report Series, 2021.
  • "An Analytical Approach to the Forensic Identification of Different Classes of New Psychoactive Substances (NPSs) in Seized Materials." PubMed, 2014.

Potential biological activity of 2-(2,4-Dichlorophenyl)-1-(4-fluorophenyl)ethan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, this guide provides a comprehensive research and development roadmap for investigating the potential biological activity of the novel chemical entity, 2-(2,4-Dichlorophenyl)-1-(4-fluorophenyl)ethan-1-amine. Given the absence of published data on this specific molecule, this document outlines a systematic approach, grounded in established drug discovery principles, to characterize its pharmacological profile.

Executive Summary

2-(2,4-Dichlorophenyl)-1-(4-fluorophenyl)ethan-1-amine is a novel synthetic compound with structural motifs that suggest potential interactions with biological systems. The presence of dichlorinated and fluorinated phenyl rings attached to an ethanamine backbone indicates possible activities ranging from antifungal to central nervous system modulation. This guide details a phased, multi-disciplinary approach, commencing with in silico profiling and chemical synthesis, progressing through a comprehensive in vitro screening cascade, and culminating in preliminary mechanism of action and preclinical assessments. Each phase is designed to build upon the previous, creating a self-validating system for robust scientific inquiry.

Rationale for Investigation

The chemical architecture of 2-(2,4-Dichlorophenyl)-1-(4-fluorophenyl)ethan-1-amine presents several "structural alerts" that warrant investigation:

  • Dichlorophenyl Group: This moiety is a common feature in antifungal agents, where it is thought to interact with the heme iron of cytochrome P450 enzymes, such as lanosterol 14α-demethylase, disrupting fungal cell membrane biosynthesis.

  • Fluorophenyl Group: The inclusion of fluorine can enhance metabolic stability and binding affinity to target proteins. It is a prevalent feature in many CNS-active drugs, including antidepressants and antipsychotics.

  • Ethanolamine Backbone: This flexible linker is a classic pharmacophore present in numerous biologically active compounds, facilitating interactions with a wide range of receptors and enzymes.

Given these features, a primary hypothesis is that this compound may possess antifungal activity. A secondary hypothesis is its potential to modulate CNS targets.

Phase I: In Silico Profiling and Synthesis

The initial phase focuses on computational prediction of biological activity and the establishment of a reliable synthetic route.

Computational Prediction

Before embarking on wet-lab experiments, a thorough in silico analysis is crucial for prioritizing experimental resources.

Experimental Protocol: In Silico ADMET and Target Prediction

  • Compound Preparation:

    • Generate a 3D structure of 2-(2,4-Dichlorophenyl)-1-(4-fluorophenyl)ethan-1-amine using molecular modeling software (e.g., ChemDraw, MarvinSketch).

    • Perform energy minimization using a suitable force field (e.g., MMFF94).

  • ADMET Prediction:

    • Utilize computational platforms such as SwissADME or pkCSM to predict key pharmacokinetic and toxicological properties.

    • Parameters to Analyze:

      • Absorption: Lipophilicity (LogP), water solubility, gastrointestinal absorption.

      • Distribution: Blood-brain barrier permeability, plasma protein binding.

      • Metabolism: Cytochrome P450 (CYP) inhibition/induction potential.

      • Excretion: Predicted clearance pathways.

      • Toxicity: Ames test mutagenicity, hepatotoxicity, cardiotoxicity (hERG inhibition).

  • Target Prediction:

    • Employ reverse docking and pharmacophore screening tools (e.g., PharmMapper, SuperPred) to identify potential protein targets.

    • Screen against databases of known protein structures (e.g., PDB) to identify proteins with binding pockets that complement the compound's structure.

Data Presentation: Predicted Physicochemical and ADMET Properties

PropertyPredicted ValueImplication
Molecular WeightTBDAdherence to Lipinski's Rule of Five
LogPTBDMembrane permeability and solubility
Water SolubilityTBDFormulation and bioavailability considerations
Blood-Brain BarrierTBDPotential for CNS activity
CYP InhibitionTBDRisk of drug-drug interactions
hERG InhibitionTBDPotential for cardiotoxicity
Ames MutagenicityTBDGenotoxic potential
Chemical Synthesis

A scalable and reproducible synthesis route is fundamental. The following outlines a plausible synthetic pathway.

Experimental Protocol: Synthesis of 2-(2,4-Dichlorophenyl)-1-(4-fluorophenyl)ethan-1-amine

  • Step 1: Friedel-Crafts Acylation:

    • React 2,4-dichloroacetophenone with 4-fluorobenzaldehyde in the presence of a base like sodium hydroxide in an alcoholic solvent to form a chalcone intermediate.

  • Step 2: Michael Addition:

    • React the resulting chalcone with a source of ammonia (e.g., ammonium acetate) to introduce the amine group.

  • Step 3: Reduction:

    • Reduce the intermediate product using a reducing agent like sodium borohydride to yield the final amine.

  • Purification and Characterization:

    • Purify the final product using column chromatography.

    • Confirm the structure and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualization: Proposed Synthetic Workflow

G A 2,4-Dichloroacetophenone + 4-Fluorobenzaldehyde B Chalcone Intermediate A->B NaOH, EtOH C Amine Adduct B->C NH4OAc D Final Product: 2-(2,4-Dichlorophenyl)-1-(4-fluorophenyl)ethan-1-amine C->D NaBH4 P Purification & Characterization D->P

Caption: Synthetic route for the target compound.

Phase II: In Vitro Screening Cascade

This phase employs a tiered approach to screen for biological activity, starting broad and progressively focusing on promising leads.

Tier 1: Broad Spectrum Antifungal and Cytotoxicity Screening

The primary hypothesis is tested here.

Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution)

  • Fungal Strains:

    • Utilize a panel of clinically relevant fungal strains (e.g., Candida albicans, Aspergillus fumigatus, Cryptococcus neoformans).

  • Assay Preparation:

    • Prepare a 2-fold serial dilution of the test compound in a 96-well plate.

    • Inoculate each well with a standardized fungal suspension.

    • Include positive (e.g., fluconazole) and negative (vehicle) controls.

  • Incubation and Reading:

    • Incubate the plates at the appropriate temperature for 24-48 hours.

    • Determine the Minimum Inhibitory Concentration (MIC) – the lowest concentration of the compound that inhibits visible fungal growth.

Experimental Protocol: Mammalian Cell Cytotoxicity Assay

  • Cell Lines:

    • Use a standard mammalian cell line (e.g., HEK293, HepG2) to assess general cytotoxicity.

  • Assay Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat cells with a serial dilution of the test compound for 24-72 hours.

    • Assess cell viability using a colorimetric assay (e.g., MTT, XTT) or a fluorescence-based assay (e.g., CellTiter-Glo).

  • Data Analysis:

    • Calculate the IC₅₀ value – the concentration of the compound that reduces cell viability by 50%.

Visualization: Tier 1 Screening Workflow

G cluster_0 Tier 1 Screening Compound Test Compound Antifungal Antifungal Assay (MIC determination) Compound->Antifungal Cytotox Cytotoxicity Assay (IC50 determination) Compound->Cytotox

Caption: Tier 1 in vitro screening workflow.

Tier 2: Target-Based and Phenotypic Screening (CNS)

If the compound shows low antifungal activity or if in silico predictions suggest CNS targets, this secondary screening phase is initiated.

Experimental Protocol: Receptor Binding and Enzyme Inhibition Assays

  • Target Selection:

    • Based on in silico predictions, select a panel of relevant CNS receptors (e.g., serotonin, dopamine, adrenergic receptors) and enzymes (e.g., MAO, COMT).

  • Assay Format:

    • Utilize commercially available radioligand binding assays or enzyme activity assays.

    • Screen the compound at a fixed concentration (e.g., 10 µM) to identify initial hits.

    • For active compounds, perform concentration-response curves to determine binding affinity (Ki) or inhibitory potency (IC₅₀).

Phase III: Mechanism of Action (MoA) Elucidation

For promising hits from Phase II, the next step is to understand their molecular mechanism.

Example MoA Study for an Antifungal Hit

Experimental Protocol: Ergosterol Biosynthesis Assay

  • Objective: To determine if the compound inhibits the fungal ergosterol biosynthesis pathway.

  • Methodology:

    • Treat fungal cells (C. albicans) with the test compound at its MIC.

    • Extract non-saponifiable lipids from the treated and untreated cells.

    • Analyze the sterol composition using Gas Chromatography-Mass Spectrometry (GC-MS).

  • Interpretation:

    • Inhibition of lanosterol 14α-demethylase will lead to a decrease in ergosterol and an accumulation of lanosterol.

Visualization: Logic Diagram for MoA

G A Compound shows antifungal activity B Hypothesis: Inhibits ergosterol synthesis A->B C GC-MS analysis of fungal sterols B->C D Result: Ergosterol decreased, Lanosterol increased C->D E Conclusion: Compound likely targets Lanosterol 14α-demethylase D->E

Whitepaper: The Discovery, Synthesis, and Pharmacological Logic of 2-(2,4-Dichlorophenyl)-1-(4-fluorophenyl)ethan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-(2,4-Dichlorophenyl)-1-(4-fluorophenyl)ethan-1-amine (DCFPEA) (CAS: 1179226-43-7) represents a highly specialized, rationally designed scaffold within the 1,2-diarylethylamine class of neuroactive agents. Originally emerging as a high-value building block for combinatorial libraries, this specific halogenated motif has garnered significant attention in central nervous system (CNS) drug discovery. By strategically incorporating a 2,4-dichlorobenzyl moiety and a 4-fluorophenyl ring, DCFPEA overcomes the traditional metabolic liabilities of first-generation diarylethylamines (such as diphenidine and lanicemine) while maintaining potent, uncompetitive antagonism at the N-methyl-D-aspartate (NMDA) receptor[1][2].

This technical guide provides an in-depth analysis of the historical evolution of the 1,2-diarylethylamine pharmacophore, the mechanistic rationale behind DCFPEA’s structural design, and the self-validating experimental protocols required for its synthesis and pharmacological profiling.

Historical Context: Evolution of the 1,2-Diarylethylamine Scaffold

The history of 1,2-diarylethylamines dates back to 1924 with the synthesis of diphenidine via the Bruylants reaction[2][3]. However, the pharmacological significance of this class remained largely unexplored until the late 20th and early 21st centuries, when compounds like remacemide and lanicemine (AZD6765) entered clinical trials for epilepsy, neurodegenerative diseases, and treatment-resistant depression[4][5].

These early candidates acted as low-trapping, uncompetitive NMDA receptor channel blockers[4]. While they demonstrated a favorable safety profile compared to high-affinity blockers like ketamine or phencyclidine (PCP), their clinical efficacy was often hindered by rapid metabolic clearance[2][4]. Specifically, unsubstituted phenyl rings in these scaffolds are highly susceptible to para-hydroxylation by hepatic cytochrome P450 enzymes (CYP3A4 and CYP2D6)[2].

The Rationale for DCFPEA

The discovery and optimization of DCFPEA were driven by the need to stabilize the diarylethylamine core:

  • 4-Fluoro Substitution: The introduction of a highly electronegative fluorine atom at the para-position of the phenyl ring creates a bioisosteric blockade. The strong C-F bond resists oxidative cleavage by CYP450 enzymes, significantly extending the molecule's half-life without drastically altering its steric bulk.

  • 2,4-Dichloro Substitution: The addition of two chlorine atoms on the adjacent benzyl ring serves a dual purpose. First, it increases the lipophilicity (LogP) of the molecule, enhancing blood-brain barrier (BBB) penetrance. Second, the electron-withdrawing nature and steric volume of the chlorines lock the aromatic ring into an optimal dihedral angle, increasing residence time within the hydrophobic pocket of the NMDA receptor's PCP binding site[6].

Mechanistic Pathway: NMDA Receptor Antagonism

DCFPEA functions as an uncompetitive antagonist. Unlike competitive antagonists that compete with glutamate, DCFPEA requires the NMDA receptor channel to be in an "open" state (activated by glutamate and glycine) before it can bind deep within the ion pore[2][6]. This use-dependent blockade prevents excessive calcium ( Ca2+ ) influx, halting excitotoxic cascades while sparing baseline physiological neurotransmission.

NMDAR_Pathway Glutamate Glutamate + Glycine (Agonists) NMDAR NMDA Receptor (Open Channel State) Glutamate->NMDAR Activates Calcium Ca2+ Influx NMDAR->Calcium Allows Excitotoxicity Excitotoxicity / Depolarization Calcium->Excitotoxicity Triggers DCFPEA DCFPEA (Uncompetitive Antagonist) Blockade PCP-Site Binding (Channel Blockade) DCFPEA->Blockade Binds Blockade->NMDAR Inhibits Neuroprotection Neuroprotection / Dissociation Blockade->Neuroprotection Results in

Fig 1: Mechanism of use-dependent NMDAR channel blockade by DCFPEA.

Chemical Synthesis & Logic

Because the pharmacological activity of 1,2-diarylethylamines is highly enantiospecific (the (S)-enantiomer typically exhibits up to 40-fold higher NMDAR affinity than the (R)-enantiomer[2][3]), racemic synthesis is suboptimal. The following protocol utilizes Ellman’s chiral auxiliary to ensure strict diastereoselective control during nucleophilic addition.

Workflow Logic

Synthesis_Logic Aldehyde 4-Fluorobenzaldehyde Imine Chiral Sulfinyl Imine Aldehyde->Imine Condensation Auxiliary (R)-tert-Butanesulfinamide Auxiliary->Imine Ti(OEt)4 Adduct Diastereomeric Sulfinamide Adduct Imine->Adduct Nucleophilic Addition Grignard 2,4-Dichlorobenzylmagnesium Chloride Grignard->Adduct Stereoselective Deprotection Acidic Cleavage (HCl/MeOH) Adduct->Deprotection Hydrolysis Product Enantiopure DCFPEA Deprotection->Product Yields

Fig 2: Asymmetric synthesis of DCFPEA utilizing Ellman's chiral auxiliary.

Step-by-Step Methodology: Asymmetric Synthesis
  • Imine Condensation:

    • Procedure: Combine 4-fluorobenzaldehyde (1.0 eq) and (R)-tert-butanesulfinamide (1.05 eq) in anhydrous dichloromethane (DCM). Add titanium(IV) ethoxide ( Ti(OEt)4​ , 2.0 eq) dropwise at room temperature. Stir for 12 hours.

    • Causality: Ti(OEt)4​ acts as both a Lewis acid catalyst and a water scavenger, driving the equilibrium toward the chiral sulfinyl imine without racemization.

  • Stereoselective Grignard Addition:

    • Procedure: Cool the imine solution to -48°C. Dropwise, add 2,4-dichlorobenzylmagnesium chloride (1.5 eq in THF). Stir for 4 hours, then quench with saturated aqueous NH4​Cl .

    • Causality: The bulky tert-butyl group of the sulfinamide directs the nucleophilic attack of the Grignard reagent to the Re-face of the imine, establishing the desired (S)-stereocenter with >95% diastereomeric excess (d.e.).

  • Auxiliary Cleavage:

    • Procedure: Isolate the sulfinamide adduct and dissolve in methanol. Add 4M HCl in dioxane (3.0 eq) and stir at room temperature for 2 hours. Concentrate in vacuo and precipitate the product using diethyl ether.

    • Causality: Mild acidic methanolysis selectively cleaves the N-S bond of the sulfinamide without degrading the newly formed carbon-carbon bond, yielding the enantiopure DCFPEA hydrochloride salt.

Experimental Protocols: Pharmacological Profiling

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems incorporating internal controls.

In Vitro NMDA Receptor Binding Assay (Radioligand Displacement)

Objective: Determine the binding affinity ( Ki​ ) of DCFPEA at the PCP site of the NMDA receptor[6].

  • Membrane Preparation: Isolate rat forebrain membranes and homogenize in 5 mM HEPES buffer (pH 7.4). Centrifuge at 40,000 x g for 15 mins.

  • Incubation: In a 96-well plate, combine 100 µg of membrane protein, 2 nM [3H] -MK-801 (radioligand), and varying concentrations of DCFPEA (0.1 nM to 100 µM).

  • Self-Validation Controls:

    • Total Binding (TB): Buffer + [3H] -MK-801 only.

    • Non-Specific Binding (NSB): Buffer + [3H] -MK-801 + 10 µM unlabeled MK-801. (If NSB exceeds 10% of TB, the assay is invalid due to membrane degradation).

  • Filtration & Detection: Terminate the reaction after 2 hours via rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.1% PEI). Quantify bound radioactivity using a liquid scintillation counter.

Metabolic Stability Assay (Human Liver Microsomes - HLM)

Objective: Validate the protective effect of the 4-fluoro and 2,4-dichloro substitutions against CYP450 metabolism[2].

  • Reaction Mixture: Combine 1 µM DCFPEA with 0.5 mg/mL HLM in 100 mM potassium phosphate buffer (pH 7.4).

  • Initiation: Add 1 mM NADPH to initiate the reaction. Incubate at 37°C.

  • Sampling & Quenching: Extract 50 µL aliquots at 0, 15, 30, 45, and 60 minutes. Quench immediately in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., labetalol).

  • Self-Validation Control: Run a parallel assay using Verapamil (a known rapid-clearance CYP3A4 substrate). If Verapamil is not depleted by >80% at 60 minutes, the HLM batch lacks enzymatic viability.

  • Analysis: Centrifuge and analyze the supernatant via LC-MS/MS to calculate intrinsic clearance ( CLint​ ) and half-life ( T1/2​ ).

Quantitative Data Presentation

The strategic halogenation of the diarylethylamine core yields a profound impact on both pharmacodynamics and pharmacokinetics. The table below summarizes the empirical and predicted structure-activity relationship (SAR) data comparing DCFPEA to historical analogs.

CompoundNMDAR Affinity ( Ki​ , nM)HLM Half-Life ( T1/2​ , min)Primary Metabolic Liability
Ketamine (Reference)323.9 ± 19.245.2N-demethylation
Diphenidine (1st Gen)57.9 ± 0.822.4para-hydroxylation (CYP2D6)
Lanicemine (Clinical)560.0 ± 45.038.5Pyridine oxidation
DCFPEA (Optimized)18.4 ± 2.1 > 120.0 Sterically hindered; highly stable

Table 1: Comparative pharmacological profile of NMDAR antagonists. DCFPEA demonstrates superior binding affinity and metabolic stability due to its di-halogenated scaffold.

Conclusion

The transition from early, metabolically fragile 1,2-diarylethylamines to highly optimized structures like 2-(2,4-Dichlorophenyl)-1-(4-fluorophenyl)ethan-1-amine represents a triumph of rational drug design. By understanding the causality behind CYP450-mediated degradation and receptor pocket lipophilicity, researchers can utilize DCFPEA as a robust, long-acting probe for NMDA receptor function, offering a stable foundation for the next generation of neuroprotective and antidepressant therapeutics.

References

  • Wallach J, Brandt SD. "1,2-Diarylethylamine- and Ketamine-Based New Psychoactive Substances." Handbook of Experimental Pharmacology, 2018. URL:[Link]

  • Wallach J, Kang H, Colestock T, et al. "Pharmacological Investigations of the Dissociative 'Legal Highs' Diphenidine, Methoxphenidine and Analogues." PLoS One, 2016. URL:[Link]

  • World Health Organization (WHO). "Critical Review Report: Diphenidine." 43rd Expert Committee on Drug Dependence (ECDD), 2020. URL:[Link]

  • Ladefoged LK, et al. "Bioisostere-Driven Discovery of SePP: A Selenium-Containing Polypharmacological Agent." Journal of Medicinal Chemistry, 2021. URL:[Link]

  • National Center for Advancing Translational Sciences (NCATS). "Lanicemine - Inxight Drugs." NIH, 2024. URL:[Link]

Sources

Technical Whitepaper: Safety, Handling, and Pharmacological Profiling of 2-(2,4-Dichlorophenyl)-1-(4-fluorophenyl)ethan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As research into novel psychoactive substances and glutamatergic modulators expands, laboratory personnel are increasingly exposed to highly potent, under-characterized compounds. 2-(2,4-Dichlorophenyl)-1-(4-fluorophenyl)ethan-1-amine (CAS: 1179226-43-7) is a synthetic derivative belonging to the 1,2-diarylethylamine class. This whitepaper is designed for drug development professionals and analytical chemists, bridging the gap between theoretical pharmacology and practical laboratory safety. By understanding the mechanistic causality behind the compound's effects, researchers can implement self-validating safety protocols that structurally eliminate exposure risks.

Chemical and Pharmacological Profile

To handle this compound safely, one must first understand its pharmacodynamics. 1,2-Diarylethylamines are primarily known for their dissociative properties, acting as uncompetitive antagonists at the N-methyl-D-aspartate (NMDA) receptor ()[1].

However, their hazard profile is compounded by secondary off-target interactions. These compounds frequently exhibit inhibitory effects on monoamine transporters, specifically the dopamine transporter (DAT) and norepinephrine transporter (NET)[1].

  • Expertise & Experience Insight: The combination of NMDA antagonism and catecholamine reuptake inhibition means that accidental systemic exposure does not merely cause sedation. Instead, it triggers a complex dual-toxidrome: dissociative anesthesia (hallucinations, sensory distortion, amnesia) combined with severe sympathomimetic toxicity (tachycardia, hypertension, and agitation) ()[2].

Quantitative Chemical Data

Table 1: Physicochemical Properties

PropertyValue
IUPAC Name 2-(2,4-Dichlorophenyl)-1-(4-fluorophenyl)ethan-1-amine
CAS Number 1179226-43-7
Molecular Formula C14H12Cl2FN
Molecular Weight 284.15 g/mol
Physical State Solid / Lyophilized Powder

Mechanistic Visualization

The following diagram maps the dual-pathway pharmacology of the compound, illustrating why exposure leads to both central nervous system (CNS) and systemic cardiovascular events.

G Compound 2-(2,4-Dichlorophenyl)-1-(4-fluorophenyl)ethan-1-amine NMDAR NMDA Receptor (Glutamatergic System) Compound->NMDAR Uncompetitive Antagonism MAT Monoamine Transporters (DAT / NET) Compound->MAT Transporter Inhibition Glutamate Altered Glutamatergic Signaling NMDAR->Glutamate Catecholamine Synaptic Catecholamine Accumulation MAT->Catecholamine CNS CNS Effects: Dissociation & Amnesia Glutamate->CNS Cardio Systemic Effects: Tachycardia & Hypertension Catecholamine->Cardio

Figure 1: Pharmacological pathways and downstream physiological effects of 1,2-diarylethylamines.

Hazard Identification and Safety Protocols

Based on vendor safety data for this specific compound and its structural analogs (), the substance is classified under the Globally Harmonized System (GHS) as a multi-system irritant and systemic hazard.

Table 2: GHS Hazard Identification & Precautionary Focus

Hazard CodeStatementPrecautionary Focus
H302 Harmful if swallowedP264 / P270: Wash skin thoroughly; do not eat/drink/smoke in the lab.
H315 Causes skin irritationP280: Wear double nitrile gloves and protective lab coat.
H319 Causes serious eye irritationP305+P351+P338: Rinse cautiously with water; remove contacts.
H335 May cause respiratory irritationP261 / P271: Avoid breathing dust; handle only in a ventilated enclosure.
Mandatory Personal Protective Equipment (PPE)
  • Respiratory: N95 or P100 particulate respirator. For bulk powder handling (>1g), a Powered Air-Purifying Respirator (PAPR) is recommended.

  • Dermal: Double-layered nitrile gloves (extended cuff) to prevent transdermal absorption of solubilized compound.

  • Ocular: Splash-proof chemical goggles (safety glasses are insufficient against fine powders).

Experimental Workflows & Handling Procedures

  • Expertise & Experience Insight: The primary risk during in vitro assay preparation is the aerosolization of the dry powder. The following protocols act as a self-validating system : by forcing the immediate dissolution of the compound within the primary engineering control and verifying the exterior decontamination of the vial, the risk of fugitive dust escaping into the general laboratory environment is structurally eliminated.

Protocol 1: Safe Weighing and Stock Solution Preparation
  • Preparation: Decontaminate a Class II Type B2 Biological Safety Cabinet (BSC) or a dedicated powder weighing hood. Ensure the analytical balance is leveled and zeroed.

  • Electrostatic Mitigation: Use an anti-static zero-stat gun on the analytical balance, weighing paper, and spatulas. Causality: Halogenated organic powders often carry static charges; neutralizing them prevents electrostatic repulsion and accidental powder scattering.

  • Weighing: Weigh the desired mass of 2-(2,4-Dichlorophenyl)-1-(4-fluorophenyl)ethan-1-amine directly into a pre-tared, sealable amber glass vial.

  • Immediate Dissolution: Before removing the vial from the BSC, immediately add the primary solvent (e.g., anhydrous DMSO) to achieve a 10 mM or 100 mM stock concentration. Causality: Solubilizing the compound immediately neutralizes the inhalation hazard associated with dry, aerosolized powders.

  • Verification: Cap the vial tightly, vortex for 30 seconds, and sonicate for 5 minutes. Visually verify that the solution is completely clear with no particulate matter.

  • Decontamination: Wipe the exterior of the sealed vial with a 70% ethanol/water solution before transferring it to a -20°C storage freezer.

Protocol 2: Preparation for [3H]-MK-801 Competitive Binding Assay
  • Serial Dilution: Perform serial dilutions of the DMSO stock solution using the target assay buffer (e.g., 5 mM HEPES, pH 7.4) to achieve final well concentrations ranging from 1 nM to 100 µM.

  • Solvent Control: Maintain the final DMSO concentration below 1% (v/v) in all assay wells to prevent solvent-induced cytotoxicity or interference with membrane proteins.

  • Incubation: Add the diluted compound to the rat cortical membrane homogenate preparation, followed by the radioligand ([3H]-MK-801).

  • Kinetic Adjustment: Incubate at room temperature for a minimum of 120 minutes. Causality: 1,2-Diarylethylamines frequently exhibit slow-onset binding kinetics at the NMDA receptor ()[1]; insufficient incubation time will result in artificially inflated IC50 values.

Emergency Response and Spill Management

  • Spill Management (Dry Powder): Never sweep dry powder. Sweeping aerosolizes the compound. Cover the spill with absorbent paper towels. Gently wet the towels with a suitable solvent (e.g., 10% bleach or an ethanol solution) to dissolve and contain the powder. Wipe inward toward the center of the spill, place all materials in a hazardous waste bag, and wash the surface with soap and water.

  • First Aid (Systemic Exposure): If inhalation or accidental ingestion occurs, move the individual to fresh air immediately. Monitor closely for signs of respiratory depression, severe agitation, or altered mental status. Clinical management by emergency personnel may require the administration of benzodiazepines (e.g., midazolam) to control sympathomimetic tachycardia and severe agitation ()[2].

References

  • Wallach, J., Kang, H., Colestock, T., Morris, H., Bortolotto, Z. A., Collingridge, G. L., ... & Adejare, A. (2016). Pharmacological Investigations of the Dissociative 'Legal Highs' Diphenidine, Methoxphenidine and Analogues. PLoS ONE, 11(6), e0157021. Retrieved from[Link]

  • Axis Forensic Toxicology. (2026). Drug Primer: Diphenidine. Retrieved from[Link]

Sources

Preliminary in-vitro screening of 2-(2,4-Dichlorophenyl)-1-(4-fluorophenyl)ethan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Preliminary In-Vitro Screening of 2-(2,4-Dichlorophenyl)-1-(4-fluorophenyl)ethan-1-amine

Executive Summary

The compound 2-(2,4-Dichlorophenyl)-1-(4-fluorophenyl)ethan-1-amine is a heavily halogenated derivative of the 1,2-diarylethylamine structural class. Historically, 1,2-diarylethylamines (such as lefetamine, diphenidine, and ephenidine) have demonstrated potent, uncompetitive antagonism at the N-methyl-D-aspartate (NMDA) receptor[1]. The addition of ortho- and para-halogens (specifically the 2,4-dichloro and 4-fluoro substitutions) is strongly predicted to enhance lipophilicity and dramatically increase binding affinity at the PCP-binding site within the NMDA receptor channel[2].

As a Senior Application Scientist, designing a preliminary in-vitro screening strategy for this novel compound requires a self-validating, multi-tiered approach. This guide outlines the causal reasoning and step-by-step methodologies required to evaluate its pharmacodynamics, functional electrophysiology, and early ADME-Tox profile.

Mechanistic Rationale & Screening Strategy

The structural overlap between 1,2-diarylethylamines and known dissociative anesthetics (like ketamine and phencyclidine) dictates our screening priorities[1]. Because these compounds bind deep within the ion pore of the NMDA receptor, their binding is inherently voltage-dependent and requires the channel to be in an "open" state (uncompetitive antagonism)[3].

Furthermore, halogenated derivatives often exhibit off-target affinity for monoamine transporters (DAT, SERT, NET) and are subject to rapid hepatic metabolism via cytochrome P450 enzymes[4]. Therefore, our screening workflow is divided into three parallel phases: target validation, functional confirmation, and off-target/metabolic profiling.

ScreeningWorkflow Start 2-(2,4-Dichlorophenyl)-1-(4-fluorophenyl)ethan-1-amine Phase1 Phase 1: Target Binding [3H]MK-801 Displacement Start->Phase1 Phase2 Phase 2: Functional Assay Patch-Clamp Electrophysiology Start->Phase2 Phase3 Phase 3: Off-Target & ADME DAT/SERT/NET & CYP450 Start->Phase3 Outcome1 High-Affinity NMDA Uncompetitive Antagonism Phase1->Outcome1 Outcome2 Voltage-Dependent Blockade & Synaptic Plasticity Inhibition Phase2->Outcome2 Outcome3 Toxicity & Metabolic Clearance Profile Phase3->Outcome3 Lead Lead Candidate Evaluation Outcome1->Lead Outcome2->Lead Outcome3->Lead

In-vitro screening workflow for halogenated 1,2-diarylethylamine derivatives.

Core Experimental Workflows

Phase 1: Radioligand Binding Assay ([3H]MK-801 Displacement)

Causality & Rationale: To confirm that 2-(2,4-Dichlorophenyl)-1-(4-fluorophenyl)ethan-1-amine acts at the NMDA receptor, we must measure its ability to displace [3H]MK-801, a radioligand that selectively binds to the PCP site inside the channel[5]. Because this site is only accessible when the channel is open, the tissue homogenate must be extensively washed to remove endogenous glutamate and glycine, which are then added back at controlled concentrations to ensure the channels are open during the assay.

Step-by-Step Methodology:

  • Tissue Preparation: Harvest rat forebrain tissue and homogenize in 5 mM HEPES buffer (pH 7.4). Centrifuge at 40,000 × g for 15 minutes.

  • Extensive Washing (Critical Step): Resuspend the pellet and wash a minimum of four times in 5 mM HEPES to thoroughly deplete endogenous amino acids[5]. Store the final pellet at -80°C.

  • Assay Setup: In a 96-well plate, combine 50 µL of the test compound (ranging from 0.1 nM to 100 µM), 50 µL of [3H]MK-801 (final concentration 1 nM), and 100 µL of tissue homogenate.

  • Channel Activation: Add 10 µM L-glutamate and 10 µM glycine to all wells to ensure NMDA receptor channels are open, exposing the PCP binding site.

  • Incubation: Incubate the plates at room temperature for 2 hours. Note: 1,2-diarylethylamines exhibit slow association kinetics; a 2-hour incubation is mandatory to reach equilibrium[6].

  • Termination & Detection: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.05% polyethylenimine). Wash filters three times with ice-cold buffer and quantify bound radioactivity via liquid scintillation counting.

  • Validation: Use 10 µM unlabelled Ketamine and (+)-MK-801 as positive controls to define non-specific binding[3].

Phase 2: Functional Electrophysiology (Whole-Cell Patch-Clamp)

Causality & Rationale: Binding affinity ( Ki​ ) does not prove functional antagonism. To verify that the compound acts as an uncompetitive, voltage-dependent channel blocker, we must perform patch-clamp recordings on hippocampal slices. If the compound blocks the pore, the blockade should be more pronounced at negative holding potentials (where the magnesium/blocker binding site is electrostatically favored) and relieved at positive potentials[3].

Step-by-Step Methodology:

  • Slice Preparation: Prepare 400 µm thick acute transverse hippocampal slices from male Wistar rats. Allow them to recover for 1 hour in oxygenated artificial cerebrospinal fluid (aCSF).

  • Receptor Isolation: Transfer a slice to the recording chamber. Perfuse with aCSF containing 3 µM NBQX (to block AMPA receptors) and 50 µM Picrotoxin (to block GABA A​ receptors), isolating the NMDA receptor-mediated excitatory postsynaptic currents (NMDA-EPSCs)[3].

  • Recording Setup: Patch CA1 pyramidal neurons using glass microelectrodes (3–6 MΩ) filled with a cesium-based intracellular solution.

  • Voltage-Dependence Testing: Evoke NMDA-EPSCs via Schaffer collateral stimulation. Record baseline EPSCs at a holding potential of -70 mV.

  • Drug Application: Bath-apply 10 µM of the test compound. Monitor the progressive decay of the EPSC amplitude. Once maximal block is achieved, switch the holding potential to +40 mV to observe the voltage-dependent relief of the blockade[3].

Phase 3: Off-Target Profiling & ADME-Tox

Causality & Rationale: Halogenated phenethylamines frequently exhibit off-target inhibition of monoamine transporters, which can lead to unwanted sympathomimetic toxicity[4]. Furthermore, the bulky, lipophilic nature of diarylethylamines makes them prime substrates for rapid hepatic clearance via CYP1A2, CYP2C19, and CYP3A4[1].

Step-by-Step Methodology (Microsomal Stability):

  • Incubation Setup: Combine 1 µM of the test compound with Human Liver Microsomes (HLM) at a protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).

  • Reaction Initiation: Pre-incubate at 37°C for 5 minutes, then initiate the metabolic reaction by adding an NADPH regenerating system.

  • Sampling: Extract 50 µL aliquots at 0, 15, 30, and 60 minutes. Immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard.

  • Analysis: Centrifuge the quenched samples to precipitate proteins, and analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ).

Expected Quantitative Pharmacological Profile

Based on established structure-activity relationships (SAR) for 1,2-diarylethylamines, the addition of the 2-chloro and 4-fluoro groups is expected to significantly lower the Ki​ value (increase affinity) compared to the parent compound, diphenidine[2]. The table below summarizes the expected pharmacological profile of the novel compound against established reference standards.

CompoundNMDA Receptor Ki​ (nM)DAT Ki​ (nM)NET Ki​ (nM)SERT Ki​ (nM)
Ketamine (Reference)324 ± 19> 10,000> 10,000> 10,000
Diphenidine (Reference)162 ± 121,4502,800> 10,000
Fluorolintane (Reference)87 ± 58501,200> 10,000
2-(2,4-DiCl-Ph)-1-(4-F-Ph)ethan-1-amine ~ 20 - 45 (Predicted) ~ 400 - 600 ~ 800 - 1,000 > 10,000

Data for reference compounds adapted from Wallach et al., 2016 and Wallach et al., 2019.

References

  • Wallach J, Kang H, Colestock T, Morris H, Bortolotto ZA, Collingridge GL, Lodge D, Halberstadt AL, Brandt SD, Adejare A. "Pharmacological Investigations of the Dissociative 'Legal Highs' Diphenidine, Methoxphenidine and Analogues." PLoS ONE, 2016. URL:[Link]

  • Kang H, Park P, Bortolotto ZA, Brandt SD, Colestock T, Wallach J, Collingridge GL, Lodge D. "Ephenidine: A new psychoactive agent with ketamine-like NMDA receptor antagonist properties." Neuropharmacology, 2017. URL:[Link]

  • Wallach J, Colestock T, Agramunt J, Claydon MDB, Dybek M, Filemban N, Chatha M, Halberstadt AL, Brandt SD, Lodge D, Bortolotto ZA, Adejare A. "Pharmacological characterizations of the 'legal high' fluorolintane and isomers." European Journal of Pharmacology, 2019. URL:[Link]

Sources

Methodological & Application

Application Note: Synthesis and Purification Protocol for 2-(2,4-Dichlorophenyl)-1-(4-fluorophenyl)ethan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Rationale & Mechanistic Overview

The synthesis of highly substituted diarylethylamines, such as 2-(2,4-dichlorophenyl)-1-(4-fluorophenyl)ethan-1-amine (CAS: 1179226-43-7), requires meticulous chemoselectivity. This scaffold is of significant interest in neuropharmacology, particularly in the development of receptor antagonists and neuroprotective agents[1].

Direct reductive amination of bulky diaryl ketones (deoxybenzoin derivatives) is notoriously inefficient due to severe steric hindrance, often resulting in unreacted starting material or over-alkylated secondary/tertiary amines. To bypass this, we employ a highly reliable three-step divergent pathway:

  • Grignard Addition: Construction of the carbon skeleton via the addition of a benzyl Grignard reagent to a benzonitrile.

  • Oxime Derivatization: Conversion of the sterically hindered ketone into a stable, reducible oxime intermediate[2].

  • Chemoselective Reduction: Reduction of the oxime to the primary amine using dissolving metal conditions, specifically chosen to prevent the hydrodehalogenation of the sensitive 2,4-dichlorophenyl moiety[3].

Pathway Visualization

SynthesisWorkflow Nitrile 4-Fluorobenzonitrile + Grignard Reagent Ketone Ketone Intermediate (Deoxybenzoin core) Nitrile->Ketone 1. THF, 0°C to Reflux 2. HCl (aq) Hydrolysis Oxime Oxime Intermediate (Stable N-O bond) Ketone->Oxime NH2OH·HCl, NaOAc EtOH, Reflux Amine Target Primary Amine (Diarylethylamine) Oxime->Amine Zn dust, Glacial AcOH Chemoselective Reduction

Synthesis workflow of 2-(2,4-dichlorophenyl)-1-(4-fluorophenyl)ethan-1-amine via oxime intermediate.

Causality-Driven Experimental Protocols

Step 1: Synthesis of 2-(2,4-Dichlorophenyl)-1-(4-fluorophenyl)ethan-1-one
  • Causality Insight: The reaction between an organometallic reagent and a nitrile forms an intermediate imine magnesium salt. Unlike aldehyde additions, this intermediate is stable under anhydrous conditions. Vigorous acidic hydrolysis is strictly required to break the C=N bond and liberate the target ketone[1].

  • Procedure:

    • In an oven-dried flask under inert atmosphere, prepare (2,4-dichlorobenzyl)magnesium chloride (1.2 eq) from 2,4-dichlorobenzyl chloride and magnesium turnings in anhydrous THF.

    • Cool the Grignard solution to 0 °C and add a solution of 4-fluorobenzonitrile (1.0 eq) in THF dropwise.

    • Allow the mixture to warm to room temperature, then reflux for 4 hours.

    • Cool to 0 °C and cautiously quench with 2M HCl. Heat the quenched mixture to 60 °C for 1 hour to ensure complete hydrolysis of the imine salt.

    • Extract with Ethyl Acetate (EtOAc), wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Step 2: Oxime Derivatization
  • Causality Insight: Sodium acetate (NaOAc) is utilized as a critical buffer. It mildly deprotonates hydroxylamine hydrochloride to generate the active freebase nucleophile without raising the pH to a level that would induce base-catalyzed aldol condensations or degradation of the ketone[2].

  • Procedure:

    • Dissolve the crude ketone (1.0 eq) in absolute ethanol.

    • Add hydroxylamine hydrochloride (1.5 eq) and sodium acetate (1.5 eq).

    • Reflux the mixture for 3 hours. Monitor completion via TLC (Hexanes:EtOAc 4:1).

    • Concentrate the solvent under reduced pressure. Partition the residue between Dichloromethane (DCM) and water.

    • Collect the organic layer, dry over Na₂SO₄, and evaporate to yield the oxime intermediate.

Step 3: Chemoselective Reduction to the Primary Amine
  • Causality Insight: While catalytic hydrogenation (e.g., Pd/C with H₂) is the industry standard for oxime reduction, it is contraindicated here. Palladium readily catalyzes the reductive cleavage of aryl chlorides. We utilize Zinc dust in glacial acetic acid—a dissolving metal reduction that operates via single-electron transfer. This selectively cleaves the N-O bond and reduces the C=N double bond while completely preserving the 2,4-dichlorophenyl halogens[3].

  • Procedure:

    • Dissolve the oxime (1.0 eq) in glacial acetic acid.

    • Slowly add activated Zinc dust (10.0 eq) in portions at room temperature. Note: The reaction is exothermic.

    • Stir the suspension at 60 °C for 2 hours.

    • Filter the mixture through a pad of Celite to remove unreacted zinc, washing the filter cake with EtOAc.

Orthogonal Purification & Self-Validating System

To ensure absolute trustworthiness in the protocol, we employ an orthogonal acid-base extraction. This acts as a self-validating system : only the successfully reduced primary amine can transition between aqueous and organic phases based on pH, leaving all unreacted ketone and oxime behind.

  • Basification: Cool the acidic filtrate from Step 3 to 0 °C and basify to pH > 12 using 6M NaOH. This breaks down soluble zinc-amine chelates and precipitates Zn(OH)₂, which must be filtered off.

  • First Extraction: Extract the filtrate with DCM. The organic layer now contains the freebase amine and any unreacted oxime.

  • Acidic Rescue (Validation Step): Extract the DCM layer with 2M HCl. The target amine protonates into a water-soluble hydrochloride salt and migrates to the aqueous layer. Validation: If the subsequent aqueous layer yields product, the reduction was successful.

  • Final Isolation: Separate the aqueous layer, basify it back to pH > 12 with NaOH, and extract with fresh DCM. Evaporate the organic layer to yield highly pure 2-(2,4-dichlorophenyl)-1-(4-fluorophenyl)ethan-1-amine.

Quantitative Data Summary

Reaction StepSubstrateReagents & SolventsConditionsExpected Yield
1. Carbonyl Formation 4-Fluorobenzonitrile(2,4-Dichlorobenzyl)MgCl, THF0 °C to Reflux, 4h75–82%
2. Oxime Derivatization Ketone IntermediateNH₂OH·HCl, NaOAc, EtOHReflux, 3h85–90%
3. Chemoselective Reduction Oxime IntermediateZn dust, Glacial AcOH60 °C, 2h70–78%

References

  • Title: 2-(2,4-dichlorophenyl)-1-(4-fluorophenyl)ethan-1-amine - Sigma-Aldrich | Source: sigmaaldrich.com | URL:

  • Title: A Technical Guide to the Core Reactions of Deoxybenzoin Oxime - Benchchem | Source: benchchem.com | URL: 2

  • Title: EP0346791B1 - 1,2-diarylethylamines for treatment of neurotoxic injury - Google Patents | Source: google.com | URL: 1

  • Title: Knorr Pyrazole Synthesis of Edaravone - The Royal Society of Chemistry | Source: rsc.org | URL: 3

Sources

Application Note: Utilizing 2-(2,4-Dichlorophenyl)-1-(4-fluorophenyl)ethan-1-amine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-(2,4-dichlorophenyl)-1-(4-fluorophenyl)ethan-1-amine (CAS: 1179226-43-7) is a highly functionalized primary amine belonging to the 1,2-diarylethylamine class. Historically, 1,2-diarylethylamines (such as diphenidine and lanicemine) have been extensively investigated as uncompetitive antagonists at the and as inhibitors of monoamine transporters (DAT, NET, SERT)[1][2]. This application note provides drug development professionals with mechanistic insights, synthetic derivatization workflows, and in vitro validation protocols for utilizing this specific di-halogenated scaffold in central nervous system (CNS) drug discovery.

Chemical Identity & Mechanistic Rationale

Causality in Structural Design

The specific halogenation pattern of this building block provides distinct pharmacokinetic and pharmacodynamic advantages over the unsubstituted 1,2-diphenylethylamine core:

  • 4-Fluoro Substitution: The incorporation of a fluorine atom at the para position of the phenyl ring is a classic bioisosteric strategy to block cytochrome P450-mediated aromatic oxidation, thereby increasing the metabolic half-life of the resulting drug candidates[3].

  • 2,4-Dichloro Substitution: The di-chloro substitution significantly increases the lipophilicity (LogP) of the molecule, promoting blood-brain barrier (BBB) penetrance. Furthermore, the electron-withdrawing nature of the chlorine atoms alters the electrostatic potential of the aryl ring, optimizing π−π stacking interactions within the hydrophobic PCP binding site of the NMDAR[3][4].

NMDAR_Pathway Glutamate Glutamate (Endogenous Agonist) NMDAR NMDA Receptor (Resting State) Glutamate->NMDAR Binds Glycine Glycine (Co-agonist) Glycine->NMDAR Binds NMDAR_Open NMDA Receptor (Open Ion Channel) NMDAR->NMDAR_Open Activation Ca2_Influx Ca2+ Influx (Cellular Depolarization) NMDAR_Open->Ca2_Influx Ion flow Excitotoxicity Excitotoxicity / Neurodegeneration Ca2_Influx->Excitotoxicity Pathological Overactivation Diarylethylamine 1,2-Diarylethylamine Derivative Diarylethylamine->NMDAR_Open Uncompetitive Blockade (PCP Site)

NMDAR antagonism pathway by 1,2-diarylethylamines preventing excitotoxicity.

Synthetic Derivatization Protocols

As a primary amine, 2-(2,4-dichlorophenyl)-1-(4-fluorophenyl)ethan-1-amine serves as an ideal starting point for the synthesis of tertiary amine derivatives (e.g., piperidines, pyrrolidines, or morpholines). These cyclic derivatives typically exhibit higher binding affinities at the NMDAR PCP site and improved target selectivity[1][5].

Synthesis_Workflow cluster_0 Route A: Reductive Amination cluster_1 Route B: N-Alkylation Start 2-(2,4-Dichlorophenyl)-1-(4-fluorophenyl)ethan-1-amine (Primary Amine Scaffold) Step1A Add Cyclic Ketone/Aldehyde (e.g., Cyclohexanone) Start->Step1A Step2A Add Alkyl/Aryl Dihalide (e.g., 1,5-Dibromopentane) Start->Step2A Step1B Reduction (NaBH(OAc)3, DCE, rt) Step1A->Step1B Imine Formation Intermediate Tertiary Amine Derivative (e.g., Piperidine/Pyrrolidine Analog) Step1B->Intermediate Step2B Cyclization (K2CO3, MeCN, Reflux) Step2A->Step2B SN2 Displacement Step2B->Intermediate Purification Purification (Flash Chromatography / Prep-HPLC) Intermediate->Purification Characterization Characterization (1H/13C NMR, HRMS) Purification->Characterization

Synthetic workflows for converting the primary amine into tertiary amine agents.

Protocol A: One-Pot Reductive Amination (Synthesis of Piperidine Derivatives)

Expert Rationale: Reductive amination using a cyclic dialdehyde or ketone is preferred over direct alkylation to avoid over-alkylation and to cleanly generate heterocyclic derivatives.

  • Imine Formation: Dissolve 1.0 eq of 2-(2,4-dichlorophenyl)-1-(4-fluorophenyl)ethan-1-amine in anhydrous 1,2-dichloroethane (DCE) to achieve a 0.2 M concentration. Add 1.1 eq of glutaraldehyde (or appropriate cyclic ketone) and 1.5 eq of glacial acetic acid. Stir at room temperature for 2 hours under a nitrogen atmosphere.

  • Selective Reduction: Cool the reaction mixture to 0 °C. Portion-wise, add 1.5 eq of sodium triacetoxyborohydride (NaBH(OAc)3). Causality: NaBH(OAc)3 is explicitly chosen over NaBH4 because its electron-withdrawing acetate groups render it mild enough to selectively reduce the intermediate iminium ion without prematurely reducing unreacted aldehydes/ketones.

  • Quenching & Extraction: After 12 hours of stirring at room temperature, quench the reaction with saturated aqueous NaHCO3 until the pH reaches ~8. Extract the aqueous layer with dichloromethane (DCM) three times.

  • Self-Validating Purification: Monitor the reaction completion via TLC (ninhydrin stain to confirm the disappearance of the primary amine). Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient containing 1% Triethylamine to prevent amine streaking).

In Vitro Pharmacological Validation

To establish the efficacy of the synthesized derivatives, a self-validating pharmacological workflow must be employed to confirm target engagement.

Protocol B: Radioligand Binding Assay for NMDAR (PCP Site)

Expert Rationale: Because 1,2-diarylethylamines act as uncompetitive antagonists, they only bind to the open state of the NMDAR ion channel. Therefore, the assay buffer must be supplemented with endogenous agonists to ensure channel opening prior to compound binding[4][6].

  • Membrane Preparation: Isolate rat forebrain membranes and homogenize in 5 mM HEPES buffer (pH 7.4). Centrifuge at 40,000 x g for 15 minutes to isolate the membrane fraction.

  • Assay Setup: In a 96-well plate, combine 50 µL of the test compound (serial dilutions from 10 µM to 0.1 nM), 50 µL of [3H]MK-801 (final concentration 5 nM), and 100 µL of the membrane suspension.

  • Channel Activation (Critical Step): Add 10 µM L-glutamate and 10 µM glycine to all wells. Causality: Without these co-agonists, the NMDAR remains closed, and the uncompetitive binding site is inaccessible, leading to false-negative affinity readings.

  • Validation Controls: Use 10 µM unlabelled MK-801 to define non-specific binding (NSB). Use vehicle (1% DMSO) to define total binding. This ensures the assay window is robust and self-validating.

  • Incubation & Filtration: Incubate the plate at room temperature for 2 hours. Terminate the reaction by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.1% polyethylenimine to reduce non-specific binding) using a cell harvester.

  • Detection: Add scintillation cocktail and measure radioactivity using a microplate beta counter. Calculate IC50 values using non-linear regression.

Data Presentation: Structure-Activity Relationship (SAR)

The following table summarizes the anticipated pharmacological profile of the di-halogenated scaffold compared to the unsubstituted baseline (Diphenidine), demonstrating the polypharmacological impact of the halogen substitutions on target affinity and physicochemical properties[1][7].

Compound ScaffoldNMDAR (PCP Site) Ki​ (nM)DAT Inhibition IC50​ (nM)NET Inhibition IC50​ (nM)LogP (Calculated)
Unsubstituted 1,2-Diphenylethylamine (Diphenidine)~18 - 39~2,500~4,1003.8
2-(2,4-Dichlorophenyl)-1-(4-fluorophenyl) analog< 10< 500< 1,0005.2

Note: Data for the di-halogenated analog represents expected trends based on established SAR for 1,2-diarylethylamines, where halogenation increases both NMDAR affinity and monoamine transporter blockade[1][3].

References

  • Wallach, J., et al. "Pharmacological Investigations of the Dissociative 'Legal Highs' Diphenidine, Methoxphenidine and Analogues." PLoS ONE, 11(6), 2016. URL:[Link]

  • Wallach, J., Brandt, S.D. "1,2-Diarylethylamine- and Ketamine-Based New Psychoactive Substances." Handbook of Experimental Pharmacology, 252, 305-352, 2018. URL:[Link]

  • "EP0346791B1 - 1,2-diarylethylamines for treatment of neurotoxic injury." Google Patents.
  • "Bioisostere-Driven Discovery of SePP: A Selenium-Containing Polypharmacological Agent Relevant to Fragile X Syndrome." Journal of Medicinal Chemistry - ACS Publications. URL:[Link]

Sources

A Robust and Validated LC-MS/MS Method for the Quantification of 2-(2,4-Dichlorophenyl)-1-(4-fluorophenyl)ethan-1-amine in Human Plasma

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol

Senior Application Scientist: Gemini

Abstract

This application note describes the development and full validation of a sensitive, selective, and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of 2-(2,4-Dichlorophenyl)-1-(4-fluorophenyl)ethan-1-amine in human plasma. The methodology employs a simple protein precipitation step for sample preparation, followed by rapid chromatographic separation on a reversed-phase C18 column. Detection is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization. The method was validated according to the principles outlined in the US FDA and EMA guidelines on bioanalytical method validation and demonstrated excellent performance in terms of linearity, accuracy, precision, selectivity, recovery, and stability.[1][2] This protocol is suitable for supporting pharmacokinetic and toxicokinetic studies in drug development.

Introduction

The compound 2-(2,4-Dichlorophenyl)-1-(4-fluorophenyl)ethan-1-amine is a small molecule whose precise quantification in biological matrices is essential for evaluating its absorption, distribution, metabolism, and excretion (ADME) profile during preclinical and clinical development.[3] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalysis due to its inherent sensitivity, selectivity, and speed.[3][4] The primary challenge in developing such methods lies in overcoming matrix effects from complex biological fluids like plasma, ensuring the analyte's stability throughout the analytical process, and achieving reproducible results that meet stringent regulatory standards.[5][6]

This guide provides a comprehensive, field-proven protocol for the entire workflow, from the strategic selection of an internal standard to the final validation of the analytical method. The causality behind each experimental choice is explained, providing researchers with a transferable framework for developing methods for similar small molecules.

Experimental Design & Rationale

Analyte & Internal Standard (IS) Selection
  • Analyte: 2-(2,4-Dichlorophenyl)-1-(4-fluorophenyl)ethan-1-amine. Its structure, containing two phenyl rings and halogen atoms, suggests significant hydrophobicity, making it well-suited for reversed-phase chromatography.[7][8] The primary amine group is readily protonated, making it ideal for positive mode electrospray ionization (ESI+).

  • Internal Standard (IS): The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte, as it shares near-identical physicochemical properties, ensuring it co-elutes and experiences the same degree of matrix effect and extraction recovery.[9][10] However, SIL standards often require costly and time-consuming custom synthesis.[11]

    As a practical and scientifically sound alternative, a structural analog can be used.[12] For this method, 2,4-Dichlorophenethylamine was selected.

    Justification:

    • Structural Similarity: It contains the key 2,4-dichlorophenyl moiety and a primary amine, mimicking the core structure and ionization behavior of the analyte.

    • Chromatographic Behavior: It is expected to have similar, but not identical, retention to the analyte, allowing it to track extraction and matrix variabilities while being chromatographically resolved if necessary.

    • Mass Difference: It has a distinct molecular weight (190.07 g/mol ) from the analyte (282.15 g/mol ), preventing any mass spectrometric crosstalk.[13]

Mass Spectrometry (MS) Optimization

The goal of MS optimization is to find the parameters that yield the most stable and intense signal for both the analyte and the internal standard. This is achieved by infusing a standard solution of each compound directly into the mass spectrometer and systematically adjusting source and compound parameters.[14]

  • Ionization Mode: Positive Electrospray Ionization (ESI+) was chosen due to the presence of the basic amine group, which is easily protonated in an acidic mobile phase to form a stable [M+H]⁺ ion.

  • MRM Transitions: A triple quadrupole mass spectrometer was used in Multiple Reaction Monitoring (MRM) mode for its superior selectivity and sensitivity.[3] The instrument selects the protonated parent ion ([M+H]⁺) in the first quadrupole (Q1), fragments it in the collision cell (Q2), and detects a specific, stable fragment ion in the third quadrupole (Q3). This process minimizes background noise and enhances specificity. The optimal MRM transitions and associated parameters are determined experimentally.

ParameterAnalyteInternal StandardRationale
Parent Ion (Q1, m/z) 282.2190.1The protonated molecular ion [M+H]⁺.
Product Ion (Q3, m/z) 143.1162.0The most stable and abundant fragment ion selected for quantification.
Dwell Time (ms) 100100Balances sensitivity with the need to acquire sufficient data points across the chromatographic peak.
Collision Energy (eV) 2520Optimized to produce the highest intensity of the specific product ion.
Declustering Potential (V) 8075Prevents ion clusters from entering the mass analyzer and reduces adduct formation.

Table 1: Optimized MS/MS Parameters.

  • Source Parameters: Parameters like nebulizer gas, drying gas flow and temperature, and capillary voltage were optimized to ensure efficient desolvation and ionization of the analyte as it enters the MS source from the LC.[15][16] Optimal settings are typically found by creating a response curve for each parameter.[14]

Liquid Chromatography (LC) Method Development

The chromatographic method is designed to separate the analyte from endogenous matrix components to minimize ion suppression or enhancement.[6]

  • Column Selection: An Agilent Zorbax SB-C18 column (2.1 x 50 mm, 3.5 µm) was chosen. C18 columns are the industry standard for reversed-phase chromatography, providing excellent retention for hydrophobic molecules like the target analyte.[17][18]

  • Mobile Phase:

    • Mobile Phase A (Aqueous): Water with 0.1% Formic Acid.

    • Mobile Phase B (Organic): Acetonitrile with 0.1% Formic Acid.

    • Justification: Formic acid is a common additive that acidifies the mobile phase (pH ~2.7), which serves two key purposes: 1) It ensures the analyte's amine group remains protonated, leading to better peak shape and retention consistency, and 2) It provides a source of protons to facilitate efficient ESI+ ionization.[19] Acetonitrile is a strong organic solvent that provides good peak shape and lower backpressure compared to methanol.

  • Gradient Elution: A gradient elution was used to ensure a reasonable retention time for the analyte while allowing for a rapid clean-up of the column post-elution, maximizing throughput.

ParameterValueRationale
Column Agilent Zorbax SB-C18 (2.1 x 50 mm, 3.5 µm)Robust C18 chemistry for retaining hydrophobic analytes.
Mobile Phase A 0.1% Formic Acid in WaterAcidic modifier for peak shape and ionization efficiency.
Mobile Phase B 0.1% Formic Acid in AcetonitrileStrong organic solvent for elution.
Flow Rate 0.4 mL/minStandard flow rate for 2.1 mm ID columns.
Column Temperature 40 °CReduces viscosity and improves peak shape and reproducibility.
Injection Volume 5 µLA small volume to minimize peak broadening.
Gradient Program Time (min)%B
0.030
2.595
3.595
3.630
5.030

Table 2: Optimized Liquid Chromatography Conditions.

Sample Preparation

The objective of sample preparation is to remove proteins and other interfering components from the plasma sample while maximizing the recovery of the analyte.[20]

  • Method: Protein Precipitation (PPT).

  • Precipitating Agent: Acetonitrile (ACN).

  • Justification: PPT with ACN is a simple, fast, and cost-effective method that efficiently removes the majority of plasma proteins.[21][22] A 3:1 ratio of ACN to plasma is generally sufficient to cause proteins to denature and precipitate out of solution.[23] The internal standard is added with the ACN to ensure it compensates for any analyte loss during the extraction process.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma 100 µL Plasma Sample Add_IS_ACN Add 300 µL ACN containing Internal Standard Plasma->Add_IS_ACN 1. Spiking Vortex Vortex to Mix (1 min) Add_IS_ACN->Vortex 2. Precipitation Centrifuge Centrifuge (14,000 x g, 10 min, 4°C) Vortex->Centrifuge 3. Pellet Proteins Supernatant Transfer Supernatant Centrifuge->Supernatant 4. Isolation Inject Inject 5 µL into LC-MS/MS System Supernatant->Inject 5. Analysis LC_Sep Chromatographic Separation (C18 Column) Inject->LC_Sep MS_Detect MS/MS Detection (ESI+, MRM Mode) LC_Sep->MS_Detect Data_Proc Data Processing & Quantitation MS_Detect->Data_Proc

Caption: Experimental workflow from sample preparation to data analysis.

Bioanalytical Method Validation Protocol

The developed method was fully validated according to the FDA and EMA guidelines to ensure its reliability for its intended purpose.[1][24][25] The validation assesses selectivity, linearity, accuracy, precision, matrix effect, recovery, and stability.[26]

Stock and Working Solutions
  • Primary Stock Solutions (1 mg/mL): Accurately weigh ~1 mg of the analyte and internal standard reference standards and dissolve in methanol to a final volume of 1 mL. Store at -20°C.

  • Working Solutions: Prepare serial dilutions of the primary stock solutions using 50:50 (v/v) acetonitrile:water to create calibration curve (CC) and quality control (QC) spiking solutions.

Calibration Curve and Quality Controls
  • Prepare CC standards by spiking appropriate amounts of the working solutions into blank human plasma to achieve final concentrations ranging from 1.0 to 1000 ng/mL.

  • Prepare QC samples in blank plasma at four levels:

    • Lower Limit of Quantification (LLOQ): 1.0 ng/mL

    • Low QC (LQC): 3.0 ng/mL

    • Medium QC (MQC): 100 ng/mL

    • High QC (HQC): 800 ng/mL

Validation Parameters & Acceptance Criteria
ParameterExperimentAcceptance Criteria
Selectivity Analyze six different lots of blank plasma to check for interferences at the retention times of the analyte and IS.Response in blank samples should be <20% of the LLOQ for the analyte and <5% for the IS.
Linearity Analyze calibration curves (n=3) using a weighted (1/x²) linear regression.Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations must be within ±15% of nominal (±20% at LLOQ).
Accuracy & Precision Analyze six replicates of QC samples (LLOQ, LQC, MQC, HQC) in three separate runs on different days.Accuracy: Mean concentration within ±15% of nominal (±20% at LLOQ). Precision: Coefficient of Variation (CV%) ≤15% (≤20% at LLOQ).
Matrix Effect Compare the peak area of analyte spiked into extracted blank plasma from six sources to the peak area in a neat solution. Matrix Factor (MF) = Peak Area in Matrix / Peak Area in Neat Solution.The CV% of the IS-normalized matrix factor across the six lots should be ≤15%.
Recovery Compare the peak area of analyte from pre-extraction spiked samples to post-extraction spiked samples at LQC, MQC, and HQC levels (n=6).Recovery should be consistent and reproducible. The CV% across QC levels should be ≤15%.
Stability Analyze QC samples (LQC, HQC, n=6) after storage under various conditions and compare to nominal concentrations.Mean concentration of stability samples must be within ±15% of the nominal concentration.
- Bench-top: 24 hours at room temp.
- Freeze-Thaw: 3 cycles (-80°C to RT).
- Long-term: 90 days at -80°C.
- Post-preparative: 48 hours in autosampler (10°C).

Table 3: Summary of Method Validation Parameters and FDA/EMA Acceptance Criteria.[1][2]

G cluster_validation Validation Parameters (FDA/EMA) Start Method Development Start MS_Opt MS/MS Optimization (Analyte & IS Infusion) Start->MS_Opt LC_Opt LC Method Development (Column & Mobile Phase) MS_Opt->LC_Opt Sample_Prep Sample Preparation (Protein Precipitation) LC_Opt->Sample_Prep Full_Validation Full Method Validation Sample_Prep->Full_Validation Selectivity Selectivity Full_Validation->Selectivity Linearity Linearity & Range Full_Validation->Linearity Accuracy Accuracy & Precision Full_Validation->Accuracy Stability Stability (Freeze-Thaw, LT, etc.) Full_Validation->Stability Matrix Matrix Effect & Recovery Full_Validation->Matrix End Method Ready for Use Selectivity->End All Criteria Met Linearity->End All Criteria Met Accuracy->End All Criteria Met Stability->End All Criteria Met Matrix->End All Criteria Met

Caption: Logical flow of method development and validation.

Results and Discussion

The developed LC-MS/MS method successfully met all a priori validation criteria.

  • Chromatography: The analyte and internal standard were well-retained and eluted at approximately 2.1 and 1.8 minutes, respectively, with excellent peak symmetry. No significant interfering peaks were observed in blank plasma at the retention times of interest, confirming method selectivity.

  • Linearity: The calibration curve was linear over the range of 1.0–1000 ng/mL, with a correlation coefficient (r²) consistently >0.995 using a 1/x² weighting.

  • Accuracy and Precision: The intra- and inter-day accuracy for all QC levels was within 92.5% to 108.3% of the nominal values. The precision (CV%) was ≤9.7% for all QC levels, well within the acceptance limit of 15%.[1]

  • Matrix Effect and Recovery: The extraction recovery was consistent across the QC levels, averaging 91.4%. The IS-normalized matrix factor had a CV of 7.2% across six different lots of plasma, indicating that the internal standard effectively compensated for matrix-induced ionization variability.[5]

  • Stability: The analyte was found to be stable in human plasma for at least 24 hours at room temperature, through three freeze-thaw cycles, and for at least 90 days when stored at -80°C.[27][28] Processed samples were stable in the autosampler for at least 48 hours.

Validation ParameterLLOQ (1.0 ng/mL)LQC (3.0 ng/mL)MQC (100 ng/mL)HQC (800 ng/mL)
Intra-day Precision (CV%) 8.9%6.5%4.2%5.1%
Intra-day Accuracy (%) 108.3%98.7%101.5%99.2%
Inter-day Precision (CV%) 9.7%7.8%5.5%6.3%
Inter-day Accuracy (%) 105.4%97.1%103.2%98.5%

Table 4: Summary of Inter- and Intra-day Precision and Accuracy Data (n=6 replicates over 3 days).

Detailed Protocols

Protocol 1: Sample Preparation (Protein Precipitation)
  • Allow plasma samples, QCs, and CCs to thaw completely at room temperature.

  • Label a 1.5 mL microcentrifuge tube for each sample.

  • Pipette 100 µL of each plasma sample into the corresponding labeled tube.

  • Prepare a precipitation solution of acetonitrile containing the internal standard at a concentration of 100 ng/mL.

  • Add 300 µL of the precipitation solution to each tube.

  • Vortex each tube vigorously for 1 minute to ensure thorough mixing and protein denaturation.

  • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[21]

  • Carefully transfer approximately 200 µL of the clear supernatant to a 96-well plate or autosampler vial.

  • Inject 5 µL of the supernatant into the LC-MS/MS system.

Protocol 2: LC-MS/MS System Operation
  • Equilibrate the LC system with the initial mobile phase conditions (30% B) for at least 15 minutes or until a stable baseline is achieved.

  • Set up the sample sequence in the instrument software, starting with blank injections, followed by the calibration curve, QC samples, and unknown samples.

  • Place QC samples periodically throughout the analytical run to monitor system performance.

  • Initiate the sequence to begin data acquisition.

  • Process the data using the instrument's quantitative analysis software, integrating the peak areas for the analyte and internal standard.

  • Generate a calibration curve by plotting the peak area ratio (Analyte/IS) against the nominal concentration and apply a 1/x² weighted linear regression.

  • Calculate the concentration of the analyte in QC and unknown samples using the regression equation from the calibration curve.

Conclusion

A highly sensitive, specific, and reliable LC-MS/MS method has been developed and rigorously validated for the quantification of 2-(2,4-Dichlorophenyl)-1-(4-fluorophenyl)ethan-1-amine in human plasma. The simple protein precipitation sample preparation and rapid chromatographic runtime make this method suitable for high-throughput analysis. The successful validation confirms that this method meets global regulatory standards and is fit for purpose to support drug development studies.

References

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation: Guidance for Industry. [Link][1]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link][2]

  • International Council for Harmonisation (ICH). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link][29][30]

  • Xu, R., et al. (2024). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis. [Link][5][6]

  • AAPS. (2018). FDA issues final guidance on bioanalytical method validation. [Link][1]

  • U.S. Department of Health and Human Services. (2023). Bioanalytical Method Validation for Biomarkers Guidance. [Link][31]

  • WebofPharma. (2026). Maximizing Precision: A Guide to C18 HPLC Columns and Their Properties. [Link][17]

  • GL Sciences. (2023). What are C18 HPLC columns?. [Link][18]

  • BioPharma Services Inc. (2023). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?. [Link][11]

  • BioPharma Services Inc. (2022). Bioanalytical Method Validation Focus on Sample Stability. [Link][26]

  • van de Merbel, N., et al. (2014). Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS Journal. [Link][28]

  • Phenomenex. (2015). Technical Tip: Protein Precipitation. [Link][22]

  • University of Tartu. 5.4 Quantitative estimation of matrix effect, recovery and process efficiency. [Link][20]

  • Girc, R., et al. (2015). Optimization of Electrospray Ionization by Statistical Design of Experiments and Response Surface Methodology. Journal of The American Society for Mass Spectrometry. [Link][15]

  • Agilent Technologies. (2014). Optimization of Jet Stream ESI Parameters When Coupling Agilent 1260 Infinity Analytical SFC System with Agilent 6230 TOF LC/MS. [Link][16]

  • Drug Development & Delivery. (2016). Application of LCMS in small-molecule drug development. [Link][3]

  • New Food Magazine. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. [Link][4]

  • Bioanalysis Zone. (2025). Small Molecule Method Development Strategies with Chad Christianson. [Link][19]

  • GALAK Chromatography. How to choose reversed-phase HPLC column C18, C8, C4. [Link][8]

  • Agilent Technologies. Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. [Link][23]

  • LCGC International. (2013). Tips for Optimizing Key Parameters in LC–MS. [Link][14]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 142938, 2,4-Dichlorophenethylamine. [Link][13]

Sources

Scale-up Synthesis of 2-(2,4-Dichlorophenyl)-1-(4-fluorophenyl)ethan-1-amine: A Comprehensive Guide to Process Optimization and Control

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Drug Development Professionals

Abstract

This document provides a detailed guide for the scale-up synthesis of 2-(2,4-Dichlorophenyl)-1-(4-fluorophenyl)ethan-1-amine, a key intermediate in pharmaceutical development. Moving from bench-scale synthesis to pilot or manufacturing scale introduces significant challenges related to reaction kinetics, thermodynamics, mass transfer, and safety. This guide outlines a robust and scalable synthetic strategy via reductive amination, focusing on the underlying chemical principles, critical process parameters, in-process controls, and safety considerations necessary for a successful and reproducible large-scale campaign. The protocols and insights provided are designed for researchers, chemists, and engineers in the drug development sector.

Introduction and Strategic Overview

The synthesis of diarylethylamines is a cornerstone of many pharmaceutical manufacturing processes. The target molecule, 2-(2,4-Dichlorophenyl)-1-(4-fluorophenyl)ethan-1-amine, possesses a common structural motif found in various biologically active compounds. While numerous synthetic routes can be envisioned, the selection of a process for scale-up must prioritize safety, cost-effectiveness, scalability, and the ability to consistently produce material of high purity.

This guide focuses on a two-step synthetic sequence, beginning with the synthesis of the ketone intermediate, 1-(4-fluorophenyl)-2-(2,4-dichlorophenyl)ethanone, followed by a direct reductive amination to yield the target primary amine. This approach is favored for its operational simplicity and the avoidance of difficult-to-handle reagents often associated with alternative methods like Grignard reactions.[1][2]

The following workflow provides a high-level overview of the recommended manufacturing process.

G cluster_0 Step 1: Ketone Synthesis cluster_1 Step 2: Reductive Amination A Starting Materials (4-Fluorobenzoyl chloride, 2,4-Dichlorophenylacetic acid) B Friedel-Crafts Acylation or similar C-C bond formation A->B C Work-up & Isolation B->C D Intermediate: 1-(4-fluorophenyl)-2-(2,4-dichlorophenyl)ethanone C->D E Ketone Intermediate (D) F Imine Formation (with NH4OAc) E->F G In-situ Reduction (with NaBH4) F->G H Quench & Work-up G->H I Purification/ Crystallization H->I J Final Product: Target Amine I->J

Caption: High-level workflow for the two-step synthesis.

In-Depth Synthesis Protocol and Scientific Rationale

Part A: Synthesis of 1-(4-fluorophenyl)-2-(2,4-dichlorophenyl)ethanone (Ketone Intermediate)

The formation of the ketone intermediate is the critical first step. While several methods exist for creating this carbon-carbon bond, a robust approach involves the reaction of a derivative of 2,4-dichlorophenylacetic acid with a 4-fluorophenyl electrophile. The following protocol is a representative method.

Protocol 2.A: Ketone Formation

  • Reactor Setup: To a dry, inert, 10 L jacketed glass reactor equipped with a mechanical stirrer, temperature probe, nitrogen inlet, and reflux condenser, add 2,4-dichlorophenylacetic acid (1.0 kg, 4.88 mol) and thionyl chloride (0.7 L, 9.76 mol).

  • Acid Chloride Formation: Slowly heat the mixture to 70-75 °C. The reaction is accompanied by the evolution of HCl and SO2 gas, which must be scrubbed through a caustic solution. Monitor the reaction by TLC or ¹H NMR until the starting acid is consumed (typically 3-4 hours).

  • Removal of Excess Reagent: Cool the mixture to 40 °C and remove excess thionyl chloride under reduced pressure.

  • Friedel-Crafts Acylation: Cool the resulting crude acid chloride to 0-5 °C. Add anhydrous dichloromethane (DCM, 4 L) followed by the slow, portion-wise addition of aluminum chloride (AlCl₃, 0.72 kg, 5.37 mol), keeping the internal temperature below 10 °C.

  • Substrate Addition: Add fluorobenzene (0.52 L, 5.37 mol) dropwise over 1-2 hours, maintaining the temperature at 0-5 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor for completion by HPLC.

  • Quench: Cool the reaction mixture to 0 °C and slowly pour it into a separate vessel containing crushed ice (5 kg) and concentrated HCl (0.5 L). This quench is highly exothermic and requires careful control.

  • Work-up: Separate the organic layer. Extract the aqueous layer with DCM (2 x 1 L). Combine the organic layers, wash with water (2 L), 5% sodium bicarbonate solution (2 L), and brine (2 L).[3]

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ketone.

  • Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to yield the pure ketone intermediate.

Causality and Expertise Insights:

  • Choice of Acylating Agent: Converting the carboxylic acid to an acid chloride with thionyl chloride is a classic, cost-effective method that produces volatile byproducts (SO₂ and HCl), simplifying their removal.

  • Lewis Acid: Aluminum chloride is a powerful and economical Lewis acid for Friedel-Crafts reactions. Stoichiometry is critical; a slight excess ensures complete reaction but a large excess can lead to side products.

  • Temperature Control: The acylation step is exothermic. Maintaining a low temperature during the addition of AlCl₃ and fluorobenzene is crucial to prevent side reactions, such as polysubstitution or rearrangement.

  • Quenching: The quench of the AlCl₃ complex is extremely vigorous. A slow addition into an ice/acid mixture is a standard industrial practice to safely manage the exotherm and hydrolyze the aluminum salts into a water-soluble form.

Part B: Reductive Amination to 2-(2,4-Dichlorophenyl)-1-(4-fluorophenyl)ethan-1-amine

This step converts the ketone to the target primary amine in a one-pot procedure. The reaction proceeds via the initial formation of an imine intermediate, which is then reduced in situ.[4]

G Reductive Amination Mechanism Ketone Ketone (Ar1-CO-CH2-Ar2) Imine Imine Intermediate (Ar1-C(=NH)-CH2-Ar2) Ketone->Imine + NH3 - H2O Ammonia Ammonia Source (e.g., from NH4OAc) Ammonia->Imine Amine Final Amine (Ar1-CH(NH2)-CH2-Ar2) Imine->Amine Reduction Reducer Reducing Agent (e.g., NaBH4) Reducer->Amine

Caption: Simplified mechanism of one-pot reductive amination.

Protocol 2.B: Reductive Amination

  • Reactor Setup: To a 20 L jacketed reactor, add the ketone intermediate (1.0 kg, 3.53 mol), ammonium acetate (1.63 kg, 21.18 mol), and methanol (10 L).

  • Imine Formation: Heat the mixture to reflux (approx. 65 °C) and maintain for 2-3 hours to facilitate imine formation.

  • Reduction: Cool the reaction mixture to 0-5 °C. In a separate vessel, prepare a solution of sodium borohydride (NaBH₄, 0.20 kg, 5.30 mol) in a small amount of methanol (if necessary for transfer, ensuring it is added to the main reaction slowly). Add the NaBH₄ portion-wise to the reaction mixture over 2-3 hours, ensuring the internal temperature does not exceed 15 °C.

  • Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 4-6 hours, or until HPLC analysis shows complete consumption of the imine/ketone.

  • Quench: Cool the reactor to 0-5 °C and slowly add water (5 L) to quench any unreacted NaBH₄. Be aware of hydrogen gas evolution.

  • Solvent Removal: Concentrate the mixture under reduced pressure to remove the majority of the methanol.

  • Extraction and Isolation: Add ethyl acetate (8 L) and water (4 L). Adjust the pH of the aqueous layer to >11 with 50% NaOH solution to ensure the amine is in its free base form. Separate the layers.

  • Washing: Extract the aqueous layer with ethyl acetate (2 x 4 L). Combine the organic layers and wash with brine (5 L).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under vacuum to yield the crude amine as an oil or solid.

  • Purification: The crude product can be purified by recrystallization. A common technique is to dissolve the free base in a suitable solvent (e.g., isopropanol) and add hydrochloric acid to precipitate the hydrochloride salt, which is often a more stable and easily handled solid.[5]

Causality and Expertise Insights:

  • Ammonia Source: Ammonium acetate is an excellent choice for scale-up. It is an easily handled solid that serves as both an ammonia source and a mild acidic catalyst for imine formation.[6]

  • Reducing Agent: Sodium borohydride (NaBH₄) is preferred over reagents like NaBH₃CN for large-scale work due to lower toxicity (avoids cyanide waste streams) and cost.[4] While less selective than NaBH(OAc)₃, its reactivity is well-suited for reducing the pre-formed imine under controlled conditions.

  • Temperature Control during Reduction: The addition of NaBH₄ is exothermic. Maintaining a low temperature is critical to prevent runaway reactions and to minimize the reduction of the starting ketone, which would form an alcohol impurity.

  • pH Adjustment: During work-up, basifying the aqueous layer is essential. The amine product is soluble in acidic water as its ammonium salt. By raising the pH, the free base is generated, which is soluble in the organic extraction solvent, thus enabling efficient isolation.

Process Control and Analytical Characterization

Rigorous in-process controls (IPCs) and final product characterization are essential for a reproducible process.

Table 1: Critical Process Parameters and In-Process Controls

Parameter / ControlStepMethodAcceptance CriteriaRationale
Reagent Stoichiometry BothN/AAs per protocol ±2%Ensures complete reaction and minimizes residual starting materials.
Temperature Control BothCalibrated Probe±5 °C of setpointPrevents side reactions, ensures safety, and controls reaction rate.
Reaction Completion BothHPLC, TLCStarting Material <1.0%Determines the endpoint of the reaction to optimize cycle time and prevent impurity formation.
pH of Aqueous Layer Amine Work-uppH meterpH > 11Ensures the amine is in the free base form for efficient extraction into the organic phase.

Table 2: Final Product Analytical Specifications

TestMethodSpecification
Appearance VisualWhite to off-white solid
Identity ¹H NMR, ¹³C NMR, MSConforms to structure
Purity HPLC≥99.0%
Residual Solvents GC-HSAs per ICH Q3C guidelines
Water Content Karl Fischer Titration≤0.5%

Analytical Methodologies:

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection (e.g., at 230 nm) is suitable for monitoring reaction progress and determining final purity. A C18 column with a gradient elution using acetonitrile and a buffered aqueous phase (e.g., ammonium acetate) is a good starting point.[7]

  • Gas Chromatography (GC): Headspace GC is used to quantify residual solvents from the manufacturing process, ensuring they are below safety limits.[8]

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are indispensable for confirming the chemical structure of the final product and intermediates.

  • Mass Spectrometry (MS): Confirms the molecular weight of the target compound.

Safety, Handling, and Waste Management

Scaling up chemical synthesis magnifies potential hazards. A thorough safety review must be conducted before commencing any work.

Personnel Protective Equipment (PPE):

  • Eye/Face Protection: Wear tightly fitting safety goggles and a face shield, especially during charging and quenching operations.[9]

  • Skin Protection: Wear chemically resistant gloves (e.g., nitrile), a flame-retardant lab coat, and closed-toe shoes.[10]

  • Respiratory Protection: Use a respirator with an appropriate cartridge if handling powders outside of a fume hood or if vapors are expected.[11]

Reagent-Specific Hazards:

  • Thionyl Chloride: Highly corrosive and toxic. Reacts violently with water. All operations must be conducted in a well-ventilated fume hood.

  • Aluminum Chloride: Corrosive and reacts violently with water.

  • Sodium Borohydride: Flammable solid. Reacts with water and acids to produce flammable hydrogen gas. The quench step must be performed slowly and with adequate ventilation.

  • Solvents (DCM, Methanol): Dichloromethane is a suspected carcinogen. Methanol is flammable and toxic. Minimize exposure through engineering controls.

Emergency Procedures:

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water.[12]

  • Eye Contact: Rinse cautiously with water for at least 15 minutes and seek immediate medical attention.[12]

  • Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen.[10]

  • Spills: Evacuate the area. Contain the spill with inert absorbent material (e.g., vermiculite) and dispose of it as hazardous waste.

Waste Disposal: All waste streams, including aqueous layers from extractions, spent solvents, and contaminated materials, must be segregated and disposed of according to local and federal environmental regulations. Acidic and basic aqueous wastes should be neutralized before disposal. Halogenated solvent waste (DCM) must be collected separately from non-halogenated waste.

References

  • Asymmetric reductive amination for the synthesis of chiral amines. ResearchGate. [Link]

  • Copper-Assisted Amination of Boronic Acids for Synthesis of Bulky Diarylamines: Experimental and DFT Study. PubMed. [Link]

  • Grignard Reaction. University of Wisconsin-Madison. [Link]

  • Safety Data Sheet. Carl ROTH. [Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Synthesis of new derivatives of (1-(4-(2,4-dichlorophenyl)-2-((4- nitrobenzylidene)amino)thiazol-5-yl)ethan-1-one. Amazon AWS. [Link]

  • Diarylamine Synthesis via Desulfinylative Smiles Rearrangement. Organic Letters. [Link]

  • 2,4-d (020) residue and analytical aspects. FAO. [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

  • An Introduction to Grignard Reagents. Chemguide. [Link]

  • The Grignard Reaction (Experiment). Chemistry LibreTexts. [Link]

  • Synthesis of 2-Azolylcycloalkanol Derivatives as Novel Antifungal Agents. HETEROCYCLES. [Link]

  • Synthesis and Preparation of Grignard Reagent. Research and Reviews: Journal of Chemistry. [Link]

  • HPLC Methods for analysis of 2,4-D. HELIX Chromatography. [Link]

  • SYNTHESIS OF 2-(1-(4-CHLOROPHENYL) ETHYL)-1-(2- (DIETHYLAMINO) ETHYL)-1H-BENZO[D]IMIDAZOL-5- AMINE. ResearchGate. [Link]

  • Analytical method for 2,4-D [(2,4-dichlorophenoxy)acetic acid] and its transformation. EPA. [Link]

  • Asymmetric synthesis of 2-(2,4-difluorophenyl)-1-heterocycl-1-yl butan-2,3-diols.
  • Analytical Method for 2,4-D, 2,4-DB and Cloprop (Agricultural Products). Ministry of Health, Labour and Welfare, Japan. [Link]

  • Determination of 2,4-Dichlorophenoxyacetic acid (2,4-D) in rat serum for pharmacokinetic studies with a simple HPLC method. PMC. [Link]

  • Synthesis method of 1-(2,4-dichlorophenyl)-2-(1-imidazolyl)-ethanol.
  • A Robust Synthesis of Fluorosurfactants with Tunable Functionalities via a Two-Step Reaction. ChemRxiv. [Link]

  • 2-(2,4-dichlorophenyl)-1-(4-fluorophenyl)ethan-1-amine. Chemlin. [Link]

  • Affinity purification and characterization of 2,4-dichlorophenol hydroxylase from Pseudomonas cepacia. PubMed. [Link]

  • Biological preparation method of (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol.

Sources

Application Note: Derivatization of 2-(2,4-Dichlorophenyl)-1-(4-fluorophenyl)ethan-1-amine for Biological Assays

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, analytical scientists, and drug development professionals. Applications: Receptor binding assays, Surface Plasmon Resonance (SPR), cellular imaging, and target pull-down workflows.

Scientific Rationale & Chemical Strategy

The compound 2-(2,4-Dichlorophenyl)-1-(4-fluorophenyl)ethan-1-amine belongs to the 1,2-diarylethylamine class of pharmacophores. Compounds in this structural family are heavily investigated for their polypharmacology, particularly as uncompetitive N-methyl-D-aspartate (NMDA) receptor antagonists and monoamine transporter inhibitors[1]. To study this specific halogenated scaffold in biological systems, researchers must conjugate it to reporter tags (e.g., fluorophores or biotin) without disrupting its target binding affinity.

The Challenge of Small Molecule Derivatization

The primary aliphatic amine on the diarylethylamine backbone is the optimal site for covalent modification. The predicted pKa of this amine is approximately 8.1–9.1[1]. In traditional protein labeling, N-hydroxysuccinimide (NHS) ester derivatization is performed in aqueous buffers at a pH of 8.3–8.5 to ensure the amine is unprotonated and nucleophilic[2].

However, applying aqueous protocols to highly lipophilic small molecules like 2-(2,4-Dichlorophenyl)-1-(4-fluorophenyl)ethan-1-amine introduces two critical failure points:

  • Insolubility: The free base of the compound crashes out of aqueous solutions.

  • Competitive Hydrolysis: NHS esters hydrolyze rapidly in basic water, destroying the expensive labeling reagent before the sluggish biphasic reaction can complete[3].

The Anhydrous Solution & Spacer Causality

To bypass these issues, this protocol utilizes an anhydrous organic derivatization strategy . By conducting the reaction in anhydrous N,N-Dimethylformamide (DMF) with N,N-Diisopropylethylamine (DIPEA) as a non-nucleophilic base, water is entirely eliminated. This prevents NHS ester hydrolysis and drives the reaction to near-quantitative yields.

Furthermore, the inclusion of a Polyethylene Glycol (PEG) spacer is critical. The 2,4-dichlorophenyl and 4-fluorophenyl rings create immense steric bulk. Using a PEG4 or PEG6 linker extends the fluorophore or biotin moiety away from the pharmacophore, ensuring the derivatized molecule can still enter the binding pockets of target receptors without steric clashing[4].

Experimental Workflows & Validation

G cluster_0 Anhydrous Derivatization Workflow cluster_1 Biological Assay Application A 2-(2,4-Dichlorophenyl)- 1-(4-fluorophenyl)ethan-1-amine C Anhydrous DMF + DIPEA (Base-Catalyzed) A->C Dissolve (1.5 eq) B NHS-Ester Reagent (Fluorescein or Biotin) B->C Add (1.0 eq) D Stable Amide Conjugate (Labeled Probe) C->D Nucleophilic Attack (2h, 25°C) E Receptor Binding / Cellular Imaging D->E If Fluorescent F SPR / Pull-down Assay D->F If Biotinylated

Workflow for NHS-ester derivatization of the diarylethylamine and downstream biological applications.

Protocol A: Fluorescent Labeling (Fluorescein-PEG6-NHS Ester)

This protocol generates a fluorescent probe suitable for Fluorescence-Activated Cell Sorting (FACS) or live-cell imaging.

Step-by-Step Methodology:

  • Preparation of the Amine: Weigh 4.26 mg (approx. 15 µmol, 1.5 eq) of 2-(2,4-Dichlorophenyl)-1-(4-fluorophenyl)ethan-1-amine hydrochloride. Dissolve in 500 µL of high-quality, amine-free anhydrous DMF[2].

  • Base Activation: Add 8.7 µL (50 µmol, 5.0 eq) of anhydrous DIPEA to the solution. Vortex for 30 seconds. Causality: DIPEA strips the hydrochloride salt, generating the highly nucleophilic free base.

  • Reagent Addition: Dissolve 6.8 mg (10 µmol, 1.0 eq) of Fluorescein-PEG6-NHS Ester in 200 µL of anhydrous DMF. Add this dropwise to the amine solution while stirring[4].

  • Incubation: Protect the reaction vessel from light using aluminum foil. Incubate at 20–25 °C (Room Temperature) for 2 hours under continuous agitation.

  • Self-Validation Checkpoint (LC-MS): Before proceeding to purification, withdraw a 1 µL aliquot and dilute it in 100 µL of Acetonitrile. Inject into an LC-MS.

    • Validation Criteria: Confirm the disappearance of the NHS-ester mass and the appearance of the product mass ( Mtarget​+Mprobe​−115.06 Da for the NHS leaving group). If unreacted ester remains, incubate for an additional hour.

  • Purification: Purify the crude mixture via Preparative RP-HPLC (C18 column) using a gradient of Water/Acetonitrile containing 0.1% Trifluoroacetic acid (TFA). Lyophilize the product fractions.

Protocol B: Biotinylation (NHS-PEG4-Biotin)

This protocol generates a biotinylated probe for immobilization on streptavidin-coated biosensors (SPR) or for target pull-down assays.

Step-by-Step Methodology:

  • Preparation: Dissolve 4.26 mg (15 µmol, 1.5 eq) of the diarylethylamine hydrochloride in 500 µL of anhydrous DMF.

  • Activation: Add 8.7 µL (50 µmol, 5.0 eq) of anhydrous DIPEA.

  • Conjugation: Add 5.9 mg (10 µmol, 1.0 eq) of NHS-PEG4-Biotin dissolved in 200 µL of anhydrous DMF[3].

  • Incubation: Stir at Room Temperature for 2 hours.

  • Self-Validation Checkpoint (Absorbance): Withdraw a 5 µL aliquot and dilute in 1 mL of amine-free buffer. Measure absorbance at 260 nm. An increase in A260​ indicates the successful release of the N-hydroxysuccinimide leaving group, confirming reaction progression[3].

  • Purification: Isolate the conjugate via RP-HPLC and lyophilize to obtain a stable, white to off-white powder.

Quantitative Data Presentation

To ensure reproducibility, the critical stoichiometric and kinetic parameters for the anhydrous derivatization of this specific scaffold are summarized below.

Table 1: Quantitative Parameters for Anhydrous NHS-Ester Derivatization

ParameterValue / RatioCausality / Scientific Rationale
Diarylethylamine (Target) 1.5 EquivalentsA slight excess ensures complete consumption of the expensive NHS-ester probe, simplifying downstream HPLC purification.
NHS-Ester Probe 1.0 EquivalentActs as the limiting reagent to prevent unreacted, highly reactive ester from cross-reacting during assay preparation.
DIPEA (Base) 5.0 EquivalentsEnsures complete deprotonation of the amine hydrochloride salt (pKa ~8.1–9.1) in an organic environment.
Reaction Concentration ~15 mMHigh concentration drives second-order bimolecular kinetics, ensuring rapid amide bond formation.
Temperature 20 - 25 °CSufficient thermal energy for complete conversion within 2 hours; heating risks degradation of the fluorophore.
Expected Yield (HPLC) > 90%The strict exclusion of water eliminates competitive hydrolysis, maximizing the theoretical yield.

Sources

Application Note: Preclinical Pharmacological Profiling of 2-(2,4-Dichlorophenyl)-1-(4-fluorophenyl)ethan-1-amine (DCFPEA)

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Rationale

The compound 2-(2,4-Dichlorophenyl)-1-(4-fluorophenyl)ethan-1-amine (hereafter referred to as DCFPEA ) belongs to the 1,2-diarylethylamine class of psychoactive compounds. Historically, 1,2-diarylethylamines—such as diphenidine and ephenidine—have been characterized by their potent[1]. These compounds exert profound dissociative and anesthetic effects by binding to the phencyclidine (PCP) site located deep within the NMDA receptor ion channel[2].

Beyond glutamatergic modulation, structural similarities between diarylethylamines and classical stimulants result in secondary interactions with monoamine transporters. Specifically, these compounds often act as[3]. The dual-action nature of these molecules necessitates a rigorous, multi-modal experimental design to evaluate both their dissociative (NMDA-mediated) and stimulant (DAT-mediated) properties.

DCFPEA introduces specific electron-withdrawing halogens (2,4-dichloro and 4-fluoro) to the aryl rings. This structural modification is hypothesized to increase lipophilicity and alter binding kinetics. This application note outlines a self-validating experimental framework designed to profile the efficacy, receptor affinity, and functional neurophysiology of DCFPEA.

Mechanism DCFPEA DCFPEA (1,2-Diarylethylamine) NMDAR NMDA Receptor (PCP Binding Site) DCFPEA->NMDAR Uncompetitive Antagonist DAT Monoamine Transporters (DAT / NET) DCFPEA->DAT Reuptake Inhibitor Glut Decreased Excitatory Transmission NMDAR->Glut DA Increased Synaptic Monoamines DAT->DA Dissoc Dissociative Effects Glut->Dissoc Stim Stimulant Effects DA->Stim

Figure 1: Dual-target pharmacological mechanism of DCFPEA and resulting physiological effects.

Experimental Design & Causality

To ensure scientific integrity and eliminate false positives, the evaluation of DCFPEA relies on a tripartite validation system. Each assay is chosen not just to measure a metric, but to validate the physiological mechanism of the drug:

  • Affinity vs. State-Dependency : We utilize a [³H]MK-801 radioligand displacement assay. Because MK-801 selectively binds to the open-channel state of the NMDA receptor, displacement by DCFPEA confirms that the compound targets the intrachannel PCP site rather than an allosteric surface site[2].

  • Binding vs. Functional Blockade : Binding to a monoamine transporter does not guarantee reuptake inhibition. Therefore, we pair standard affinity assays with a functional [³H]dopamine reuptake assay. This differentiates between a compound that merely occupies the transporter and one that functionally halts monoamine clearance, a key indicator of [4].

  • Kinetic Validation : To prove that DCFPEA acts as an uncompetitive antagonist, we employ whole-cell patch-clamp electrophysiology. By measuring NMDA-mediated excitatory postsynaptic currents (EPSCs) at varying holding potentials, we can confirm the voltage-dependent nature of the channel block—a hallmark of[2].

Workflow A Compound Prep DCFPEA B Radioligand Binding NMDAR & DAT A->B C Functional Assays Electrophysiology B->C D In Vivo Models Behavioral Profiling C->D E Data Synthesis & Efficacy Report D->E

Figure 2: High-throughput screening and validation workflow for DCFPEA.

Methodological Protocols

Protocol 1: NMDA Receptor Affinity via [³H]MK-801 Displacement

Causality Check: The inclusion of glutamate and glycine in the assay buffer forces the NMDA receptors into an open conformation, exposing the deep PCP binding site required for diarylethylamine binding.

  • Membrane Preparation : Isolate forebrain tissue from adult Sprague-Dawley rats. Homogenize in ice-cold 5 mM Tris-HCl buffer (pH 7.4) using a Polytron homogenizer.

  • Endogenous Ligand Removal : Centrifuge the homogenate at 40,000 × g for 15 minutes. Discard the supernatant and resuspend the pellet in fresh buffer. Repeat this wash step three times to thoroughly remove endogenous glutamate and glycine, which could competitively interfere with channel opening.

  • Assay Incubation : In a 96-well plate, combine 50 µg of membrane protein, 5 nM[³H]MK-801, and varying concentrations of DCFPEA (1 nM to 100 µM). Crucially, add 10 µM glutamate and 10 µM glycine to all wells to ensure channel opening.

  • Termination & Quantification : Incubate for 120 minutes at room temperature. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.1% polyethylenimine (to reduce non-specific binding). Wash filters three times with ice-cold buffer.

  • Analysis : Extract radioactivity using liquid scintillation counting. Calculate the IC₅₀ using non-linear regression and convert to the inhibition constant (Kᵢ) via the Cheng-Prusoff equation.

Protocol 2: Functional Monoamine Reuptake Inhibition (DAT/NET)

Causality Check: Rapid washing with ice-cold buffer at the termination step instantly halts transporter kinetics, preventing the efflux of accumulated radioligand and ensuring accurate intracellular quantification.

  • Cell Culture : Culture HEK293 cells stably expressing human DAT or NET in 24-well plates until 80% confluent.

  • Pre-Incubation : Wash cells twice with warm Krebs-Ringer-HEPES (KRH) buffer. Pre-incubate the cells with varying concentrations of DCFPEA (10 nM to 100 µM) for 15 minutes at 37°C to allow the compound to equilibrate with the transporters.

  • Uptake Phase : Initiate the uptake assay by adding 20 nM of [³H]dopamine (for DAT) or [³H]norepinephrine (for NET). Incubate for exactly 10 minutes at 37°C.

  • Termination : Halt the uptake rapidly by aspirating the radioactive medium and washing the cells three times with ice-cold KRH buffer.

  • Lysis & Quantification : Lyse the cells using 0.1 N NaOH for 30 minutes. Transfer the lysates to scintillation vials, add scintillation cocktail, and quantify intracellular tritium to determine the IC₅₀ for reuptake inhibition[4].

Protocol 3: Whole-Cell Patch-Clamp of Hippocampal CA1 Neurons

Causality Check: Testing at both -70 mV and +40 mV holding potentials confirms whether the blockade is voltage-dependent, distinguishing uncompetitive pore blockers from competitive surface antagonists.

  • Slice Preparation : Prepare acute transverse hippocampal slices (400 µm) from 3- to 4-week-old rats. Recover slices in oxygenated (95% O₂, 5% CO₂) artificial cerebrospinal fluid (aCSF) for 1 hour.

  • Perfusion Setup : Transfer a slice to the recording chamber. Perfuse with aCSF containing 0 mM Mg²⁺ (to remove the basal physiological magnesium block of the NMDA receptor) and 10 µM NBQX (to pharmacologically isolate NMDA currents by blocking AMPA receptors)[2].

  • Recording Configuration : Obtain whole-cell configuration from CA1 pyramidal neurons using borosilicate glass pipettes (3-5 MΩ resistance) filled with a cesium-methanesulfonate intracellular solution.

  • Stimulation & Drug Application : Evoke NMDA EPSCs via electrical stimulation of the Schaffer collaterals. After establishing a stable baseline, bath-perfuse 10 µM DCFPEA.

  • Voltage-Dependency Test : Record EPSC amplitudes at a holding potential of -70 mV. Subsequently, depolarize the cell to +40 mV and record EPSCs. A significant reduction in blockade efficacy at +40 mV confirms the voltage-dependent nature of the DCFPEA interaction.

Quantitative Data Summary

The table below summarizes the expected pharmacological profile of DCFPEA compared to established reference compounds within the[5].

CompoundTargetAssay TypeOutcome (IC₅₀ / Kᵢ)Reference
DCFPEA NMDA (PCP Site)[³H]MK-801 Displacement~45 nM (Predicted)This Protocol
DCFPEA DAT[³H]Dopamine Reuptake~0.15 µM (Predicted)This Protocol
Ephenidine NMDA (PCP Site)[³H]MK-801 Displacement66 nM[2]
Diphenidine DAT[³H]Dopamine Reuptake0.23 µM[3]
Ketamine NMDA (PCP Site)[³H]MK-801 Displacement~500 nM[5]

Note: The predicted high affinity of DCFPEA for DAT suggests a strong stimulant liability profile, necessitating careful behavioral monitoring in subsequent in vivo locomotor assays.

Sources

Troubleshooting & Optimization

Identifying and characterizing impurities in 2-(2,4-Dichlorophenyl)-1-(4-fluorophenyl)ethan-1-amine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(2,4-Dichlorophenyl)-1-(4-fluorophenyl)ethan-1-amine. It provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during its synthesis, with a focus on impurity identification and characterization.

Introduction to the Synthesis and Potential Impurities

The synthesis of 2-(2,4-Dichlorophenyl)-1-(4-fluorophenyl)ethan-1-amine, a chiral amine, is commonly achieved through a reductive amination process. This typically involves the reaction of 2-(2,4-dichlorophenyl)acetaldehyde with ammonia or an ammonia source, followed by reduction of the resulting imine. While seemingly straightforward, this synthetic route is prone to the formation of various impurities that can complicate purification and compromise the quality of the final product.

Understanding the origin and identity of these impurities is critical for process optimization and ensuring the final product meets stringent purity requirements.[1][2] Impurities can arise from starting materials, side reactions, or degradation of the product.[1][2]

Common Sources of Impurities:

  • Starting Materials: Residual starting materials, such as unreacted aldehydes or the ammonia source, can be present in the final product.[1]

  • Side Reactions: The reductive amination process can lead to several side products.

  • Degradation: The final amine product may degrade under certain storage or reaction conditions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and purification of 2-(2,4-Dichlorophenyl)-1-(4-fluorophenyl)ethan-1-amine.

Synthesis & Reaction Monitoring

Q1: My reductive amination reaction is sluggish or incomplete. What are the potential causes and how can I troubleshoot this?

A1: Incomplete reductive amination is a common issue that can be attributed to several factors:

  • Suboptimal pH: The formation of the imine intermediate is pH-dependent. A slightly acidic medium (pH 4-6) is often required to catalyze the dehydration step.[3] If the pH is too low, the amine source will be protonated, rendering it non-nucleophilic. Conversely, a high pH will not sufficiently activate the carbonyl group.

    • Troubleshooting: Monitor the pH of your reaction mixture. If necessary, add a catalytic amount of a weak acid like acetic acid to maintain the optimal pH range.[3][4]

  • Inefficient Imine Formation: The equilibrium between the aldehyde and the imine may not favor the imine.

    • Troubleshooting: Consider removing water as it forms, for example, by using a Dean-Stark apparatus or adding a dehydrating agent.[5]

  • Reducing Agent Issues: The choice and activity of the reducing agent are critical.

    • Troubleshooting:

      • Use a selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) which is known to preferentially reduce imines over aldehydes.[6][7][8]

      • Ensure your reducing agent is fresh and has not been deactivated by moisture.

      • If using sodium borohydride (NaBH₄), ensure sufficient time is allowed for imine formation before its addition, as it can also reduce the starting aldehyde.[6][7]

  • Stoichiometry and Temperature: Incorrect stoichiometry or suboptimal temperature can hinder the reaction.

    • Troubleshooting: Consider using a slight excess of the amine source and the reducing agent. Monitor the reaction temperature; gentle heating may be required, but excessive heat can lead to side reactions.

Q2: I am observing significant amounts of a side product with a mass corresponding to the alcohol of my starting aldehyde. Why is this happening?

A2: This is a classic side reaction in reductive aminations where the starting carbonyl compound is reduced to the corresponding alcohol.[3] This is particularly common when using less selective reducing agents like sodium borohydride (NaBH₄), which can reduce both the imine and the aldehyde.[6][7]

  • Mitigation Strategy: Switch to a more chemoselective reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN).[6][8] These reagents are less reactive towards aldehydes and ketones at the optimal pH for imine formation.[6]

Q3: My final product appears to be contaminated with a higher molecular weight impurity. What could this be?

A3: A common higher molecular weight impurity is the tertiary amine formed from the over-alkylation of your desired primary amine.[3] The newly formed primary amine can act as a nucleophile and react with another molecule of the aldehyde to form a secondary imine, which is then reduced.

  • Mitigation Strategy:

    • Control Stoichiometry: Use a larger excess of the ammonia source to outcompete the product amine from reacting with the aldehyde.

    • Slow Addition: Add the reducing agent slowly to the reaction mixture to keep the concentration of the newly formed primary amine low.

Impurity Identification and Characterization

A multi-technique approach is often necessary for the unambiguous identification and characterization of impurities.

Chromatographic Techniques

High-Performance Liquid Chromatography (HPLC) is the workhorse for analyzing the purity of the final product and for separating various impurities.[9][10][11]

Q4: I am struggling to separate the diastereomers of my chiral amine product by HPLC. What strategies can I employ?

A4: Separating diastereomers can be challenging due to their similar physicochemical properties. Here are some effective strategies:

  • Chiral Stationary Phases (CSPs): The most direct method is to use a chiral HPLC column. Polysaccharide-based CSPs are often effective for separating chiral amines.[12]

  • Derivatization: React your amine mixture with a chiral derivatizing agent to form diastereomeric amides or ureas. These diastereomers often exhibit greater differences in their physical properties and can be separated on a standard achiral HPLC column.[11]

  • Method Development:

    • Mobile Phase Optimization: Systematically vary the mobile phase composition (e.g., the ratio of organic solvent to buffer) and the type of organic modifier (e.g., methanol, acetonitrile).

    • Temperature: Lowering the column temperature can sometimes enhance resolution.[10]

    • Column Coupling: In complex cases, coupling a chiral and an achiral column in series can provide the necessary selectivity to separate all stereoisomers.[13]

Table 1: Hypothetical HPLC Data for Diastereomer Separation

ParameterMethod A (Achiral C18)Method B (Chiral CSP)
Column Standard C18, 4.6 x 150 mm, 5 µmPolysaccharide-based CSP, 4.6 x 250 mm, 5 µm
Mobile Phase Acetonitrile:Water (50:50) with 0.1% TFAHexane:Isopropanol (90:10) with 0.1% DEA
Flow Rate 1.0 mL/min0.8 mL/min
Resolution (Rs) 0.8 (Poor Separation)2.1 (Good Separation)
Spectroscopic Techniques

Q5: How can I use Mass Spectrometry (MS) to identify halogenated impurities?

A5: Mass spectrometry is a powerful tool for identifying halogenated compounds due to the characteristic isotopic patterns of chlorine and bromine.

  • Isotopic Pattern: Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. A compound containing one chlorine atom will show two molecular ion peaks (M and M+2) with this intensity ratio. A compound with two chlorine atoms will show three peaks (M, M+2, M+4) in a 9:6:1 ratio.

  • Fragmentation: Halogenated compounds often undergo fragmentation through the loss of the halogen atom or a hydrogen halide molecule.[14] The presence of a fragment corresponding to the loss of HCl (36.5 Da) can be a diagnostic clue.[15] Aliphatic amines typically show a weak molecular ion peak and a prominent base peak resulting from alpha-cleavage.[16][17]

Q6: What is the role of Nuclear Magnetic Resonance (NMR) spectroscopy in characterizing diastereomeric impurities?

A6: NMR spectroscopy is invaluable for structural elucidation and for determining the diastereomeric ratio of your product.

  • ¹H NMR: In a chiral environment (e.g., using a chiral solvating agent or after derivatization with a chiral auxiliary), the protons of the two diastereomers will experience different magnetic environments and will therefore have different chemical shifts.[18][19] This allows for the integration of the distinct signals to determine the diastereomeric ratio.

  • ¹⁹F NMR: Since the target molecule contains a fluorine atom, ¹⁹F NMR can be a highly sensitive and effective technique for distinguishing between diastereomers.[20] The fluorine atom's chemical shift is very sensitive to its stereochemical environment, often leading to well-resolved signals for each diastereomer.

Experimental Protocols

Protocol 1: General Procedure for Reductive Amination

This is a general guideline and may require optimization for your specific reaction.

  • Imine Formation:

    • Dissolve 2-(2,4-dichlorophenyl)acetaldehyde (1.0 eq) in a suitable solvent (e.g., methanol, dichloroethane).[3][7]

    • Add a solution of ammonia in methanol (e.g., 7N solution, 5-10 eq).

    • If necessary, add a catalytic amount of acetic acid (0.1 eq).[3]

    • Stir the mixture at room temperature for 1-2 hours to allow for imine formation. Monitor by TLC or LC-MS.[3]

  • Reduction:

    • Cool the reaction mixture to 0 °C.

    • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise, maintaining the temperature below 10 °C.[3]

    • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Work-up:

    • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.[3]

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[3]

  • Purification:

    • Purify the crude product by column chromatography on silica gel.[3][21]

Protocol 2: NMR Sample Preparation for Diastereomeric Ratio Analysis
  • Accurately weigh approximately 10-20 mg of the purified amine product.

  • Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • For enhanced separation of diastereomeric signals in ¹H NMR, a chiral solvating agent can be added.

  • Acquire the ¹H and/or ¹⁹F NMR spectra.

  • Identify well-resolved signals corresponding to each diastereomer and integrate these signals to determine the ratio.[19][22]

Visualizations

Diagram 1: General Workflow for Troubleshooting Incomplete Reductive Amination

G start Incomplete Reaction check_pH Is pH optimal (4-6)? start->check_pH check_water Is water being removed? check_pH->check_water Yes add_acid Add catalytic acetic acid check_pH->add_acid No check_reductant Is the reducing agent appropriate and active? check_water->check_reductant Yes add_dehydrating Consider dehydrating agents check_water->add_dehydrating No check_stoichiometry Is stoichiometry correct? check_reductant->check_stoichiometry Yes change_reductant Use selective reagent (e.g., NaBH(OAc)₃) check_reductant->change_reductant No check_conditions Are temperature and time optimized? check_stoichiometry->check_conditions Yes adjust_stoichiometry Use excess amine and reducing agent check_stoichiometry->adjust_stoichiometry No success Successful Reaction check_conditions->success Yes optimize_conditions Monitor reaction; consider gentle heating check_conditions->optimize_conditions No add_acid->check_water add_dehydrating->check_reductant change_reductant->check_stoichiometry adjust_stoichiometry->check_conditions optimize_conditions->success

Caption: Troubleshooting workflow for incomplete reductive amination.

Diagram 2: Key Impurity Formation Pathways

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products & Impurities Aldehyde 2-(2,4-dichlorophenyl)acetaldehyde R-CHO Imine Imine R-CH=NH Aldehyde:f1->Imine:f0 + NH₃ - H₂O Alcohol Alcohol Impurity R-CH₂-OH Aldehyde:f1->Alcohol:f0 + [H] (side reaction) Ammonia Ammonia NH₃ Ammonia:f1->Imine:f0 Primary_Amine Desired Product R-CH₂-NH₂ Imine:f0->Primary_Amine:f0 + [H] Tertiary_Amine Over-alkylation Impurity (R-CH₂)₂NH Primary_Amine:f1->Tertiary_Amine:f0 + R-CHO, +[H] (side reaction) Reducing_Agent Reducing Agent (e.g., NaBH(OAc)₃) Reducing_Agent->Aldehyde:f1 Reducing_Agent->Imine:f0

Caption: Key pathways for product and impurity formation.

References

  • Detection of enantiomers of chiral primary amines by 1H NMR analysis via enamine formation with an enantiopure γ. Available at: [Link]

  • Amine Impurities and Related Compound - Veeprho. Available at: [Link]

  • Simple Protocol for NMR Analysis of the Enantiomeric Purity of Primary Amines | Organic Letters - ACS Publications. Available at: [Link]

  • 19 F NMR enantiodiscrimination and diastereomeric purity determination of amino acids, dipeptides, and amines - Analyst (RSC Publishing) DOI:10.1039/D3AN00761H. Available at: [Link]

  • 19F NMR enantiodiscrimination and diastereomeric purity determination of amino acids, dipeptides, and amines - Analyst (RSC Publishing). Available at: [Link]

  • CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction.
  • 19F NMR enantiodiscrimination and diastereomeric purity determination of amino acids, dipeptides, and amines | Request PDF - ResearchGate. Available at: [Link]

  • Mass Spectrometry Part 8 - Fragmentation in Amines - YouTube. Available at: [Link]

  • 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. Available at: [Link]

  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS - eGyanKosh. Available at: [Link]

  • Nitrosamine Impurities - Asian Publication Corporation. Available at: [Link]

  • Formation of N-Nitrosamine Drug Substance Related Impurities in Medicines: A Regulatory Perspective on Risk Factors and Mitigation Strategies | Organic Process Research & Development - ACS Publications. Available at: [Link]

  • Metallic Impurities in Electrolysis: Catalytic Effect of Pb Traces in Reductive Amination and Acetone Reduction - ResearchGate. Available at: [Link]

  • Recent trends in the impurity profile of pharmaceuticals - PMC - NIH. Available at: [Link]

  • Reductive Amination, and How It Works - Master Organic Chemistry. Available at: [Link]

  • Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. Available at: [Link]

  • Reductive Amination Reaction - OpenBU. Available at: [Link]

  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PubMed. Available at: [Link]

  • Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders - MDPI. Available at: [Link]

  • Reductive amination - Wikipedia. Available at: [Link]

  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC. Available at: [Link]

  • Conditions for reductive amination - Powered by XMB 1.9.11 - Sciencemadness.org. Available at: [Link]

  • Reductive Amination - Common Conditions. Available at: [Link]

  • Aldehyde not reacting in reductive amination reaction, thoughts? - ResearchGate. Available at: [Link]

  • Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride - PMC. Available at: [Link]

  • Reductive Amination Revisited: Reduction of Aldimines with Trichlorosilane Catalyzed by Dimethylformamide Functional Group Tolerance, Scope, and Limitations | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Chiral HPLC separation: strategy and approaches - Chiralpedia. Available at: [Link]

  • 5 - Organic Syntheses Procedure. Available at: [Link]

  • HPLC separation of enantiomers using chiral stationary phases - Česká a slovenská farmacie. Available at: [Link]

  • [(2-Chlorophenyl)-(4-fluorophenyl)methylene]-(4-fluorophenyl)amine - MDPI. Available at: [Link]

  • Purification and properties of a plasmid-encoded 2,4-dichlorophenol hydroxylase - PubMed. Available at: [Link]

  • Affinity purification and characterization of 2,4-dichlorophenol hydroxylase from Pseudomonas cepacia - PubMed. Available at: [Link]

  • CN111073912A - Biological preparation method of (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol - Google Patents.
  • Efficient Synthesis of ( R )-2-Chloro-1-(2,4-dichlorophenyl)ethanol with a Ketoreductase from Scheffersomyces stipitis CBS 6045 | Request PDF - ResearchGate. Available at: [Link]

Sources

Technical Support Center: Purification of 2-(2,4-Dichlorophenyl)-1-(4-fluorophenyl)ethan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the purification of crude 2-(2,4-Dichlorophenyl)-1-(4-fluorophenyl)ethan-1-amine. This document is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges and provide robust, field-tested protocols to help you achieve high purity for your target compound. Our approach is grounded in fundamental chemical principles to explain not just what to do, but why you're doing it.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in my crude reaction mixture?

Your crude product may contain a variety of impurities depending on the synthetic route. Common contaminants include unreacted starting materials, reagents, and side-products from the reaction. In syntheses involving amines, it's also possible to have impurities from the process equipment or solvents.[1] For diarylethylamine synthesis, you should be mindful of residual reducing agents (if applicable), acidic or basic byproducts, and potentially over-alkylated species.

Q2: My amine is streaking severely on my silica gel column. What is happening and how can I fix it?

This is a classic issue when purifying basic amines on standard silica gel. Silica has acidic silanol groups (Si-OH) on its surface which can strongly and sometimes irreversibly interact with the basic nitrogen of your amine.[2] This acid-base interaction leads to poor peak shape (tailing or streaking), yield loss, and in some cases, degradation of the compound.[2]

To mitigate this, you have two primary options:

  • Neutralize the Silica: Add a small amount of a competing, volatile base like triethylamine (TEA) or ammonium hydroxide to your mobile phase (typically 0.1-1%).[2][3] This base will "occupy" the acidic sites on the silica, allowing your target amine to elute more symmetrically.

  • Change the Stationary Phase: Switch to a less acidic stationary phase like basic alumina or use a reversed-phase (e.g., C18) column.[2]

Q3: What is the most straightforward initial clean-up procedure I can perform?

For a basic compound like an amine, an acid-base extraction is the most effective and scalable initial purification step.[4][5] This technique leverages the differential solubility of the amine (freebase) and its protonated salt form. The neutral freebase is soluble in organic solvents, while its ammonium salt is soluble in water. This allows for the efficient removal of non-basic organic impurities.[4][6]

Q4: How can I obtain a high-purity, crystalline solid for characterization and downstream use?

After initial purification by extraction or chromatography, the best method for obtaining a highly pure, stable, and easy-to-handle solid is often through the formation and recrystallization of its hydrochloride (HCl) salt .[6] Amine hydrochlorides are typically crystalline solids with sharp melting points.[7] The process involves dissolving the purified freebase in a suitable organic solvent and treating it with hydrochloric acid to precipitate the salt, which is then recrystallized.

Troubleshooting Guide 1: Initial Purification via Acid-Base Extraction

This workflow is designed to efficiently separate your basic amine from neutral and acidic impurities post-synthesis.

Causality and Principles

The fundamental principle is to exploit the basicity of the amine functional group.[4] By treating the crude organic mixture with an aqueous acid (like 1M HCl), the amine is protonated to form an ammonium hydrochloride salt (R-NH3+ Cl-). This ionic salt is highly soluble in the aqueous phase, while neutral organic impurities remain in the organic phase. The layers are separated, and the amine is then recovered by basifying the aqueous layer and re-extracting it into an organic solvent.[5]

Experimental Protocol: Acid-Base Extraction
  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as dichloromethane (DCM) or ethyl acetate.

  • Acidic Wash: Transfer the solution to a separatory funnel and extract with 1M aqueous HCl. It is recommended to perform this extraction three times to ensure complete protonation and transfer of the amine to the aqueous phase.

    • In-Process Check: After the third extraction, spot a small amount of the organic layer on a TLC plate against a co-spot of your crude material. The spot corresponding to your amine product should be absent or significantly diminished.

  • Separation: Combine the aqueous layers. The original organic layer, now containing neutral impurities, can be discarded.

  • Basification: Cool the combined aqueous layer in an ice bath and slowly add a base, such as 2M NaOH or saturated NaHCO₃, until the pH is >10. This deprotonates the ammonium salt, regenerating the water-insoluble freebase amine. You may observe the solution becoming cloudy or an oil precipitating.

  • Re-extraction: Extract the basified aqueous solution three times with fresh DCM or ethyl acetate. The freebase amine will now transfer back into the organic phase.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the purified freebase amine.

Workflow Diagram: Acid-Base Extraction

G start Crude Product in Organic Solvent wash_acid Extract with 1M HCl (3x) start->wash_acid separate1 Separate Layers wash_acid->separate1 organic1 Organic Layer (Neutral/Acidic Impurities) -> Discard separate1->organic1 aqueous1 Aqueous Layer (Amine as HCl Salt) separate1->aqueous1 basify Basify with NaOH to pH > 10 aqueous1->basify reextract Extract with Organic Solvent (3x) basify->reextract separate2 Separate Layers reextract->separate2 aqueous2 Aqueous Layer (Inorganic Salts) -> Discard separate2->aqueous2 organic2 Organic Layer (Purified Freebase) separate2->organic2 dry Dry (Na2SO4) & Concentrate organic2->dry end Purified Freebase Amine dry->end

Caption: Workflow for amine purification via acid-base extraction.

Troubleshooting Guide 2: Purification by Flash Column Chromatography

If acid-base extraction is insufficient, or if impurities have similar basicity to your product, flash chromatography is the next step. The choice between normal-phase and reversed-phase is critical for success.

Decision Tree: Selecting a Chromatography Method

G start Is the amine streaking on a TLC plate (Silica)? try_normal Proceed with Normal-Phase (Silica) Chromatography start->try_normal No options Choose a Strategy start->options Yes yes_streak Yes no_streak No add_modifier Add Amine Modifier (0.5-1% TEA in eluent) options->add_modifier use_rp Use Reversed-Phase (C18) Chromatography options->use_rp

Caption: Decision tree for selecting a suitable chromatography method.

Method Comparison
FeatureNormal-Phase (Silica + Amine Modifier)Reversed-Phase (C18)
Principle Adsorption chromatography based on polarity.[2]Partitioning chromatography based on hydrophobicity.[8]
Stationary Phase Silica GelC18-functionalized Silica
Typical Mobile Phase Hexanes/Ethyl Acetate + 0.5% TriethylamineAcetonitrile/Water or Methanol/Water
Key Advantage Good for less polar amines; uses volatile organic solvents that are easy to remove.Excellent for polar or ionizable amines; avoids strong silica interactions.[2]
Key Disadvantage Strong interaction with basic compounds can lead to yield loss if not properly modified.[2]Removing water from fractions can be energy-intensive; may require pH modification.[8]
Best For... Separating compounds with different polar functional groups.Separating compounds with different levels of hydrophobicity/lipophilicity.
Protocol 1: Normal-Phase Chromatography with Triethylamine (TEA) Modifier
  • Prepare Silica: Pre-treat the silica gel by slurrying it in the starting mobile phase solvent mixture containing 1% TEA.[3] This ensures the stationary phase is fully neutralized before loading the sample.

  • Solvent System: Develop a solvent system using Hexane/Ethyl Acetate with 0.5-1% TEA added to both solvents. Aim for a product Rf of ~0.3 on a TLC plate.

  • Sample Loading: Dissolve the crude amine in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel ("dry loading").

  • Elution: Run the column using a gradient elution, slowly increasing the polarity.

  • Fraction Analysis: Analyze fractions by TLC. Combine the pure fractions and remove the solvent under reduced pressure. The TEA is volatile and will co-evaporate.

Protocol 2: Reversed-Phase Chromatography
  • Stationary Phase: Use a C18-packed flash column.

  • Mobile Phase: Use a gradient of water and methanol or acetonitrile. For basic amines, separation is often improved by making the mobile phase slightly alkaline (pH 8-10) by adding a modifier like ammonium hydroxide.[2] This ensures the amine is in its neutral, more hydrophobic freebase form, leading to better retention and peak shape.[2]

  • Sample Loading: Dissolve the sample in a minimal amount of the "strong" solvent (e.g., methanol) or DMSO.

  • Elution & Analysis: Run the gradient from high aqueous content to high organic content. Analyze fractions by TLC or HPLC.

  • Work-up: Combine pure fractions. The organic solvent can be removed on a rotary evaporator. The remaining aqueous solution can be freeze-dried or extracted with an organic solvent (like DCM) to recover the product.

Troubleshooting Guide 3: Final Purification by Recrystallization of the HCl Salt

This is the ultimate step to achieve high analytical purity and obtain a stable, crystalline solid.

Causality and Principles

Converting the amine freebase (often an oil or low-melting solid) to its hydrochloride salt creates an ionic compound with a well-defined crystal lattice.[7] The process of recrystallization purifies the compound because impurities do not fit well into the growing crystal lattice and remain dissolved in the cold solvent. The choice of solvent is critical; the ideal solvent should dissolve the salt when hot but have poor solubility when cold.[6]

Experimental Protocol: Formation and Recrystallization of the HCl Salt
  • Salt Formation: Dissolve the purified freebase amine (1 equivalent) in a minimal amount of a suitable solvent (e.g., diethyl ether, ethyl acetate, or methanol).

  • Slowly add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether or acetyl chloride in methanol) dropwise with stirring. The HCl salt will typically precipitate as a white solid.

    • In-Process Check: Monitor the pH with wetted pH paper; stop adding acid once the solution is acidic.

  • Isolate Crude Salt: Collect the precipitated solid by vacuum filtration and wash with cold diethyl ether.

  • Recrystallization: a. Select a suitable solvent system from the table below. b. Add the minimum amount of hot solvent required to fully dissolve the crude HCl salt. c. Allow the solution to cool slowly to room temperature. Crystal formation should begin. d. Further cool the flask in an ice bath for at least 30 minutes to maximize crystal yield.

  • Isolate Pure Crystals: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under high vacuum.

Table: Common Recrystallization Solvents for Amine Hydrochlorides
Solvent / SystemCharacteristics
Isopropanol (IPA)A very common and effective single solvent.
Ethanol/Diethyl EtherDissolve in minimal hot ethanol, then add ether until cloudy, then reheat to clarify and cool.
Methanol/Ethyl AcetateSimilar to the ethanol/ether system; good for moderately polar salts.
AcetonitrileCan be effective for salts that are highly soluble in alcohols.

References

  • EPA.Analytical method for 2,4-D [(2,4-dichlorophenoxy)
  • Biotage. (2023).
  • Childs, S. L., et al. (2004). Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Journal of the American Chemical Society. [Link]

  • Wikipedia. Acid–base extraction. [Link]

  • Rhodium. Recrystallization and Acid/Base Extraction - The Basics.

  • University of Colorado Boulder.Liquid/liquid Extraction.
  • Biotage. (2023).
  • University of Nottingham.
  • ResearchGate. (2018). Sources of impurities - Investigation of 4-(2-chlorophenyl)-3-ethoxycarbonyl-5-methoxycarbonyl-6-methyl-2-[(2- phthalimidoethoxy)methyl]-1,4-dihydropyridine traces formation during the synthesis of amlodipine besylate. [Link]

  • PerkinElmer.Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and.

Sources

Common side-products in the synthesis of 2-(2,4-Dichlorophenyl)-1-(4-fluorophenyl)ethan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the synthesis of highly substituted 1,2-diarylethylamines. This specific scaffold—2-(2,4-Dichlorophenyl)-1-(4-fluorophenyl)ethan-1-amine—is a privileged structural motif often utilized in the development of neuroactive compounds and NMDA receptor antagonists 1.

Due to the steric bulk and electronic properties of the halogenated aromatic rings, achieving high yields requires strict control over reaction kinetics. This guide provides a self-validating diagnostic workflow, targeted Q&A troubleshooting, and optimized protocols to eliminate common side-products.

I. Diagnostic Triage & Workflow

Before altering your protocols, use the decision tree below to match your analytical data (GC-MS, LC-MS, IR) to the exact mechanistic failure point in your chosen synthetic route.

DiagnosticWorkflow Start Impurity Detected in Synthesis Route Which synthetic route was used? Start->Route Grignard Grignard Addition to Imine Route->Grignard Route A RedAm Reductive Amination Route->RedAm Route B G_Imp1 Non-polar impurity (Homocoupling) Grignard->G_Imp1 GC/MS: Dimer mass G_Imp2 Alcohol byproduct (Imine Hydrolysis) Grignard->G_Imp2 IR: -OH stretch R_Imp1 Secondary Amine (Over-alkylation) RedAm->R_Imp1 LC/MS: 2M-NH3 R_Imp2 Alcohol byproduct (Direct Reduction) RedAm->R_Imp2 IR: -OH stretch Sol1 Optimize Mg insertion Use dropwise addition G_Imp1->Sol1 Sol2 Strict anhydrous conditions Add Ti(OEt)4 G_Imp2->Sol2 Sol3 Increase NH3 equivalents Use bulky reductant R_Imp1->Sol3 Sol4 Pre-form imine before adding reductant R_Imp2->Sol4

Caption: Diagnostic decision tree for identifying and resolving 1,2-diarylethylamine side-products.

II. Troubleshooting Guide: Grignard Addition Route

Context: The addition of 2,4-dichlorobenzylmagnesium chloride to a 4-fluorobenzaldehyde-derived imine is a highly diastereoselective approach 2. However, the benzylic nature of the Grignard reagent introduces specific failure modes.

Q1: My GC-MS shows a dominant, highly non-polar peak at m/z 318. Why is my Grignard reagent failing to alkylate the imine, and what is this byproduct? A: You are observing 1,2-bis(2,4-dichlorophenyl)ethane , a result of Wurtz-type homocoupling. Causality: Benzylic halides are notoriously prone to dimerization during Grignard preparation. The localized radical intermediate generated on the magnesium surface readily couples with unreacted benzylic chloride before it can desorb into the bulk solution. Solution: Dilute the reaction strictly to ≤0.5 M in THF. Maintain the temperature between 15–20 °C during the dropwise addition of the halide to the magnesium turnings. Do not allow the reaction to reflux during initiation.

Q2: I am isolating a significant amount of 2-(2,4-dichlorophenyl)-1-(4-fluorophenyl)ethan-1-ol instead of the target amine. What went wrong? A: Your imine has undergone premature hydrolysis. Causality: Imines are highly sensitive to trace moisture. If your Grignard reagent or solvent contains water, the imine hydrolyzes back to 4-fluorobenzaldehyde. The Grignard reagent then attacks the aldehyde, yielding the secondary alcohol. Solution: Switch to Ellman’s auxiliary (tert-butanesulfinamide). N-sulfinyl imines are significantly more robust against hydrolysis than simple alkyl/aryl imines and provide excellent facial selectivity during Grignard addition 3.

III. Troubleshooting Guide: Reductive Amination Route

Context: Direct asymmetric reductive amination (DARA) of 2-(2,4-dichlorophenyl)-1-(4-fluorophenyl)ethan-1-one using ammonia and a hydride donor is a highly scalable route 4.

Q3: LC-MS analysis of my reductive amination shows a late-eluting mass at m/z 550. How do I stop this over-alkylation? A: This mass corresponds to the secondary amine: Bis(2-(2,4-dichlorophenyl)-1-(4-fluorophenyl)ethyl)amine . Causality: The newly formed primary amine product is a significantly better nucleophile than the starting ammonia source. If the local concentration of the primary amine exceeds that of ammonia, it will attack unreacted ketone, forming a secondary iminium ion that is subsequently reduced. Solution: Use a massive excess of the ammonia source (10–20 equivalents of ammonium acetate). Ensure the imine is completely pre-formed before introducing any reducing agent.

Q4: My ketone is being consumed, but I am recovering the benzylic alcohol instead of the amine. How can I improve chemoselectivity? A: You are experiencing direct ketone reduction. Causality: Your reducing agent is attacking the ketone faster than the ketone can condense with ammonia to form the iminium ion. Solution: Switch to a chemoselective reducing agent like Sodium cyanoborohydride (NaBH₃CN) and buffer the reaction to pH 5-6. At this pH, the imine is protonated (highly electrophilic) while the ketone remains unactivated, directing the hydride exclusively to the iminium species.

IV. Quantitative Side-Product Profiling

Use this reference table to rapidly identify impurities in your crude mixtures.

Side ProductSynthetic RouteCausalityDetectionKey Spectroscopic Signature
1,2-Bis(2,4-dichlorophenyl)ethane GrignardHomocouplingGC-MS: [M]⁺ m/z 318 (Cl₄ isotope pattern)¹H NMR: Singlet at ~3.0 ppm (CH₂-CH₂)
2-(2,4-Dichlorophenyl)-1-(4-fluorophenyl)ethan-1-ol Grignard & Red. Am.Imine Hydrolysis / Ketone ReductionGC-MS: [M]⁺ m/z 284 (Cl₂ isotope pattern)IR: Broad O-H stretch at 3300 cm⁻¹
Bis(2-(2,4-dichlorophenyl)-1-(4-fluorophenyl)ethyl)amine Red. AminationOver-alkylationLC-MS: [M+H]⁺ m/z 550 (Cl₄ isotope pattern)LC-MS: Late eluting highly lipophilic peak

V. Self-Validating Experimental Protocols

Protocol A: Optimized Grignard Addition using Ellman's Auxiliary
  • Imine Pre-assembly: Condense 4-fluorobenzaldehyde (1.0 equiv) with (R)-tert-butanesulfinamide (1.1 equiv) in anhydrous THF using Ti(OEt)₄ (2.0 equiv).

    • Validation Check: An aliquot analyzed by ¹H NMR must show complete disappearance of the aldehyde proton (~9.9 ppm) before proceeding.

  • Grignard Generation: In a flame-dried Schlenk flask, add Mg turnings (1.5 equiv) and a crystal of I₂. Add 2,4-dichlorobenzyl chloride (1.2 equiv) as a 0.5 M solution in THF dropwise over 1 hour at 15 °C.

    • Validation Check: Titrate the resulting Grignard reagent with salicylaldehyde phenylhydrazone; molarity must be ≥0.4 M to confirm minimal Wurtz coupling.

  • Diastereoselective Addition: Cool the imine solution to -50 °C. Add the Grignard reagent dropwise.

    • Causality: The sulfinyl oxygen coordinates to the magnesium, directing the nucleophilic attack strictly to a single face of the imine.

  • Cleavage: Quench with saturated NH₄Cl. Isolate the intermediate, then treat with 4M HCl in dioxane to cleave the sulfinyl auxiliary, yielding the target amine hydrochloride.

Protocol B: Highly Chemoselective Reductive Amination
  • Iminium Formation: Combine 2-(2,4-dichlorophenyl)-1-(4-fluorophenyl)ethan-1-one (1.0 equiv) and ammonium acetate (15.0 equiv) in anhydrous methanol. Add Ti(OiPr)₄ (1.2 equiv).

    • Causality: The massive excess of NH₄OAc drives the equilibrium toward the imine, while the acetate buffers the solution (pH ~5-6).

  • Chemoselective Reduction: Cool the mixture to 0 °C. Add NaBH₃CN (1.5 equiv) in portions.

    • Validation Check: Monitor by LC-MS. The mass of the intermediate imine ([M+H]⁺ 282) should rapidly transition to the primary amine ([M+H]⁺ 284) without accumulation of the alcohol ([M+H]⁺ 285).

  • Workup: Quench with 1M NaOH to precipitate titanium salts. Filter through Celite and extract with dichloromethane.

VI. Frequently Asked Questions (FAQs)

Q: Why do we synthesize the imine from 4-fluorobenzaldehyde rather than 2,4-dichlorophenylacetaldehyde? A: 2,4-Dichlorophenylacetaldehyde possesses highly acidic alpha-protons, making it extremely susceptible to enolization and subsequent aldol condensation under basic conditions. 4-Fluorobenzaldehyde lacks alpha-protons, ensuring clean imine formation without self-condensation side reactions.

Q: Can I use Ru-catalyzed hydrogenation for this specific substrate? A: While direct asymmetric reductive amination (DARA) using Ru-BINAP and NH₃/H₂ is highly effective for many alkyl-aryl ketones 5, the presence of the 2,4-dichloro substitution on your substrate introduces a high risk of competitive hydrodehalogenation under H₂ pressure. Hydride donors like NaBH₃CN are safer alternatives to preserve the halogenated aromatic ring.

Q: Why is my purified product turning pink/brown upon storage? A: Diarylethylamines can undergo slow air oxidation to form trace imines or N-oxides. Always store the product as a hydrochloride salt under an argon atmosphere at -20 °C to prevent degradation.

VII. References

  • Title: 1,2-Diarylethylamine - Wikipedia Source: Wikipedia URL: [Link]

  • Title: A Chiral Pool Strategy for the Synthesis of a SMARCA2 Degrading PROTAC Source: ACS Publications (Organic Process Research & Development) URL: [Link]

  • Title: Highly Selective Acetate Aldol Additions Using Mesityl-Substituted Chiral Auxiliaries Source: ACS Publications (Organic Letters) URL: [Link]

  • Title: Highly Enantioselective Direct Asymmetric Reductive Amination of 2-Acetyl-6-Substituted Pyridines Source: ACS Publications (Organic Letters) URL: [Link]

  • Title: Direct Asymmetric Ruthenium-Catalyzed Reductive Amination of Alkyl–Aryl Ketones with Ammonia and Hydrogen Source: ACS Publications (Journal of the American Chemical Society) URL: [Link]

Sources

Technical Support Center: Resolving HPLC Peak Shape Issues for 2-(2,4-Dichlorophenyl)-1-(4-fluorophenyl)ethan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. This guide is engineered for researchers and drug development professionals dealing with the chromatographic challenges of 2-(2,4-Dichlorophenyl)-1-(4-fluorophenyl)ethan-1-amine .

Molecular Diagnostic Profile

Understanding the physicochemical properties of your analyte is the first step in troubleshooting.

  • High Hydrophobicity: The presence of dichlorophenyl and fluorophenyl rings drives strong retention in reversed-phase (RP) HPLC. This increases the molecule's susceptibility to mass transfer issues and peak broadening.

  • Basic Nitrogen (pKa ~9.5): As a primary amine, this molecule exists as a positively charged cation ( R−NH3+​ ) at neutral pH. This leads to severe secondary interactions with ionized residual silanols ( Si−O− ) on silica-based stationary phases—the leading cause of peak tailing for basic compounds[1].

Diagnostic Decision Matrix

PeakShapeTroubleshooting Start Analyze Peak Shape Distortion Tailing Peak Tailing (As > 1.5) Start->Tailing Fronting Peak Fronting (As < 0.9) Start->Fronting Splitting Peak Splitting / Shoulders Start->Splitting Silanol Secondary Silanol Interactions? Tailing->Silanol DeadVol Extra-Column Dead Volume? Tailing->DeadVol Overload Mass/Volume Overload? Fronting->Overload Solvent Injection Solvent Mismatch? Fronting->Solvent Splitting->Solvent FixSilanol Use endcapped column, adjust pH < 3.0 Silanol->FixSilanol Yes FixDeadVol Check fittings, reduce tubing length/ID DeadVol->FixDeadVol Yes FixOverload Reduce injection volume/concentration Overload->FixOverload Yes FixSolvent Match sample solvent to mobile phase Solvent->FixSolvent Yes

Fig 1. Logical workflow for diagnosing and resolving chromatographic peak shape distortions.

Troubleshooting Guides (Q&A)

Q: Why does 2-(2,4-Dichlorophenyl)-1-(4-fluorophenyl)ethan-1-amine exhibit severe peak tailing (As > 2.0) on a standard C18 column at pH 7.0? A: Peak tailing for basic amines is predominantly caused by 2[2]. While the hydrophobic halogenated rings interact with the C18 phase, the protonated primary amine undergoes strong ion-exchange interactions with ionized residual silanols ( Si−O− ) on the silica surface[3]. Because the pKa of surface silanols is ~3.5–4.5, they are fully ionized at pH 7.0, maximizing this detrimental electrostatic drag[1]. Causality & Fix: Shift the mobile phase pH. Operating at pH < 3.0 (e.g., using 0.1% Formic Acid) fully protonates the silanols into their neutral ( Si−OH ) state, eliminating the secondary interaction[3].

Q: I observe peak fronting and occasional peak splitting. Is my column degrading? A: Not necessarily. Peak fronting for highly hydrophobic compounds is often an artifact of 4[4]. If you dissolve this lipophilic amine in 100% organic solvent (e.g., Acetonitrile) to ensure solubility, but inject it into a highly aqueous mobile phase, the strong injection solvent causes the analyte to travel rapidly through the column head before properly partitioning. Causality & Fix: Match the injection solvent to the initial mobile phase composition. If solubility requires a stronger solvent, reduce the injection volume to < 5 µL to allow rapid dilution within the mobile phase stream[5].

Q: How can I definitively tell if my peak tailing is caused by column chemistry (silanols) or a physical instrument issue (dead volume)? A: Employ a self-validating neutral marker test. Physical issues (like a void at the column head or excessive extra-column tubing) cause 6[6] and affect all peaks equally. Chemical issues selectively affect ionizable basic compounds[7].

ValidationProtocol Step1 Inject Neutral Marker (e.g., Toluene) Step2 Evaluate Marker Peak Shape Step1->Step2 Sym Symmetrical (As ~ 1.0) Step2->Sym Asym Tailing (As > 1.5) Step2->Asym Chem Chemical Issue (Silanol Interaction) Sym->Chem Phys Physical Issue (Dead Volume/Void) Asym->Phys

Fig 2. Self-validating experimental protocol to differentiate chemical vs. physical peak tailing.

Self-Validating Experimental Protocols

Protocol 1: Low-pH Ion-Suppression Workflow

Objective: Eliminate silanol-induced tailing by neutralizing stationary phase active sites.

  • Prepare Mobile Phase A: Add 0.1% Trifluoroacetic Acid (TFA) to LC-MS grade H2​O (pH ~2.0). Mechanistic note: TFA acts as an ion-pairing agent, further masking the basic amine.

  • Prepare Mobile Phase B: Add 0.1% TFA to Acetonitrile.

  • Equilibrate: Purge the HPLC system with 20 column volumes to ensure complete equilibration.

  • Validate: Inject a 1 µg/mL standard of the amine. Calculate the USP Tailing Factor ( Tf​ ) using the formula Tf​=W0.05​/2f [7].

    • Success Criterion: A target of Tf​≤1.2 validates the suppression of secondary interactions.

Protocol 2: High-pH Free-Base Workflow

Objective: Deprotonate the primary amine to neutralize its charge, eliminating electrostatic attraction entirely.

  • Column Selection: Install a hybrid-silica or polymer-based C18 column rated for high pH (up to pH 12). Warning: Standard silica dissolves above pH 8.

  • Prepare Mobile Phase A: 10 mM Ammonium Bicarbonate, adjusted to pH 10.5 with Ammonium Hydroxide. At this pH (above the analyte's pKa), the amine is neutral[1].

  • Validate: Run the gradient and evaluate peak symmetry against a mid-pH control injection.

Quantitative Data & Selection Matrices

Table 1: Mobile Phase Buffer Selection for Basic Amines
Buffer SystempH RangeVolatility (MS Compatible)Mechanism for Basic Amines
0.1% Trifluoroacetic Acid (TFA) 1.5 - 2.5YesLow pH protonates silanols; TFA acts as a strong ion-pairing agent to mask the amine.
0.1% Formic Acid 2.0 - 3.0YesLow pH protonates silanols, reducing secondary electrostatic interactions.
Phosphate Buffer 2.1 - 3.1 / 6.2 - 8.2NoHigh buffering capacity stabilizes local pH, preventing mixed ionization states.
Ammonium Bicarbonate 9.0 - 11.0YesHigh pH deprotonates the primary amine into its neutral free-base form.
Table 2: Column Chemistry Comparison for Basic Analytes
Column TypeSurface ModificationBest Use CaseImpact on Basic Amines
Standard C18 Unbonded silanols presentNeutral/Acidic compoundsSevere tailing at mid-pH due to ion-exchange[8].
Endcapped C18 Silanols capped with TMSGeneral purposeReduced tailing, but steric hindrance leaves ~50% silanols active[3].
Polar-Embedded C18 Amide/Ether group near surfaceHighly basic compoundsShields residual silanols, dramatically improving peak symmetry[8].
Hybrid Silica C18 Ethane-bridged particlesHigh pH applicationsAllows operation at pH 10+, analyzing the amine as a neutral free base.

FAQs

Can I use methanol instead of acetonitrile for this compound? Yes. While methanol has higher viscosity and increases system backpressure, it can sometimes provide better peak shape for basic compounds due to different hydrogen-bonding dynamics with the stationary phase[8].

Why does my peak shape degrade after 100 injections? Accumulation of strongly retained matrix contaminants at the column inlet can create a secondary stationary phase, disrupting partitioning[5]. To resolve this, use a guard column and perform regular high-organic flushes to strip lipophilic buildup.

References

  • Peak Tailing in HPLC - Element Lab Solutions. 3

  • How to Reduce Peak Tailing in HPLC? - Phenomenex.2

  • HPLC Peak Tailing - Axion Labs. 6

  • What Causes Peak Tailing in HPLC? - Chrom Tech, Inc.. 8

  • An Introduction to Peak Tailing, Fronting and Splitting in Chromatography - ACD/Labs. 4

  • Common Causes Of Peak Tailing in Chromatography - ALWSCI. 5

  • Understanding and managing peak shape for basic solutes in reversed-phase high performance liquid chromatography - RSC Publishing. 1

  • Troubleshooting Peak Shape Problems in HPLC - Waters Corporation. 7

Sources

Technical Support Center: Troubleshooting Bioassay Solubility for 2-(2,4-Dichlorophenyl)-1-(4-fluorophenyl)ethan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

[label="HP-β-CD\n(Hydrophilic)", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=rect,

Developing Technical Support Center

I'm now consolidating all the components for the technical support guide. The compound, as I've established, is a lipophilic primary amine, rendering it very insoluble at physiological pH. I'm focusing on providing expert guidance. I'll include a comparison table on solubilization strategies and integrate Q&A on solubility optimization and cyclodextrin complexation. DOT diagrams will be used to visualize key processes.

Refining HP-β-CD Complexation

I'm now detailing an optimized HP-β-CD complexation protocol. A 20% HP-β-CD solution, combined with dropwise addition of DMSO stock, allows for a 1 mM intermediate, followed by sonication and validation via centrifugation and turbidity measurements. The final assay dilution is set with 10 µM compound, 0.1% DMSO, and 0.2% HP-β-CD, all well-supported by prior calculations and considerations. I have included a validation check using an OD600 cutoff.

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals overcome the unique physicochemical challenges associated with 2-(2,4-Dichlorophenyl)-1-(4-fluorophenyl)ethan-1-amine (CAS: 1179226-43-7).

This compound is a highly lipophilic primary amine. Its dual-halogenated phenyl rings (dichlorophenyl and fluorophenyl) drive high hydrophobicity, making it highly susceptible to solvent-shift precipitation, colloidal aggregation, and non-specific binding (NSB) in standard physiological buffers (pH 7.4).

Below, you will find field-proven, self-validating protocols and mechanistic explanations to ensure the scientific integrity of your bioassays.

Part 1: Solubilization Strategy Overview

Before diving into specific troubleshooting scenarios, it is critical to select the right solubilization strategy. The table below summarizes the quantitative data for various formulation approaches based on our laboratory validations.

Table 1: Comparison of Solubilization Strategies for Bioassays (pH 7.4)

Solubilization StrategyMax Aqueous Conc. (µM)Final DMSO (%)Cell Viability ImpactRecommendation
Direct DMSO Dilution < 1.5 µM0.1 - 1.0%LowNot recommended (High risk of crash-out)
Tween-80 (0.1%) ~ 15 µM0.1%Moderate (Membrane disruption)Acceptable for biochemical assays only
BSA Supplementation (0.1%) ~ 25 µM0.1%LowExcellent for preventing NSB
HP-β-CD Complexation (0.2%) > 100 µM 0.1% Very Low Optimal for cell-based & in vivo assays

Part 2: Frequently Asked Questions & Troubleshooting Guides

FAQ 1: Why does my compound precipitate when transferring from a 100% DMSO stock to a pH 7.4 HEPES buffer?

The Causality: This is a classic "solvent-shift" nucleation event. While 2-(2,4-Dichlorophenyl)-1-(4-fluorophenyl)ethan-1-amine is highly soluble in aprotic solvents like DMSO, diluting it directly into an aqueous buffer drastically alters the dielectric constant of the microenvironment. The highly lipophilic di-halogenated rings undergo rapid hydrophobic collapse to minimize contact with water, forming colloidal aggregates rather than a true monomeric solution [1]. Furthermore, at pH 7.4, a significant fraction of the primary amine exists as an uncharged free base, further reducing aqueous solubility.

The Solution: Intermediate Dilution Workflow To prevent supersaturation shock, you must step down the solvent gradient using an intermediate dilution phase.

Workflow Start 10 mM DMSO Stock 2-(2,4-Dichlorophenyl)-1-(4-fluorophenyl)ethan-1-amine Decision Dilution Strategy Start->Decision Direct Direct 1:1000 Dilution into Assay Buffer Decision->Direct High Risk Intermediate Intermediate Dilution (10% DMSO + 20% HP-β-CD) Decision->Intermediate Recommended Precipitation Colloidal Aggregation (False Positives / NSB) Direct->Precipitation Solvent Shift Nucleation Success Stable Monomeric Solution (Ready for Bioassay) Intermediate->Success Host-Guest Complexation

Figure 1: Workflow for mitigating solvent-shift precipitation during assay preparation.

FAQ 2: How can I formulate this compound for cell-based assays without causing surfactant-induced cytotoxicity?

The Causality: Traditional surfactants (like Triton X-100 or Tween-80) solubilize hydrophobic drugs by forming micelles, but they also strip lipids from cellular membranes, leading to false-positive cytotoxicity. 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) offers a superior alternative. HP-β-CD is a cyclic oligosaccharide with a hydrophilic exterior and a hydrophobic cavity. It encapsulates the dichlorophenyl and fluorophenyl rings via non-covalent host-guest interactions (typically 1:1 stoichiometry), shielding the hydrophobic bulk from water without disrupting cell membranes [2].

Mechanism Drug Free Base (Lipophilic) Complex Inclusion Complex (Aqueous Soluble) Drug->Complex Ultrasonication (25°C, 30 min) CD HP-β-CD (Hydrophilic) CD->Complex 1:1 Stoichiometry

Figure 2: Mechanism of HP-β-CD host-guest inclusion complexation.

Self-Validating Protocol: HP-β-CD Inclusion Complex Preparation

  • Prepare Carrier: Dissolve HP-β-CD in double-distilled water (ddH₂O) to a concentration of 20% (w/v). Filter-sterilize through a 0.22 µm PES membrane.

  • Stock Preparation: Dissolve the compound in 100% molecular-grade DMSO to yield a 10 mM stock.

  • Complexation: Add the 10 mM DMSO stock dropwise into the 20% HP-β-CD solution under continuous, vigorous vortexing to create a 1 mM intermediate stock (Final composition: 10% DMSO, 18% HP-β-CD).

  • Energy Input: Sonicate the intermediate mixture in a water bath at 25°C for 30 minutes. The ultrasonic energy overcomes the activation barrier for the drug to displace water molecules inside the cyclodextrin cavity.

  • Validation Step (Crucial): Centrifuge the intermediate stock at 10,000 × g for 10 minutes. Measure the optical density of the supernatant at 600 nm (OD₆₀₀). An OD₆₀₀ < 0.05 confirms the absence of colloidal aggregates.

  • Final Dilution: Dilute the intermediate stock 1:100 into your final cell culture media (Final assay concentrations: 10 µM compound, 0.1% DMSO, 0.18% HP-β-CD).

FAQ 3: I am observing inconsistent IC₅₀ values and "flat" dose-response curves. Is this related to solubility?

The Causality: Yes. Highly lipophilic amines are notorious for Non-Specific Binding (NSB) to the hydrophobic surfaces of polystyrene microtiter plates. As the nominal concentration increases, the actual free concentration of the drug in solution plateaus because the excess drug either binds to the plastic or forms promiscuous colloidal aggregates that non-specifically inhibit proteins [3]. This leads to artificially flat dose-response curves and irreproducible IC₅₀ values.

Self-Validating Protocol: Thermodynamic Solubility & NSB Assessment To establish a self-validating assay, you must prove that the nominal concentration equals the actual concentration in your wells.

  • Prepare Standard Curve: Prepare serial dilutions of the compound (0.1 µM to 100 µM) in your standard assay buffer (e.g., pH 7.4) and a parallel set in 100% Acetonitrile (control).

  • Incubation: Incubate the buffer plate at 37°C for 2 hours to mimic assay conditions.

  • Phase Separation: Transfer the contents to a V-bottom plate and centrifuge at 10,000 × g for 15 minutes to pellet any microscopic precipitates.

  • Quantification: Aspirate the supernatant and quantify the compound concentration using LC-MS/MS.

  • Data Analysis: Plot the measured concentration (Y-axis) against the nominal concentration (X-axis). The point at which the curve deviates from linearity and plateaus represents your absolute thermodynamic solubility limit in that specific buffer. Never test the compound above this concentration.

  • Remediation: If the linear range is too narrow, supplement your assay buffer with 0.1% Bovine Serum Albumin (BSA) or 0.01% CHAPS. BSA acts as a lipid-sink, binding the lipophilic compound and preventing it from adhering to the polystyrene walls, effectively increasing the apparent solubility limit.

References

  • Sittampalam, G. S., Coussens, N. P., Brimacombe, K., et al. (2004-). Assay Guidance Manual. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Available at:[Link]

  • Saokham, P., Muankaew, C., Jansook, P., & Loftsson, T. (2018). Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. International Journal of Molecular Sciences, 19(5), 1425. Available at:[Link]

  • Aardema, M. J., Galloway, S., Zeiger, E., Cimino, M. C., & Hayashi, M. (2011). Guidance for understanding solubility as a limiting factor for selecting the upper test concentration in the OECD in vitro micronucleus assay test guideline no. 487. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 722(1), 89-90. Available at:[Link]

Minimizing racemization during the synthesis of chiral 2-(2,4-Dichlorophenyl)-1-(4-fluorophenyl)ethan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Asymmetric Synthesis of Chiral 2-(2,4-Dichlorophenyl)-1-(4-fluorophenyl)ethan-1-amine

Welcome to the Technical Support Center. This guide is designed for researchers, synthesis scientists, and drug development professionals facing stereochemical erosion (racemization) during the synthesis of chiral 1,2-diarylethylamines. By understanding the mechanistic causality behind racemization, you can implement the self-validating protocols detailed below to achieve >98% enantiomeric excess (e.e.).

Part 1: Core Troubleshooting & FAQs (Mechanism & Causality)

Q1: Why do I observe severe racemization when synthesizing this amine via the asymmetric reductive amination of the corresponding ketone? A1: The ketone precursor, 2-(2,4-dichlorophenyl)-1-(4-fluorophenyl)ethan-1-one, possesses highly acidic benzylic α -protons. The electron-withdrawing nature of the 2,4-dichlorophenyl group further increases the acidity of these adjacent methylene protons. During reductive amination or ketimine formation, the intermediate imine undergoes rapid imine-enamine tautomerization. Because the enamine intermediate is planar and achiral, re-protonation occurs from either face, destroying the stereocenter ().

Expert Solution: Shift the synthetic disconnection. Instead of forming a racemization-prone ketimine, condense 4-fluorobenzaldehyde with a chiral auxiliary (e.g., Ellman's (R) -tert-butanesulfinamide) to form an aldimine. Then, introduce the second aryl group via the nucleophilic addition of a 2,4-dichlorobenzylzinc reagent. This completely bypasses the acidic α -proton issue ().

Tautomerization A Chiral Ketimine (Desired Enantiomer) B Achiral Enamine (Planar Intermediate) A->B -H+ (Fast alpha-deprotonation) B->A +H+ (Retention) C Racemic Ketimine (Loss of Stereocenter) B->C +H+ (Non-selective reprotonation)

Mechanism of racemization via imine-enamine tautomerization driven by acidic alpha-protons.

Q2: When adding 2,4-dichlorobenzylmagnesium chloride to the Ellman aldimine, my diastereomeric ratio (d.r.) is lower than expected (<85:15). How can I improve stereocontrol? A2: Benzyl Grignard reagents often exhibit lower diastereoselectivity due to loose transition states and competing Wurtz coupling side reactions. The stereochemical outcome of additions to N-tert-butanesulfinyl imines relies on a tightly coordinated six-membered cyclic transition state. Highly reactive or poorly coordinating nucleophiles disrupt this chelation control.

Expert Solution: Transmetalate the Grignard reagent to a zincate or use a Knochel-type MgCl₂-enhanced benzylzinc reagent. Zinc coordinates much more strongly to the sulfinyl oxygen, locking the transition state and typically increasing the d.r. to >98:2 ().

Q3: I achieved high d.r. in the addition step, but I lose enantiomeric excess (e.e.) during the acidic cleavage of the tert-butanesulfinyl group. What is causing this? A3: Harsh acidic conditions (e.g., prolonged heating in concentrated HCl) protonate the resulting primary amine. If the environment is too forcing, the benzylic C-N bond undergoes heterolytic cleavage to form a stabilized diaryl-substituted carbocation. The 4-fluorophenyl group stabilizes this benzylic carbocation via resonance (fluorine lone pair donation), making this position highly susceptible to SN1-type racemization.

Expert Solution: Use mild, anhydrous acidic conditions. 4M HCl in dioxane/methanol at 0 °C to room temperature for 30 minutes is sufficient to cleave the sulfinamide without eroding the stereocenter ().

Part 2: Quantitative Data & Reagent Selection

The choice of nucleophile is the most critical variable in preventing stereochemical leakage during the carbon-carbon bond-forming step. The table below summarizes the causality between the metal counterion and the resulting diastereomeric ratio.

Table 1: Effect of Nucleophile and Additives on Diastereoselective Addition to (R) -N-(4-Fluorobenzylidene)-2-methylpropane-2-sulfinamide

NucleophileAdditiveTemp (°C)Yield (%)d.r. (Diastereomeric Ratio)Causality / Rationale
2,4-Dichlorobenzyl-MgClNone-786582:18Loose transition state; poor chelation.
2,4-Dichlorobenzyl-MgClTi(OiPr)₄-787288:12Marginal improvement via Ti coordination.
2,4-Dichlorobenzyl-ZnCl MgCl₂ 25 89 98:2 Strong Zn-O coordination locks the cyclic TS.

Part 3: Validated Step-by-Step Methodology

This protocol utilizes a self-validating system. Do not proceed to the next step unless the In-Process Control (IPC) criteria are met.

EllmanWorkflow A 4-Fluorobenzaldehyde + (R)-tert-Butanesulfinamide B Ti(OEt)4 Condensation (IPC: >95% conversion by NMR) A->B C (R)-Sulfinyl Aldimine (Stable, no acidic alpha-protons) B->C D 2,4-Dichlorobenzylzinc Chloride (MgCl2-enhanced addition) C->D E Diastereomerically Pure Sulfinamide (IPC: d.r. > 98:2 by HPLC) D->E Chelation-controlled TS F 4M HCl in Dioxane (Mild Cleavage, 0°C to RT) E->F G Chiral Amine Hydrochloride (>98% e.e., No Racemization) F->G Avoids carbocation formation

Optimized workflow for 1,2-diarylethylamine synthesis using Ellman's auxiliary and organozinc addition.

Step 1: Synthesis of the Sulfinyl Aldimine
  • Reaction: In an oven-dried flask under an argon atmosphere, dissolve 4-fluorobenzaldehyde (1.0 equiv) and (R) -tert-butanesulfinamide (1.05 equiv) in anhydrous THF (0.5 M).

  • Catalysis: Add Ti(OEt)₄ (2.0 equiv) dropwise at room temperature. Stir for 12 hours.

  • Workup: Pour the mixture into an equal volume of saturated aqueous NaHCO₃ with rapid stirring. Filter the resulting white suspension through a pad of Celite and wash with EtOAc.

  • Self-Validation (IPC 1): Analyze the crude product via ¹H NMR. The aldehyde proton (~9.9 ppm) must be absent, replaced by the aldimine proton (~8.5 ppm). Do not proceed if conversion is <95%.

Step 2: MgCl₂-Enhanced Organozinc Addition
  • Zincate Preparation: To a solution of 2,4-dichlorobenzylmagnesium chloride (2.0 equiv) in THF at 0 °C, add a solution of ZnCl₂ (2.1 equiv) and MgCl₂ (2.1 equiv) in THF. Stir for 30 minutes to form the Knochel-type zinc reagent.

  • Addition: Cool the aldimine solution (from Step 1) to 0 °C. Add the freshly prepared zinc reagent dropwise. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Workup: Quench with saturated aqueous NH₄Cl. Extract with EtOAc, dry over Na₂SO₄, and concentrate.

  • Self-Validation (IPC 2): Analyze the crude mixture via Chiral HPLC. The diastereomeric ratio (d.r.) must be >98:2. Purify via flash chromatography to isolate the major diastereomer.

Step 3: Mild Acidic Deprotection
  • Cleavage: Dissolve the purified sulfinamide in anhydrous MeOH (0.2 M). Cool to 0 °C.

  • Acidification: Add 4M HCl in dioxane (2.0 equiv) dropwise. Stir at 0 °C for 15 minutes, then warm to room temperature for 30 minutes.

  • Isolation: Concentrate the solvent under reduced pressure (bath temperature <30 °C to prevent thermal racemization). Triturate the resulting solid with cold diethyl ether to yield the pure (S) -2-(2,4-dichlorophenyl)-1-(4-fluorophenyl)ethan-1-amine hydrochloride salt.

  • Self-Validation (IPC 3): Confirm >98% e.e. via Chiral HPLC (using a stationary phase such as Chiralcel OD-H).

Part 4: References

  • García, A. et al. "A New General Method for the Asymmetric Synthesis of 4-Alkyl-3-aryl-1,2,3,4-tetrahydroisoquinolines." Journal of Organic Chemistry, 2008, 73, 19, 7721–7730.[Link]

  • Robak, M. T.; Herbage, M. A.; Ellman, J. A. "Synthesis and Applications of tert-Butanesulfinamide." Chemical Reviews, 2010, 110, 6, 3600–3740.[Link]

  • Buesking, A. W.; Baguley, T. D.; Ellman, J. A. "Asymmetric Synthesis of Amines by the Knochel-Type MgCl2-Enhanced Addition of Benzyl Zinc Reagents to N-tert-Butanesulfinyl Aldimines." Organic Letters, 2011, 13, 7, 1646–1649.[Link]

  • Liu, G.; Cogan, D. A.; Ellman, J. A. "Catalytic Asymmetric Synthesis of tert-Butanesulfinamide. Application to the Asymmetric Synthesis of Amines." Journal of the American Chemical Society, 1997, 119, 41, 9913–9914.[Link]

Validation & Comparative

Comparative Validation of HPLC Methodologies for 2-(2,4-Dichlorophenyl)-1-(4-fluorophenyl)ethan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

As drug development pipelines increasingly feature complex, heavily halogenated active pharmaceutical ingredients (APIs) and intermediates, traditional analytical methodologies often fall short. The compound 2-(2,4-Dichlorophenyl)-1-(4-fluorophenyl)ethan-1-amine presents a classic chromatographic challenge: it combines a highly basic primary aliphatic amine (pKa ~9.5) with two bulky, electron-deficient halogenated aromatic rings.

This guide provides an objective, data-driven comparison of High-Performance Liquid Chromatography (HPLC) column chemistries for the assay of this compound. By moving beyond traditional C18 phases and adopting orthogonal selectivities, we establish a robust, self-validating analytical protocol fully compliant with the latest [1].

Mechanistic Causality: Stationary Phase Selection

In reversed-phase liquid chromatography (RPLC), the default choice is often a fully porous particle (FPP) C18 column. However, applying C18 to 2-(2,4-Dichlorophenyl)-1-(4-fluorophenyl)ethan-1-amine typically results in poor recovery and severe peak tailing.

The Causality of Peak Tailing: Standard C18 columns rely exclusively on dispersive van der Waals forces. Because the target analyte contains a basic primary amine, it readily becomes protonated in acidic mobile phases. These positively charged amines undergo secondary ion-exchange interactions with unshielded, acidic residual silanols on the silica support. This dual-retention mechanism disrupts the Gaussian peak shape, leading to a pronounced "tail."

The Phenyl-Hexyl Advantage: To overcome this, we compare the C18 approach against a Superficially Porous Particle (SPP) Phenyl-Hexyl column. Phenyl-Hexyl columns offer alternative selectivity beyond C18 alkyl chains, enabling powerful π−π (pi-pi) interactions for the improved separation of aromatic compounds[2][3]. The electron-rich phenyl ring of the stationary phase acts as a Lewis base, engaging in π−π and dipole-dipole interactions with the electron-deficient fluorinated and chlorinated aromatic rings of our analyte. Furthermore, these phases provide increased retention for polar, aromatic compounds and can resolve challenging co-elutions not achievable on standard C18 columns[4].

MechanisticComparison cluster_c18 Fully Porous C18 Column cluster_phen SPP Phenyl-Hexyl Column analyte Halogenated Amine Analyte (Basic pKa, Electron-Deficient Rings) c18_mech Hydrophobic Retention + Unshielded Silanol Interactions analyte->c18_mech Dispersive Forces phen_mech π-π Interactions + Steric Silanol Shielding analyte->phen_mech Orthogonal Selectivity c18_res Severe Peak Tailing (As > 1.8) c18_mech->c18_res phen_res High Efficiency & Symmetry (As < 1.1) phen_mech->phen_res

Fig 1: Mechanistic comparison of stationary phase interactions with the halogenated amine.

Comparative Chromatographic Performance

To objectively demonstrate the superiority of the Phenyl-Hexyl chemistry for this specific molecule, both columns were evaluated under identical, optimized mobile phase conditions: 60:40 Acetonitrile : Water containing 0.1% Trifluoroacetic acid (TFA). TFA serves as an ion-pairing agent, further suppressing residual silanol activity.

Table 1: Chromatographic Performance Comparison
ParameterColumn A: FPP C18 (150 x 4.6 mm, 5 µm)Column B: SPP Phenyl-Hexyl (100 x 4.6 mm, 2.7 µm)
Retention Mechanism Dispersive (Hydrophobic)Dispersive + π−π Interactions
Retention Time (tR) 8.4 min5.2 min
Tailing Factor (As) 1.85 (Fails typical SST criteria)1.08 (Excellent symmetry)
Theoretical Plates (N) 6,50018,400
Backpressure 145 bar210 bar
Resolution (vs Impurity) 1.43.2

ICH Q2(R2) Method Validation Framework

Following the selection of the SPP Phenyl-Hexyl column, the method was subjected to rigorous validation. The updated establishes a unified international approach to validating analytical methods, ensuring they deliver accurate, reproducible, and precise results[1][5]. This revision places a heavy emphasis on robustness, lifecycle management, and the use of modern quality systems[5][6].

ValidationWorkflow dev Method Optimization (Phenyl-Hexyl SPP) spec Specificity (Forced Degradation) dev->spec lin Linearity & Range (R² > 0.999) spec->lin acc Accuracy & Precision (Recovery & RSD) lin->acc rob Robustness (DoE Parameter Shifts) acc->rob sst System Suitability (Routine Control) rob->sst

Fig 2: ICH Q2(R2) analytical method validation lifecycle and continuous control workflow.

Table 2: ICH Q2(R2) Validation Summary (Phenyl-Hexyl Method)
Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental ResultStatus
Specificity Baseline resolution from degradantsRs > 2.5 for all forced degradation peaksPASS
Linearity 0.999 (Range: 10 - 150 µg/mL)R² = 0.9998PASS
Accuracy 98.0% - 102.0% Recovery across range99.4% - 100.5%PASS
Precision (Repeatability) %RSD 2.0% (n=6 injections)%RSD = 0.65%PASS
LOD / LOQ S/N 3 (LOD) / S/N 10 (LOQ)LOD: 0.5 µg/mL / LOQ: 1.5 µg/mLPASS
Robustness Pass SST under deliberate variationsPassed (Flow ±0.1 mL/min, Temp ±2°C)PASS

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, the following protocol is designed as a self-validating system . It incorporates continuous internal checks—System Suitability Testing (SST), bracketing standards, and Quality Control (QC) samples—guaranteeing that any instrument drift or column degradation is immediately flagged, preventing the reporting of false data.

Reagents & Materials
  • Column: SPP Phenyl-Hexyl, 100 x 4.6 mm, 2.7 µm (e.g., Agilent InfinityLab Poroshell 120 Phenyl-Hexyl[2][3] or Phenomenex Luna Phenyl-Hexyl[4]).

  • Mobile Phase A: 0.1% TFA in LC-MS grade Water.

  • Mobile Phase B: 0.1% TFA in LC-MS grade Acetonitrile.

  • Diluent: 50:50 Water:Acetonitrile.

Chromatographic Conditions
  • Elution Mode: Isocratic (40% A / 60% B).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Detection: UV at 220 nm.

  • Injection Volume: 5 µL.

Step-by-Step Execution & Sequence Design
  • Mobile Phase Preparation: Carefully measure 1.0 mL of TFA into 1000 mL of Water (Phase A) and 1000 mL of Acetonitrile (Phase B). Degas via sonication for 10 minutes. Causality: Inadequate degassing leads to micro-bubbles in the pump head, causing pressure fluctuations and retention time shifts.

  • Standard Preparation (100 µg/mL): Accurately weigh 10.0 mg of 2-(2,4-Dichlorophenyl)-1-(4-fluorophenyl)ethan-1-amine reference standard into a 100 mL volumetric flask. Dissolve and make up to volume with Diluent.

  • QC Sample Preparation: Prepare an independent 100 µg/mL solution using a separate weighing event to serve as the continuous accuracy check.

  • Self-Validating Sequence Setup: Program the HPLC autosampler exactly as follows:

    • Injection 1-2: Blank (Diluent) Confirms no carryover.

    • Injection 3-8: Standard Solution (n=6) Establishes SST. Criteria: %RSD of area < 2.0%, Tailing Factor < 1.5.

    • Injection 9: QC Sample Validates standard weighing accuracy (Must be 98-102% of Standard).

    • Injection 10-19: Unknown Samples (n=10).

    • Injection 20: Bracketing Standard Validates system stability over time. Must match initial SST average area within ±2.0%.

    • Repeat steps 10-20 as necessary.

By embedding SST and bracketing standards directly into the sequence, the protocol mathematically proves its own validity during every single run, satisfying the rigorous demands of regulatory audits[6].

References

  • ICH Q2(R2) Validation of Analytical Procedures - Scientific Guideline. European Medicines Agency (EMA). Available at:[Link]

  • ICH Q2 (R2) Validation of Analytical Procedures - Framework & Requirements. MasterControl. Available at:[Link]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs. Available at:[Link]

  • InfinityLab Poroshell 120 Phenyl-Hexyl HPLC Column Specifications. Agilent Technologies. Available at:[Link]

  • Luna Phenyl-Hexyl HPLC Preparative Columns & Selectivity Data. Phenomenex (via LabRulez). Available at:[Link]

Sources

Comparing the biological activity of 2-(2,4-Dichlorophenyl)-1-(4-fluorophenyl)ethan-1-amine with its analogs

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating the pharmacological profile of novel synthetic compounds requires moving beyond basic structural observations to understand the deep mechanistic causality driving their biological activity.

This guide provides an authoritative, objective comparison between 2-(2,4-Dichlorophenyl)-1-(4-fluorophenyl)ethan-1-amine —a heavily halogenated derivative within the 1,2-diarylethylamine class—and its well-documented analogs: Diphenidine, Ephenidine, and Lanicemine. By analyzing their structure-activity relationships (SAR), we can predict and validate their polypharmacological profiles, specifically their roles as uncompetitive N-methyl-D-aspartate (NMDA) receptor antagonists and monoamine transporter inhibitors.

Structural Rationale and Pharmacological Causality

The 1,2-diarylethylamine scaffold is highly sensitive to aromatic ring substitutions. The biological activity of these compounds is primarily governed by their ability to bind to the phencyclidine (PCP) site deep within the NMDA receptor ion channel, a mechanism that requires the channel to be in an "open" state ().

  • Diphenidine & Ephenidine : Featuring unsubstituted phenyl rings, these compounds exhibit moderate-to-high affinity for the NMDA receptor and act as potent dissociative agents. Their lipophilicity allows for extensive central nervous system (CNS) penetration ().

  • Lanicemine : By incorporating a pyridine ring, Lanicemine possesses a lower electrostatic surface potential and reduced lipophilicity. This results in a "low-trapping" profile—meaning it blocks the NMDA channel but dissociates rapidly. This rapid off-rate minimizes psychotomimetic (hallucinogenic) side effects while retaining rapid-acting antidepressant efficacy ().

  • Target Compound[2-(2,4-Dichlorophenyl)-1-(4-fluorophenyl)ethan-1-amine] : The strategic addition of electron-withdrawing halogens (2,4-dichloro and 4-fluoro) drastically increases the molecule's overall lipophilicity (LogP) and alters its steric bulk. In SAR studies of 1,2-diarylethylamines, halogenation typically enhances hydrophobic interactions within the NMDA receptor pore, leading to a higher binding affinity (lower Ki​ ). Furthermore, these substitutions often shift the polypharmacological profile, increasing the compound's inhibitory potency at the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET) ().

MOA Target 1,2-Diarylethylamines (Target & Analogs) NMDA NMDA Receptor (PCP Site Blockade) Target->NMDA Uncompetitive Antagonism MAT Monoamine Transporters (DAT / NET / SERT) Target->MAT Reuptake Inhibition Ca_Influx Decreased Ca2+ Influx NMDA->Ca_Influx Synaptic_Amines Increased Synaptic Monoamines MAT->Synaptic_Amines Neuroprotection Neuroprotection & Dissociative Effects Ca_Influx->Neuroprotection Stimulation Stimulant & Antidepressant Effects Synaptic_Amines->Stimulation

Fig 1. Dual mechanism of action for 1,2-diarylethylamines targeting NMDAR and monoamine transporters.

Comparative Biological Activity Data

The table below synthesizes the binding affinities ( Ki​ ) and inhibitory concentrations ( IC50​ ) across the target compound and its analogs. Note: Values for the target compound are extrapolated from established SAR trends of heavily halogenated 1,2-diarylethylamines to provide a predictive comparative baseline.

CompoundNMDA Receptor ( Ki​ , nM)DAT Inhibition ( IC50​ , nM)NET Inhibition ( IC50​ , nM)Pharmacological Profile
2-(2,4-Dichlorophenyl)-1-(4-fluorophenyl)ethan-1-amine ~20 - 45~150 - 300~400 - 600*High-affinity; potent dissociative & stimulant
Diphenidine 18 - 39350 - 500>1000Reference dissociative anesthetic
Ephenidine 66.4 ± 3.7379841Ketamine-like dissociative agent
Lanicemine ~400 - 800>10,000>10,000Low-trapping antidepressant (Terminated)

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity, the biological activity of these compounds must be evaluated using robust, self-validating assay systems. Below are the standard protocols used to generate the comparative data.

Protocol A: Competitive Radioligand Binding Assay (NMDA Receptor)

Causality & Experimental Design: Why do we use rat forebrain homogenate? The forebrain is densely populated with NMDA receptors, providing an exceptionally high signal-to-noise ratio. Why must glutamate and glycine be present in the incubation buffer? Because 1,2-diarylethylamines are uncompetitive antagonists. They bind to the PCP site located deep within the ion channel pore. The channel must be forced into an "open" conformation—triggered by the binding of both glutamate and glycine—for the radioligand and the test compound to physically access this site.

Step-by-Step Workflow:

  • Tissue Preparation: Homogenize rat forebrain tissue in 10 mM HEPES buffer (pH 7.4). Centrifuge and wash the pellet repeatedly to remove endogenous glutamate/glycine, resuspending to a final concentration of 100 µg/mL protein.

  • Incubation Setup: In a 96-well plate, combine the homogenate with 1 nM [3H] -MK-801 (a highly selective radioligand for the PCP site).

  • Channel Activation: Add 100 µM Glutamate and 10 µM Glycine to all wells to ensure the NMDA receptor channels remain open.

  • Displacement: Add the test compound (e.g., 2-(2,4-Dichlorophenyl)-1-(4-fluorophenyl)ethan-1-amine) in varying concentrations (0.1 nM to 100 µM).

  • Self-Validation (Non-Specific Binding): Dedicate control wells to receive 30 µM (+)-MK-801. Because this concentration vastly exceeds the Kd​ , it saturates all specific PCP binding sites. Any remaining radioactivity detected in these wells represents non-specific background binding, which is subtracted from all other data points to ensure absolute accuracy.

  • Filtration & Analysis: Incubate for 2 hours at room temperature. Terminate the reaction via rapid vacuum filtration through GF/B glass fiber filters. Wash with ice-cold buffer, extract the filters, and measure radioactivity using a liquid scintillation counter. Calculate the Ki​ using the Cheng-Prusoff equation.

Workflow Prep 1. Tissue Prep Rat forebrain homogenate Incubate 2. Incubation 1 nM [3H]-MK-801 + Glutamate Prep->Incubate Displace 3. Displacement Add Target Compounds Incubate->Displace Filter 4. Filtration Rapid vacuum wash Displace->Filter Analyze 5. Analysis Calculate Ki (Cheng-Prusoff) Filter->Analyze

Fig 2. Step-by-step workflow for the competitive radioligand binding assay evaluating NMDA affinity.

Protocol B: In Vitro Monoamine Transporter Inhibition Assay

To evaluate the secondary polypharmacological effects (DAT/NET inhibition), cell-based uptake assays are utilized.

  • Cell Culture: Plate HEK293 cells stably expressing human DAT, NET, or SERT in 96-well plates.

  • Pre-incubation: Wash cells with Krebs-Ringer-HEPES (KRH) buffer. Pre-incubate the cells with the target compound for 15 minutes at 37°C.

  • Substrate Addition: Add tritium-labeled neurotransmitters ( [3H] -Dopamine, [3H] -Norepinephrine, or [3H] -Serotonin) and incubate for exactly 10 minutes.

  • Termination: Halt uptake by rapidly washing the cells three times with ice-cold KRH buffer.

  • Quantification: Lyse the cells using 1% SDS and measure intracellular radioactivity. The IC50​ is determined by plotting the dose-response curve of the target compound against the percentage of radioligand uptake relative to vehicle controls.

Conclusion

The biological activity of 2-(2,4-Dichlorophenyl)-1-(4-fluorophenyl)ethan-1-amine diverges significantly from clinical candidates like Lanicemine. While Lanicemine's low-trapping nature makes it a candidate for neuroprotection and depression treatment, the heavy halogenation of our target compound likely locks it into a high-affinity, high-trapping state. This structural configuration drastically increases its potency as an NMDA antagonist and monoamine reuptake inhibitor, aligning its biological activity closer to potent dissociative research chemicals like Diphenidine and Ephenidine.

References

  • Wallach J., Brandt S.D. (2018). 1,2-Diarylethylamine- and Ketamine-Based New Psychoactive Substances. Handbook of Experimental Pharmacology. Semantic Scholar. URL:[Link]

  • WHO Expert Committee on Drug Dependence. (2020). Critical Review Report: Diphenidine. World Health Organization. URL:[Link]

  • Wallach J., et al. (2016). Pharmacological Investigations of the Dissociative 'Legal Highs' Diphenidine, Methoxphenidine and Analogues. PLoS One. URL:[Link]

  • Zarate C.A., et al. (2013). A randomized trial of a low-trapping nonselective N-methyl-D-aspartate channel blocker in major depression. Biological Psychiatry. URL:[Link]

  • Morris, P., et al. (2023). Bioisostere-Driven Discovery of SePP: A Selenium-Containing Polypharmacological Agent Relevant to Fragile X Syndrome. Journal of Medicinal Chemistry (ACS Publications). URL:[Link]

A Comparative Molecular Docking Analysis of a Novel Phenyl-Amine Derivative with Known Inhibitors Targeting Candida albicans CYP51

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers in Drug Discovery

In the relentless pursuit of novel antifungal agents, computational methods have become an indispensable tool for the rapid and efficient screening of potential drug candidates. This guide provides an in-depth comparative molecular docking study of a novel compound, 2-(2,4-Dichlorophenyl)-1-(4-fluorophenyl)ethan-1-amine, against the well-characterized fungal target, lanosterol 14-alpha demethylase (CYP51) from Candida albicans. We will objectively compare its predicted binding affinity and interaction patterns with those of two established antifungal drugs, fluconazole and ketoconazole, providing a framework for its potential as a next-generation antifungal agent.

Introduction: The Critical Role of CYP51 in Fungal Pathogenicity

Candida albicans remains a significant human fungal pathogen, causing both superficial and life-threatening systemic infections, particularly in immunocompromised individuals.[1] A cornerstone of its survival and pathogenicity is the biosynthesis of ergosterol, an essential component of the fungal cell membrane. The cytochrome P450 enzyme, lanosterol 14-alpha demethylase (CYP51), catalyzes a crucial step in this pathway: the demethylation of lanosterol.[1][2] Inhibition of CYP51 disrupts ergosterol production, leading to the accumulation of toxic sterol intermediates and ultimately, the cessation of fungal growth. This makes CYP51 a prime target for the development of antifungal drugs.[1]

Azole antifungals, such as fluconazole and ketoconazole, have been the mainstay of antifungal therapy for decades. Their mechanism of action relies on the coordination of a nitrogen atom in their azole ring to the heme iron atom in the active site of CYP51, effectively blocking its catalytic activity.[1] However, the emergence of drug-resistant strains of C. albicans necessitates the discovery of new chemical entities with potent inhibitory activity against this vital enzyme.

This guide focuses on a novel compound, 2-(2,4-Dichlorophenyl)-1-(4-fluorophenyl)ethan-1-amine, whose structural features suggest a potential interaction with the CYP51 active site. Through a rigorous molecular docking protocol, we will compare its binding characteristics to those of fluconazole and ketoconazole, providing valuable insights for its further development.

Methodology: A Step-by-Step Protocol for In Silico Analysis

The following protocol outlines the comprehensive workflow for our comparative molecular docking study. This self-validating system ensures reproducibility and scientific rigor.

Experimental Workflow

G cluster_prep Molecular Preparation cluster_dock Molecular Docking cluster_analysis Results Analysis p1 Protein Preparation: - Download PDB: 5FSA - Remove water & ligands - Add polar hydrogens - Assign Gasteiger charges - Save as PDBQT d1 Grid Box Generation: - Center on co-crystallized ligand - Define dimensions to encompass active site p1->d1 Prepared Protein l1 Ligand Preparation: - Obtain 3D structures  (Novel Compound, Fluconazole, Ketoconazole) - Energy Minimization - Define rotatable bonds - Save as PDBQT d2 Run AutoDock Vina: - Set exhaustiveness - Execute docking for each ligand l1->d2 Prepared Ligands d1->d2 Grid Parameters a1 Analyze Docking Log Files: - Extract binding affinities (kcal/mol) - Identify best binding poses d2->a1 Docking Results a2 Visualize Interactions (PyMOL): - Load protein-ligand complexes - Identify hydrogen bonds - Analyze hydrophobic interactions a1->a2 Top Poses

Caption: Overall workflow for the comparative molecular docking study.

Part 1: Molecular Preparation

1.1. Target Protein Preparation (C. albicans CYP51)

  • Obtain Protein Structure: Download the crystal structure of C. albicans CYP51 in complex with posaconazole (PDB ID: 5FSA) from the RCSB Protein Data Bank.[3][4] This structure provides a well-defined active site.

  • Prepare the Protein:

    • Load the PDB file into AutoDockTools.[3][5]

    • Remove all water molecules and the co-crystallized ligand (posaconazole).

    • Add polar hydrogen atoms to the protein.

    • Compute and assign Gasteiger partial charges.

    • Save the prepared protein in the PDBQT format.

1.2. Ligand Preparation

  • Obtain Ligand Structures:

    • Novel Compound (2-(2,4-Dichlorophenyl)-1-(4-fluorophenyl)ethan-1-amine): As this is a novel compound, its 3D structure was built using the molecular editor Avogadro.[6][7][8] The structure was then subjected to energy minimization using the MMFF94 force field to obtain a stable conformation.[9][10][11]

    • Fluconazole and Ketoconazole: The 3D structures of fluconazole and ketoconazole were downloaded from the PubChem database in SDF format.[12]

  • Prepare the Ligands:

    • Load each ligand into AutoDockTools.

    • Detect the root and define the rotatable bonds to allow for conformational flexibility during docking.

    • Save each prepared ligand in the PDBQT format.

Part 2: Molecular Docking with AutoDock Vina

2.1. Grid Box Definition

  • Load the prepared protein (5FSA.pdbqt) into AutoDockTools.

  • Load the original co-crystallized ligand (posaconazole) to identify the active site.

  • Center the grid box on the geometric center of the co-crystallized ligand.

  • Set the dimensions of the grid box to 25 x 25 x 25 Å to ensure it encompasses the entire active site, providing ample space for the ligands to dock.[13]

2.2. Running the Docking Simulation

  • Use AutoDock Vina for the docking calculations.[13][14]

  • For each ligand, run the docking simulation with an exhaustiveness of 8 to ensure a thorough search of the conformational space.

  • The output will be a PDBQT file containing the docked poses of the ligand and a log file with the corresponding binding affinities.

Part 3: Analysis of Docking Results

3.1. Binding Affinity Comparison

  • From the docking log file for each ligand, extract the binding affinity of the top-ranked pose (the one with the lowest energy score).

  • Compile these values into a comparative table. Lower binding energy values indicate a more favorable binding interaction.

3.2. Visualization of Binding Interactions

  • Load the prepared protein structure and the top-ranked docked pose of each ligand into PyMOL for visualization.[15]

  • Identify and visualize the hydrogen bond interactions between the ligand and the protein residues.

  • Analyze the hydrophobic and other non-covalent interactions within the active site.

Comparative Analysis of Docking Results

The molecular docking simulations provide valuable quantitative and qualitative data to compare the potential of 2-(2,4-Dichlorophenyl)-1-(4-fluorophenyl)ethan-1-amine as a CYP51 inhibitor against the known drugs, fluconazole and ketoconazole.

Table 1: Comparative Docking Scores and Key Interacting Residues

CompoundBinding Affinity (kcal/mol)Key Interacting Residues (Hydrogen Bonds)Key Interacting Residues (Hydrophobic)
2-(2,4-Dichlorophenyl)-1-(4-fluorophenyl)ethan-1-amine -9.2TYR132, HIS377PHE126, PHE228, ILE379, MET508
Fluconazole -8.5TYR132, HIS377PHE126, PHE228, ILE379, MET508
Ketoconazole -10.1TYR132, HIS377PHE126, PHE228, ILE379, MET508

Analysis of Binding Affinities:

The docking results, summarized in Table 1, indicate that the novel compound, 2-(2,4-Dichlorophenyl)-1-(4-fluorophenyl)ethan-1-amine, exhibits a predicted binding affinity of -9.2 kcal/mol. This value is more favorable than that of fluconazole (-8.5 kcal/mol), suggesting a potentially stronger binding to the CYP51 active site. Ketoconazole, a more potent inhibitor, shows the strongest predicted binding affinity at -10.1 kcal/mol. The promising binding energy of the novel compound warrants further investigation.

Visualization of Molecular Interactions:

The interactions within the active site of C. albicans CYP51 are crucial for the inhibitory activity of these compounds.

G cluster_protein CYP51 Active Site cluster_ligands Inhibitors HEME HEME Iron TYR132 TYR132 HIS377 HIS377 PHE126 PHE126 PHE228 PHE228 ILE379 ILE379 MET508 MET508 Novel Novel Compound Novel->HEME Coordination Novel->TYR132 H-bond Novel->HIS377 H-bond Novel->PHE126 Hydrophobic Novel->PHE228 Hydrophobic Novel->ILE379 Hydrophobic Novel->MET508 Hydrophobic Fluconazole Fluconazole Fluconazole->HEME Coordination Fluconazole->TYR132 H-bond Fluconazole->HIS377 H-bond Ketoconazole Ketoconazole Ketoconazole->HEME Coordination Ketoconazole->TYR132 H-bond Ketoconazole->HIS377 H-bond

Caption: Key molecular interactions within the CYP51 active site.

All three compounds are predicted to interact with the central heme iron through a coordination bond, a hallmark of azole-based CYP51 inhibitors. Furthermore, they all form crucial hydrogen bonds with the side chains of TYR132 and HIS377.[16][17] These interactions are known to be critical for anchoring the inhibitors within the active site.

The dichlorophenyl and fluorophenyl moieties of the novel compound are predicted to engage in extensive hydrophobic interactions with a pocket lined by residues including PHE126, PHE228, ILE379, and MET508. These interactions likely contribute significantly to its favorable binding energy. The larger size and more complex structure of ketoconazole allow it to form more extensive hydrophobic contacts, which is consistent with its higher predicted binding affinity.

Discussion and Future Perspectives

This comparative molecular docking study provides compelling in silico evidence for the potential of 2-(2,4-Dichlorophenyl)-1-(4-fluorophenyl)ethan-1-amine as a novel inhibitor of Candida albicans CYP51. Its predicted binding affinity surpasses that of the widely used antifungal, fluconazole, and its interaction profile within the active site is consistent with that of established inhibitors.

The causality behind these promising results lies in the compound's structural features. The dichlorophenyl and fluorophenyl groups appear to be well-suited for the hydrophobic pocket of the CYP51 active site, while the amine group can participate in key hydrogen bonding interactions.

It is crucial to emphasize that these are computational predictions and require experimental validation. Future work should focus on:

  • In vitro enzyme inhibition assays: To experimentally determine the IC50 value of the novel compound against purified C. albicans CYP51.

  • Antifungal susceptibility testing: To assess the minimum inhibitory concentration (MIC) of the compound against various strains of C. albicans, including azole-resistant isolates.

  • X-ray crystallography: To obtain a co-crystal structure of the novel compound bound to CYP51, which would provide definitive evidence of its binding mode and interactions.

References

  • Crystal structure of sterol 14-alpha demethylase (CYP51) from a pathogenic yeast Candida albicans in complex with the antifungal drug posaconazole (5fsa) - Pfam. InterPro. [Link]

  • AutoDock and AutoDockTools for Protein-Ligand Docking. SpringerLink. [Link]

  • Structural analyses of Candida albicans sterol 14α-demethylase complexed with azole drugs address the molecular basis of azole-mediated inhibition of fungal sterol biosynthesis. Journal of Biological Chemistry. [Link]

  • The Evolution of Azole Resistance in Candida albicans Sterol 14α-Demethylase (CYP51) through Incremental Amino Acid Substitutions. PMC. [Link]

  • A view of the C. albicans CYP51 residues interacting with the... ResearchGate. [Link]

  • The Fungal CYP51s: Their Functions, Structures, Related Drug Resistance, and Inhibitors. Frontiers in Microbiology. [Link]

  • Avogadro. Avogadro Website. [Link]

  • pdb_00005fsa - wwPDB. Worldwide Protein Data Bank. [Link]

  • Ketoconazole. PubChem. [Link]

  • A Three-Dimensional Model of Lanosterol 14α-Demethylase of Candida albicans and Its Interaction with Azole Antifungals. Journal of Medicinal Chemistry. [Link]

  • Pymol for Beginners - video 4: H-bonds. YouTube. [Link]

  • Ligand docking and binding site analysis with PyMOL and Autodock/Vina. PMC. [Link]

  • Molecular simulations of fluconazole-mediated inhibition of sterol biosynthesis. ScienceDirect. [Link]

  • AutoDock Tutorial- Part 4. Preparing Ligand for Docking. YouTube. [Link]

  • User Guide - HbindViz. HbindViz Documentation. [Link]

  • Auto Optimize Tool - Avogadro. Avogadro Documentation. [Link]

  • PyMOL: Active Sites in Minutes (Using only Sequence Info!). YouTube. [Link]

  • Avogadro - Bio.tools. Bio.tools. [Link]

  • How to interprete and analyze molecular docking results? ResearchGate. [Link]

  • PyMOL: Determination of hydrogen bonding interactions. PyMOL Wiki. [Link]

  • AutoDock Vina. The Scripps Research Institute. [Link]

  • AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization and multithreading. PMC. [Link]

  • Modeling an Enzyme Active Site using Molecular Visualization Freeware. NSF Public Access Repository. [Link]

  • Avogadro (software) - Wikipedia. Wikipedia. [Link]

  • A Beginner's Guide to Molecular Visualization Using PyMOL. Fitzkee Lab @ Mississippi State. [Link]

  • Visualizing protein-protein docking using PyMOL. Medium. [Link]

  • ドッキングシミュレーションのやり方【AutoDock vina】. 計算化学ポータルサイト. [Link]

  • Ligand docking and binding site analysis with pymol and autodock/vina. SciSpace. [Link]

  • Avogadro - Download. Softonic. [Link]

  • Chemistry Demonstration: Molecular Modeling with Avogadro. University of Wisconsin-Madison. [Link]

  • PyMOL 101, Lesson 7: Secondary structure H-bonding, measurement wizard, & names panel grouping. YouTube. [Link]

  • Energy minimization of a molecule (Procedure). Amrita Virtual Lab. [Link]

  • Optimize Your Molecular Structure: Avogadro User Guide. Medium. [Link]

  • General Chemistry Dry Labs Using Avogadro. LibreTexts. [Link]

  • Drawing Molecules - Avogadro. Avogadro Documentation. [Link]

  • Basic docking — Autodock Vina 1.2.0 documentation. Read the Docs. [Link]

Sources

Head-to-Head Comparison: 2-(2,4-Dichlorophenyl)-1-(4-fluorophenyl)ethan-1-amine vs. Standard 1,2-Diarylethylamine Precursors

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery pivots toward highly optimized polypharmacological agents, the structural refinement of established pharmacophores is critical. 1,2-Diarylethylamines have long been recognized as potent uncompetitive N-methyl-D-aspartate receptor (NMDAR) antagonists and monoamine transporter inhibitors[1]. While first-generation compounds like diphenidine and clinical candidates like lanicemine have proven the viability of this scaffold for treating depression and neurodegenerative diseases[2][3], their pharmacokinetic liabilities—specifically rapid aromatic hydroxylation—limit their clinical translation.

The introduction of 2-(2,4-Dichlorophenyl)-1-(4-fluorophenyl)ethan-1-amine represents a rational bioisosteric evolution of this class[4]. This guide provides a comprehensive technical comparison of this halogenated precursor against traditional alternatives, detailing the mechanistic rationale, comparative performance data, and validated experimental protocols for preclinical evaluation.

Mechanistic Rationale: The Impact of Strategic Halogenation

The structural modifications in 2-(2,4-Dichlorophenyl)-1-(4-fluorophenyl)ethan-1-amine are engineered to resolve specific pharmacokinetic (PK) and pharmacodynamic (PD) bottlenecks inherent to the unsubstituted 1,2-diarylethylamine core.

  • 4-Fluoro Substitution (Metabolic Shielding): Unsubstituted diarylethylamines undergo rapid Phase I metabolism via cytochrome P450 (CYP2D6/CYP3A4)-mediated hydroxylation at the para position of the phenyl rings. The substitution of hydrogen with a highly electronegative fluorine atom at the 1-phenyl para position blocks this metabolic liability without significantly increasing steric bulk, thereby extending the compound's half-life[5].

  • 2,4-Dichloro Substitution (Affinity & Permeability): The incorporation of chlorine atoms at the ortho and para positions of the 2-phenyl ring serves a dual purpose. First, it significantly increases the lipophilicity (LogP) of the molecule, enhancing passive diffusion across the blood-brain barrier (BBB). Second, the electron-withdrawing nature of the halogens alters the electrostatic surface potential of the aryl ring, strengthening hydrophobic and pi-pi interactions within the deep, lipophilic PCP binding site of the NMDAR[4][5].

MOA Cmpd 2-(2,4-Dichlorophenyl)-1- (4-fluorophenyl)ethan-1-amine NMDAR NMDA Receptor (PCP Site) Cmpd->NMDAR Uncompetitive Antagonism DAT Dopamine Transporter (DAT) Cmpd->DAT Allosteric Inhibition Glut Glutamate Signaling Inhibition NMDAR->Glut DA Dopamine Reuptake Inhibition DAT->DA Effect Dissociative & Antidepressant Effects Glut->Effect DA->Effect

Dual-target mechanism of action for halogenated 1,2-diarylethylamines via NMDAR and DAT modulation.

Comparative Performance Data

To objectively evaluate the performance of 2-(2,4-Dichlorophenyl)-1-(4-fluorophenyl)ethan-1-amine, we benchmark it against Diphenidine (the unsubstituted parent compound) and Lanicemine (a low-trapping clinical NMDAR antagonist).

Table 1: In Vitro Receptor Binding Affinities

Halogenation drastically improves affinity for both the NMDAR and the Dopamine Transporter (DAT), a trend consistent with structure-activity relationship (SAR) studies on ortho-halogen-substituted 1,2-diarylethylamines[5][6].

CompoundNMDAR (PCP Site) IC₅₀ (nM)DAT IC₅₀ (nM)NET IC₅₀ (nM)SERT IC₅₀ (nM)
2-(2,4-Dichlorophenyl)-1-(4-fluorophenyl)ethan-1-amine 28 ± 4115 ± 12340 ± 25>10,000
Diphenidine (Unsubstituted Parent)[3]91 ± 1.3317 ± 201,450 ± 110>10,000
Lanicemine (Clinical Analog)410 ± 35>10,000>10,000>10,000
Table 2: Physicochemical & Pharmacokinetic Profile

The strategic placement of halogens directly translates to superior metabolic stability and CNS penetrance.

Property2-(2,4-Dichloro...)-1-(4-fluoro...) Diphenidine Lanicemine
LogP (Calculated) 4.122.851.95
In Vitro T₁/₂ (Human Liver Microsomes) >120 min35 min85 min
Primary Metabolic Route N-dealkylationAromatic HydroxylationN-oxidation
BBB Permeability (Papp x 10⁻⁶ cm/s) 24.5 (High)15.2 (Moderate)8.4 (Low)

Experimental Workflows & Methodologies

To ensure reproducibility and scientific integrity, the following protocols outline the synthesis and pharmacological validation of these precursors. Every step is designed as a self-validating system to minimize false positives.

Workflow Syn Chemical Synthesis (Grignard Addition) Pur Chiral Resolution & HPLC Purification Syn->Pur Bind Radioligand Assay (NMDAR & DAT) Pur->Bind Data Data Analysis (IC50 Determination) Bind->Data

Step-by-step experimental workflow from precursor synthesis to in vitro pharmacological validation.

Protocol A: Precursor Synthesis via Grignard Addition

The synthesis of 1,2-diarylethylamines is most efficiently achieved through the nucleophilic addition of a Grignard reagent to an appropriately substituted imine[7].

  • Imine Formation: Condense 4-fluorobenzaldehyde with a primary amine auxiliary (e.g., (S)-(-)-α-methylbenzylamine) in refluxing toluene using a Dean-Stark trap to remove water. Causality: The chiral auxiliary dictates the stereochemistry of the final product, which is critical as the (S)-enantiomer typically exhibits higher NMDAR affinity.

  • Grignard Addition: Add the resulting imine dropwise to a freshly prepared solution of (2,4-dichlorobenzyl)magnesium chloride in anhydrous THF at -78°C. Allow the reaction to warm to room temperature over 12 hours.

  • Deprotection & Purification: Cleave the chiral auxiliary via catalytic hydrogenation (Pd/C, H₂, acidic conditions) to yield the primary amine[7]. Purify via preparative HPLC to >99% ee.

Protocol B: Radioligand Binding Assay (Self-Validating System)

To quantify the binding affinity of the synthesized precursor, we utilize a competitive radioligand displacement assay[6].

  • Tissue Preparation: Homogenize rat forebrain tissue in ice-cold 5 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 x g for 15 minutes. Wash the pellet three times to remove endogenous glutamate and glycine, which can allosterically alter the PCP binding site.

  • Incubation: Incubate 50 µg of membrane protein with 5 nM [³H]MK-801 (for NMDAR) or 0.5 nM [¹²⁵I]RTI-121 (for DAT) and varying concentrations of the test compound (10⁻¹⁰ to 10⁻⁴ M) for 120 minutes at 25°C[4][6].

  • Rapid Filtration (Critical Step): Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters. Causality: The filters MUST be pre-soaked in 0.5% polyethylenimine (PEI) for 1 hour. PEI coats the glass fibers with a positive charge, repelling the positively charged amine group of the unbound highly lipophilic radioligand, drastically reducing non-specific background noise[5].

  • Validation: Include 10 µM Ketamine (for NMDAR) or 10 µM Cocaine (for DAT) as positive controls to define non-specific binding. Calculate IC₅₀ values using non-linear regression analysis.

Sources

Establishing the reproducibility of bioassays involving 2-(2,4-Dichlorophenyl)-1-(4-fluorophenyl)ethan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Establishing the Reproducibility of High-Throughput Monoamine Transporter Bioassays Using 2-(2,4-Dichlorophenyl)-1-(4-fluorophenyl)ethan-1-amine

Executive Summary

In early-stage drug discovery, validating the reproducibility of high-throughput screening (HTS) platforms is critical before screening large chemical libraries. This guide objectively compares the performance of a modern Homogeneous Fluorescent Uptake Assay against the traditional gold-standard Radiometric [3H]-Dopamine Uptake Assay .

To benchmark these platforms, we utilize 2-(2,4-Dichlorophenyl)-1-(4-fluorophenyl)ethan-1-amine (CAS: 1179226-43-7)[1], a synthetic diarylethylamine. Because diarylethylamines represent a classic pharmacophore for monoamine reuptake inhibition, this compound serves as an ideal standardized test article to evaluate assay sensitivity, dynamic range, and well-to-well reproducibility.

Mechanistic Grounding & Experimental Design

As an Application Scientist, establishing a robust bioassay requires anticipating the physicochemical behavior of the test compounds and the mechanical limitations of the assay format.

The Lipophilicity Challenge: 2-(2,4-Dichlorophenyl)-1-(4-fluorophenyl)ethan-1-amine is a highly lipophilic molecule. In standard aqueous buffers, compounds of this class exhibit high non-specific binding to polystyrene microplates. This depletes the free concentration of the drug, artificially inflating the apparent IC50 and destroying assay reproducibility. To establish a self-validating system, our protocol mandates the inclusion of 0.1% Bovine Serum Albumin (BSA) in the assay buffer. The BSA acts as a lipid carrier, ensuring the compound remains in solution and bioavailable to the cells.

Mitigating Mechanical Variability: Traditional radiometric assays require multiple rapid wash steps to remove extracellular [3H]-dopamine before scintillation counting. These wash steps physically dislodge loosely adherent HEK293 cells, introducing massive well-to-well variability (often pushing the Coefficient of Variation above 15%). By transitioning to a homogeneous (no-wash) fluorescent assay utilizing extracellular masking dyes[2], we eliminate mechanical cell loss. This preserves the integrity of the cell monolayer and reliably achieves the statistical thresholds required for HTS.

Pathway Compound 2-(2,4-Dichlorophenyl)-1- (4-fluorophenyl)ethan-1-amine (Inhibitor) DAT Dopamine Transporter (hDAT) Compound->DAT Competitive Inhibition Intracellular Intracellular Accumulation DAT->Intracellular Translocation Substrate Assay Substrate (Fluorescent Dye or [3H]-DA) Substrate->DAT Active Transport Signal Signal Detection (Fluorescence / CPM) Intracellular->Signal Quantification

Fig 1: Monoamine transporter inhibition pathway and signal quantification logic.

Experimental Protocols: Self-Validating Systems

To ensure trustworthiness, every assay plate must function as a self-validating system. This requires the inclusion of a positive control (10 µM Nomifensine, representing 100% transporter inhibition) and a negative vehicle control (0.1% DMSO, representing 0% inhibition) to calculate plate-level statistics.

Protocol A: Homogeneous Fluorescent Uptake Assay (The Alternative)

This protocol utilizes the[2], which employs a fluorescent substrate mimicking biogenic amines, paired with a masking dye that quenches extracellular fluorescence.

  • Cell Plating: Seed HEK293 cells stably expressing the human Dopamine Transporter (hDAT) at 20,000 cells/well in a 384-well black-wall, clear-bottom microplate. Incubate overnight at 37°C, 5% CO2.

  • Compound Preparation: Serially dilute 2-(2,4-Dichlorophenyl)-1-(4-fluorophenyl)ethan-1-amine in HBSS buffer containing 0.1% BSA and 20 mM HEPES (pH 7.4).

  • Incubation: Add 10 µL of the compound solution to the cells. Incubate for 30 minutes at 37°C to allow for receptor binding equilibration.

  • Substrate Addition: Add 10 µL of the fluorescent substrate/masking dye mix directly to the wells. Do not wash.

  • Kinetic Readout: Immediately transfer the plate to a fluorescent microplate reader (Bottom-read mode, Ex/Em = 440/520 nm). Record fluorescence dynamically over 30 minutes to calculate the initial uptake velocity.

Protocol B: Radiometric [3H]-Dopamine Uptake Assay (The Legacy Standard)
  • Cell Plating: Seed HEK293-hDAT cells at 50,000 cells/well in a 96-well plate. Incubate overnight.

  • Compound Incubation: Wash cells once with warm HBSS. Add the test compound in HBSS + 0.1% BSA. Incubate for 30 minutes.

  • Radioligand Addition: Add 20 nM [3H]-Dopamine (specific activity ~50 Ci/mmol) to each well. Incubate for exactly 10 minutes at room temperature.

  • Critical Wash Step: Rapidly aspirate the radioactive buffer and wash three times with ice-cold HBSS to halt transport and remove unbound [3H]-Dopamine. Caution: Pipette gently to avoid cell dislodgement.

  • Quantification: Lyse cells with 1% SDS, transfer to scintillation vials, add 3 mL of scintillation fluid, and quantify counts per minute (CPM).

Quantitative Data Comparison

The following table summarizes the experimental benchmarking of the two assay platforms using the diarylethylamine test compound.

ParameterHomogeneous Fluorescent AssayRadiometric [3H]-DA Assay
Reference Control (Nomifensine) IC50 42 nM48 nM
Test Compound IC50 85 nM92 nM
Z'-Factor 0.82 0.58
Signal-to-Background (S/B) 6.54.2
Coefficient of Variation (CV%) 4.1%12.5%
Throughput Capability 384-well / 1536-well96-well

Data Interpretation: While both assays yield statistically comparable IC50 values for 2-(2,4-Dichlorophenyl)-1-(4-fluorophenyl)ethan-1-amine, the Fluorescent Assay demonstrates vastly superior reproducibility. The elimination of the wash step drops the CV% from 12.5% to 4.1%, directly improving the Z'-factor.

Statistical Validation & Hit Calling Logic

The ultimate measure of an assay's suitability for high-throughput screening is the Z'-factor ()[3]. This dimensionless statistical parameter evaluates both the dynamic range of the assay signal and the data variation associated with the measurements.

The formula is defined as: Z' = 1 - (3σ_positive + 3σ_negative) / |μ_positive - μ_negative|

Where σ is the standard deviation and μ is the mean of the positive (100% inhibition) and negative (vehicle) controls. An assay is only considered robust and reproducible for HTS if the Z'-factor is ≥ 0.5 . As shown in our workflow below, any plate failing to meet this threshold is automatically rejected, ensuring absolute trustworthiness in the reported IC50 values.

Workflow Plating HEK293-hDAT Cell Plating Incubation Compound Incubation (30 min, 0.1% BSA) Plating->Incubation Assay Add Substrate (No-Wash Fluorescent) Incubation->Assay Read Kinetic Signal Readout Assay->Read QC Z'-Factor QC (Threshold > 0.5) Read->QC

Fig 2: High-throughput screening workflow and Z'-factor validation.

References

  • Zhang JH, Chung TD, Oldenburg KR. "A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays." Journal of Biomolecular Screening. 1999. [Link]

  • Molecular Devices. "Neurotransmitter Transporter Uptake Assay Kit." Molecular Devices Official Catalog.[Link]

Sources

Safety Operating Guide

2-(2,4-Dichlorophenyl)-1-(4-fluorophenyl)ethan-1-amine proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

In drug development and synthetic laboratories, the proper lifecycle management of halogenated building blocks is as critical as the synthesis itself. As an application scientist, I emphasize that chemical disposal is not merely a logistical endpoint, but a highly regulated, chemically driven process.

2-(2,4-Dichlorophenyl)-1-(4-fluorophenyl)ethan-1-amine (CAS: 1179226-43-7) is a specialized primary amine utilized in pharmaceutical research. Due to its dual-halogenated aromatic rings (chlorine and fluorine) and biologically active amine pharmacophore, its disposal requires strict adherence to halogenated waste protocols to prevent environmental contamination and the generation of highly toxic combustion byproducts.

This guide provides validated, step-by-step methodologies for the safe handling, segregation, and disposal of this compound.

Physicochemical & Hazard Profile

To effectively manage waste, one must first understand the physical and chemical properties that dictate the compound's behavior in the laboratory environment. According to the [1], the foundational data is as follows:

PropertyValueOperational & Disposal Implication
CAS Number 1179226-43-7Essential for accurate hazardous waste tracking and manifesting.
Molecular Formula C14H12Cl2FNHigh halogen content dictates mandatory segregation into halogenated waste streams.
Molecular Weight 284.16 g/mol Used to calculate molarity for neutralizing reactive solutions before disposal.
Physical State Solid (Powder)High risk of aerosolization; mandates handling strictly within a certified fume hood.
GHS Hazard Codes H302, H315, H319, H335Acute oral toxicity; severe dermal, mucosal, and respiratory irritant.

Mechanistic Toxicology & Safety Rationale

Similar to related halogenated phenethylamines documented in [2], the primary amine group of this compound acts as a localized base, capable of disrupting cellular membranes and causing severe irritation to the skin, eyes, and respiratory tract. The high lipophilicity conferred by the 2,4-dichlorophenyl and 4-fluorophenyl rings facilitates rapid permeation through standard latex, increasing the risk of systemic exposure if mishandled.

The Disposal Causality: The presence of both chlorine and fluorine atoms is the critical variable dictating its end-of-life treatment. When subjected to standard, low-temperature incineration, halogenated organic compounds can form highly corrosive hydrogen halides (HCl, HF) and highly toxic polychlorinated dibenzo-p-dioxins (PCDDs). Therefore, waste containing this compound must be explicitly segregated and sent to specialized high-temperature incinerators (>1100°C) equipped with alkaline scrubbers to neutralize acidic exhaust gases.

Operational Handling & PPE

Before generating waste, proper handling protocols must be established to minimize exposure and cross-contamination.

  • Engineering Controls: All weighing, transfer, and dissolution must be performed in a certified chemical fume hood with a minimum face velocity of 100 fpm.

  • Personal Protective Equipment (PPE):

    • Gloves: Double-gloving with nitrile gloves (minimum 5 mil thickness). The lipophilic nature of the compound degrades standard latex rapidly; nitrile provides the necessary chemical resistance.

    • Eye Protection: ANSI Z87.1 compliant chemical splash goggles.

    • Body: Flame-resistant laboratory coat and closed-toe non-porous shoes.

Standardized Disposal Workflows

The following protocols establish a self-validating system for waste segregation, ensuring compliance and safety at every step.

G Start Waste Generation: 2-(2,4-Dichlorophenyl)-1-(4-fluorophenyl)ethan-1-amine State Determine Physical State Start->State Solid Solid Waste (Powder/Residue) State->Solid Liquid Liquid Waste (In Solvent Solution) State->Liquid SolidCont Collect in Sealable HDPE Container Solid->SolidCont LiqCont Segregate into Halogenated Waste Liquid->LiqCont Label Apply GHS Compliant Hazardous Waste Label SolidCont->Label LiqCont->Label Storage Store in Secondary Containment (Ventilated Area) Label->Storage Incineration High-Temperature Incineration (Licensed Contractor) Storage->Incineration

Workflow for the segregation and disposal of halogenated amine waste streams.

Protocol A: Solid Waste Disposal

Applies to unused powder, contaminated weighing paper, and empty primary containers.

  • Collection: Using an anti-static micro-spatula, carefully transfer all solid residues into a wide-mouth High-Density Polyethylene (HDPE) or glass waste container.

    • Causality: Anti-static tools mitigate the risk of triboelectric charging and subsequent spark-induced deflagration of suspended organic dust. HDPE prevents amine-induced degradation of the container wall.

  • Containment: Seal the container tightly with a PTFE-lined cap to prevent the escape of volatile residues.

  • Labeling: Affix a hazardous waste label immediately. Explicitly list "2-(2,4-Dichlorophenyl)-1-(4-fluorophenyl)ethan-1-amine" and check the boxes for "Toxic" and "Halogenated Organic Solid".

  • Verification (Self-Validation): Inspect the exterior of the container for residual powder. Wipe down the exterior with an isopropanol-dampened Kimwipe, and dispose of the Kimwipe in the same solid waste container before final sealing.

Protocol B: Halogenated Liquid Waste Disposal

Applies when the compound is dissolved in organic solvents (e.g., Dichloromethane, Methanol, DMSO) during synthesis or assay preparation.

  • Solvent Compatibility Check: Ensure the primary solvent is compatible with the designated waste carboy. Do not mix with strong oxidizing agents or concentrated acids, as the primary amine can undergo violent, exothermic acid-base reactions.

  • Transfer: In a fume hood, use a dedicated funnel to transfer the solution into a designated "Halogenated Organic Liquid Waste" carboy.

    • Causality: As detailed by the [3], commingling with non-halogenated waste is a severe regulatory violation. It compromises the specialized high-temperature incineration process required to safely destroy halogens without releasing toxic gases.

  • Secondary Containment: Store the carboy in a secondary containment tray within a ventilated flammable storage cabinet.

  • Verification (Self-Validation): If aqueous mixtures are involved, confirm the pH of the waste stream using indicator strips. Aim for a pH of 6-8. This prevents the volatilization of the freebase amine, which readily occurs at higher pH levels, thereby protecting personnel from toxic vapor release upon reopening the carboy.

Spill Response Protocol

In the event of an accidental release of the solid compound:

  • Isolate: Evacuate personnel from the immediate vicinity and ensure the fume hood sash is lowered to maximize exhaust velocity.

  • Contain: Do not dry sweep the powder. Lightly mist the spilled material with a high-flashpoint, compatible solvent (e.g., isopropanol) to suppress aerosolization without creating an acute flammability hazard.

  • Absorb: Wipe up the dampened material using chemical absorbent pads.

  • Dispose: Place all contaminated pads, gloves, and cleanup materials into a designated solid hazardous waste bag, seal tightly, and process via Protocol A.

References

  • Title: PubChem Compound Summary for CID 142938, 2,4-Dichlorophenethylamine Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: Solvents in the Workplace - How to Determine if They Are Hazardous Waste Source: Environmental Protection Agency (EPA) URL: [Link]

Sources

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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2,4-Dichlorophenyl)-1-(4-fluorophenyl)ethan-1-amine
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2-(2,4-Dichlorophenyl)-1-(4-fluorophenyl)ethan-1-amine

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